1-(1-Ethoxyethyl)-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-ethoxyethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-10-7(2)9-6-4-5-8-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLWQCUNWFXONO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)N1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677451 | |
| Record name | 1-(1-Ethoxyethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28791-95-9 | |
| Record name | 1-(1-Ethoxyethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-Ethoxyethyl)-1H-pyrazole | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Guide to the Synthesis of 1-(1-Ethoxyethyl)-1H-pyrazole: A Key Intermediate in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Protection in Pyrazole Chemistry
The pyrazole nucleus is a fundamental scaffold in a vast array of biologically active compounds and advanced materials.[1][2] However, the reactivity of the N-H bond in unsubstituted pyrazoles can complicate synthetic transformations, often leading to undesired side reactions or deactivation of catalysts. To circumvent these issues, the strategic introduction of a protecting group on the pyrazole nitrogen is a crucial step in multi-step syntheses.
The 1-(1-ethoxyethyl) group serves as an effective and readily cleavable protecting group for the pyrazole NH-fragment. Its introduction forms the stable intermediate, 1-(1-ethoxyethyl)-1H-pyrazole, which masks the reactive N-H proton, thereby enabling a wide range of subsequent chemical modifications on the pyrazole ring, such as cross-coupling reactions.[3][4][5] This guide provides an in-depth examination of the synthesis of this compound, detailing the underlying mechanism, a field-proven experimental protocol, and the rationale for its application.
The Core Synthesis Pathway: Acid-Catalyzed Addition of Ethyl Vinyl Ether
The most direct and efficient method for the synthesis of this compound is the acid-catalyzed reaction between pyrazole and ethyl vinyl ether.[1][3][5][6] This reaction proceeds via an electrophilic addition mechanism.
Mechanistic Insights
The reaction is initiated by the protonation of the ethyl vinyl ether at the β-carbon, which is the more electron-rich carbon of the double bond. This protonation, facilitated by a catalytic amount of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), generates a highly reactive oxocarbenium ion intermediate. This intermediate is stabilized by resonance from the adjacent oxygen atom. The nucleophilic nitrogen of the pyrazole ring then attacks the electrophilic carbon of the oxocarbenium ion, leading to the formation of a new N-C bond. A final deprotonation step regenerates the acid catalyst and yields the desired product, this compound.
The choice of an acid catalyst is critical. A small amount of a strong acid is sufficient to initiate the reaction without promoting unwanted side reactions or degradation of the product.[3][6] The reaction is often exothermic and requires careful temperature control to ensure high yields and purity.[6]
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a synthesis of methodologies reported in the literature, designed for robustness and high yield.[1][6]
Materials and Reagents:
-
1H-Pyrazole
-
Ethyl vinyl ether
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH2Cl2)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1H-pyrazole (1 equivalent) in dichloromethane. For every 1 mole of pyrazole, approximately 1 liter of dichloromethane is used.[6]
-
Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (0.01 equivalents) to the solution.[6]
-
Addition of Ethyl Vinyl Ether: Cool the mixture in an ice bath. Add ethyl vinyl ether (1.27 equivalents) dropwise from the dropping funnel. It is crucial to maintain the reaction temperature between 28-33 °C, as the reaction is exothermic.[1][6]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: Once the reaction is complete, transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the trifluoroacetic acid.[1]
-
Drying: Wash the organic layer with deionized water, then dry it over anhydrous sodium sulfate.[1]
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.[1]
-
Purification: The resulting crude product, this compound, can be purified by distillation under reduced pressure to yield a slightly yellow oil.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Yield | 93-95% | [1][3] |
| Boiling Point | 52 °C at 9 mbar | [1] |
| Molecular Formula | C7H12N2O | [6][7] |
| Molecular Weight | 140.18 g/mol | [6] |
Deprotection: Regenerating the N-H Bond
A key advantage of the 1-(1-ethoxyethyl) protecting group is its facile removal under mild acidic conditions.[3][5] This is typically achieved by treating the protected pyrazole with a dilute acid in a protic solvent, which readily hydrolyzes the acetal linkage to regenerate the N-unsubstituted pyrazole and producing acetaldehyde and ethanol as byproducts. This straightforward deprotection strategy underscores the utility of this compound as a versatile intermediate in complex synthetic pathways.[3]
Conclusion
The synthesis of this compound via the acid-catalyzed addition of ethyl vinyl ether to pyrazole is a highly efficient, high-yielding, and scalable reaction. This process provides a crucial intermediate for researchers in drug discovery and materials science by enabling further functionalization of the pyrazole ring while the reactive N-H bond is protected. The simplicity of both the protection and deprotection steps makes the 1-(1-ethoxyethyl) group an excellent choice for the strategic synthesis of complex pyrazole derivatives.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. PubChemLite - this compound (C7H12N2O) [pubchemlite.lcsb.uni.lu]
physicochemical properties of 1-(1-Ethoxyethyl)-1H-pyrazole
An In-depth Technical Guide to the Physicochemical Properties of 1-(1-Ethoxyethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound that serves as a crucial intermediate in modern organic synthesis. As a protected form of pyrazole, the ethoxyethyl group provides a temporary modification that allows for selective reactions at other positions of the pyrazole ring, which is a common scaffold in pharmacologically active molecules and advanced materials. A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, purification, and formulation. This guide provides a detailed analysis of these properties, supported by experimental protocols and theoretical insights to empower researchers in their work.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical compound is to establish its identity and structure. This compound is defined by a pyrazole ring N-substituted with a 1-ethoxyethyl group.
-
Molecular Formula: C₇H₁₂N₂O
-
Molecular Weight: 140.18 g/mol
-
CAS Number: 28791-95-9
-
Canonical SMILES: CCOC(C)N1C=CC=N1
-
InChIKey: ARLWQCUNWFXONO-UHFFFAOYSA-N
The presence of the pyrazole ring, a di-unsaturated five-membered ring with two adjacent nitrogen atoms, combined with the flexible and polar ethoxyethyl side chain, dictates the compound's chemical behavior and physical properties.
Summary of Physicochemical Properties
The following table provides a consolidated overview of the key . It is critical to note that while some data is experimentally verified, other values are predicted based on its structure, highlighting areas for further empirical investigation.
| Property | Value / Description | Data Type | Reference(s) |
| Appearance | Slightly yellow oil | Experimental | |
| Boiling Point | 52 °C at 9 mbar (~6.75 mmHg) | Experimental | |
| 71-74 °C at 20 mmHg | Experimental | ||
| Density | Data not available | - | - |
| Solubility | Data not available (Predicted to be soluble in common organic solvents) | - | - |
| Molecular Ion (MS) | m/z = 140.09496 | Experimental |
Detailed Analysis of Physicochemical Characteristics
Physical State and Appearance
Experimentally, this compound is described as a slightly yellow oil at room temperature. The absence of a high melting point is consistent with its relatively low molecular weight and the lack of strong intermolecular forces like hydrogen bonding, which are present in the parent pyrazole (melting point 70 °C).
Boiling Point
The boiling point is a critical parameter for purification by distillation. The reported boiling point of 52 °C at a reduced pressure of 9 mbar indicates that the compound is relatively volatile but requires vacuum distillation to avoid decomposition at higher temperatures. The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Operating under a vacuum lowers the pressure that the vapor pressure must overcome, thus reducing the required temperature for boiling. This is a standard technique for purifying thermally sensitive organic compounds.
Density
The density of a liquid is its mass per unit volume and is a fundamental property for process scale-up and fluid handling. While no experimental density data for this compound has been reported in the surveyed literature, it can be readily determined experimentally. A detailed protocol is provided in Section 5.2.
Solubility
Solubility dictates the choice of solvents for reactions, extractions, and chromatographic purification. While quantitative solubility data is not available, the molecular structure allows for a qualitative prediction. The polar pyrazole ring and the ether linkage suggest miscibility with a wide range of common organic solvents such as dichloromethane, ethyl acetate, tetrahydrofuran (THF), and hexane. Its solubility in water is expected to be limited due to the nonpolar hydrocarbon portions of the molecule. A protocol for systematic qualitative solubility analysis is outlined in Section 5.3.
Predicted Spectroscopic Profile
Spectroscopic analysis is indispensable for structure verification and purity assessment. While specific spectra are best obtained experimentally, a predicted profile can be derived from the known structure and data from similar pyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the ethoxyethyl group.
-
Pyrazole Protons: Three signals in the aromatic region (~6.2-7.5 ppm), corresponding to the protons at the C3, C4, and C5 positions. Each will appear as a doublet of doublets or a triplet due to coupling with adjacent ring protons.
-
Ethoxyethyl Protons:
-
A quartet (~5.5-5.8 ppm) for the CH proton adjacent to the pyrazole nitrogen and the oxygen atom.
-
A quartet (~3.4-3.7 ppm) for the O-CH₂ group of the ethyl moiety.
-
A doublet (~1.5-1.7 ppm) for the CH₃ group attached to the chiral center.
-
A triplet (~1.1-1.3 ppm) for the terminal CH₃ group of the ethyl moiety.
-
-
-
¹³C NMR: The carbon NMR spectrum will complement the proton data.
-
Pyrazole Carbons: Three signals in the range of ~105-140 ppm.
-
Ethoxyethyl Carbons: Signals for the four distinct carbon atoms of the side chain, including the chiral methine carbon (~85-90 ppm), the methylene carbon of the ethyl group (~60-65 ppm), and the two methyl carbons (~15-25 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of key functional groups through their characteristic vibrational frequencies.
-
C-H stretching (sp²): Above 3000 cm⁻¹, characteristic of the pyrazole ring.
-
C-H stretching (sp³): Below 3000 cm⁻¹, from the ethoxyethyl group.
-
C=N and C=C stretching: In the 1400-1600 cm⁻¹ region, typical for aromatic heterocyclic rings.
-
C-O stretching: A strong band in the 1050-1150 cm⁻¹ region, indicative of the ether linkage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): A peak at m/z 140.18, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation pathways would involve the loss of the ethoxy group, the ethyl group, or cleavage of the ethoxyethyl side chain.
Experimental Protocols for Physicochemical Characterization
The
A Technical Guide to 1-(1-Ethoxyethyl)-1H-pyrazole: A Protected Building Block for Medicinal Chemistry
Abstract: This guide provides an in-depth technical overview of 1-(1-Ethoxyethyl)-1H-pyrazole, identified by CAS number 28791-95-9 .[1] We will explore its critical role as a nitrogen-protected pyrazole intermediate, a function essential for advanced synthetic applications in drug discovery. This document details its physicochemical properties, provides validated synthesis protocols, and elucidates its strategic application in constructing complex molecular architectures via modern cross-coupling methodologies. The narrative is tailored for researchers, medicinal chemists, and drug development professionals, emphasizing the causal relationships behind experimental choices and providing actionable, field-proven insights.
Introduction: The Strategic Importance of Protected Pyrazoles
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from anti-inflammatory agents to kinase inhibitors and treatments for erectile dysfunction.[2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable bioisostere for other aromatic systems.[3]
However, the acidic N-H proton of the pyrazole ring often complicates synthetic transformations. It can interfere with organometallic reagents, lead to undesired side reactions, and prevent regioselective functionalization. Consequently, the use of a protecting group on the pyrazole nitrogen is a cornerstone of many synthetic strategies.[4] The 1-(1-ethoxyethyl) group serves as an excellent choice for this purpose. It is robust enough to withstand a variety of reaction conditions, yet it can be cleaved under mild acidic conditions, ensuring the final molecule can be deprotected without compromising other sensitive functional groups. This guide focuses on this compound as a key starting material that embodies this strategic approach.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 28791-95-9 | [1] |
| Molecular Formula | C₇H₁₂N₂O | [1][5] |
| Molecular Weight | 140.18 g/mol | [6] |
| Appearance | Slightly yellow oil | [4] |
| Boiling Point | 52 °C at 9 mbar | [4] |
| Purity | Typically ≥97% | [1] |
| Storage | 2-8°C | [1] |
Spectroscopic Data: The identity and purity of the compound are typically confirmed using Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum provides a distinct fragmentation pattern corresponding to its molecular structure.[5]
Synthesis: The N-Protection of Pyrazole
The synthesis of this compound is a straightforward yet critical procedure involving the protection of the pyrazole N-H group. The most common and efficient method is the acid-catalyzed addition of ethyl vinyl ether to pyrazole.[4]
Experimental Protocol: Synthesis of this compound[4]
-
Reagent Preparation: In a suitable reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-pyrazole (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA, ~0.1 mol%). The use of an acid catalyst is crucial to protonate the ethyl vinyl ether, making it susceptible to nucleophilic attack by the pyrazole nitrogen.
-
Reactant Addition: Slowly add ethyl vinyl ether (1.1 eq) to the solution. The reaction is typically exothermic, and the addition rate should be controlled to maintain the reaction temperature between 28-33 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS until the starting pyrazole is fully consumed.
-
Work-up: Upon completion, quench the reaction by washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the TFA catalyst. Subsequently, wash with deionized water.
-
Purification: Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a slightly yellow oil.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Core Application: A Scaffold for Derivatization
The primary value of this compound is its role as a stable, protected intermediate that enables selective functionalization at other positions of the pyrazole ring, most commonly the C4 position. This is a critical step for preparing substrates for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery for creating C-C and C-N bonds.
From Protected Pyrazole to Coupling-Ready Intermediate
Once the nitrogen is protected, the pyrazole ring can be readily halogenated (e.g., iodinated or brominated) at the C4 position. These halogenated derivatives are key precursors for reactions like Suzuki, Sonogashira, and Heck couplings.[2][4] For instance, 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole (CAS 575452-22-1) and its boronic ester counterpart, 1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1029716-44-6), are widely used intermediates.[7][8][9]
Logical Relationship Diagram
Caption: Role as a scaffold for creating diverse pyrazole derivatives.
Case Study: Synthesis of a Sildenafil Analogue Precursor
To illustrate the practical utility of this building block, we will outline a workflow for a Suzuki cross-coupling reaction, a powerful method for forming C-C bonds. This reaction is central to synthesizing analogues of drugs like Sildenafil, which contains a pyrazolopyrimidinone core.[2][3] We will use the boronic ester derivative as our starting material.
Experimental Protocol: Suzuki Coupling
-
Reaction Setup: To an oven-dried flask, add 1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq), an aryl halide (Ar-X, 1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio). Degassing is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction Execution: Heat the mixture under an inert atmosphere (argon) at a temperature ranging from 80-100 °C.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to obtain the desired 4-aryl-1-(1-ethoxyethyl)-1H-pyrazole.
-
Deprotection (if required): The final step would involve the removal of the ethoxyethyl group under mild acidic conditions (e.g., dilute HCl in an appropriate solvent) to yield the N-H pyrazole.
Suzuki Coupling Workflow Diagram
Caption: Workflow for a Suzuki coupling using a pyrazole building block.
Safety and Handling
As with any chemical reagent, proper safety precautions are essential.
-
Hazard Statements: this compound is associated with the GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: Recommended precautions include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool that unlocks significant synthetic possibilities. By effectively masking the reactive N-H proton of the pyrazole ring, it facilitates regioselective functionalization and enables the use of powerful cross-coupling chemistries. Its straightforward synthesis, stability, and the mild conditions required for its removal make it an invaluable asset for medicinal chemists aiming to construct novel and diverse libraries of pyrazole-containing compounds for drug discovery programs.
References
- 1. aobchem.com [aobchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | C7H11IN2O | CID 4640409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
A Multi-Technique Approach to the Structural Elucidation of 1-(1-Ethoxyethyl)-1H-pyrazole: A Technical Guide
Foreword
In the landscape of synthetic chemistry, particularly in the development of nitrogen-containing heterocyclic compounds for pharmaceuticals and materials science, the use of protecting groups is fundamental. The 1-(1-ethoxyethyl) group is a commonly employed acid-labile protecting group for the nitrogen atom of pyrazoles. Its installation prevents unwanted side reactions and allows for selective functionalization at other positions of the pyrazole ring. However, the synthesis of N-substituted pyrazoles can often yield a mixture of regioisomers (e.g., N1 vs. N2 substitution). Therefore, unambiguous structural confirmation is not merely a procedural step but a critical cornerstone for ensuring the validity of subsequent research and development.
This technical guide provides an in-depth, multi-technique workflow for the complete structural elucidation of 1-(1-Ethoxyethyl)-1H-pyrazole. Moving beyond a simple recitation of data, we will delve into the causality behind our analytical choices and the logic of spectral interpretation. Each technique serves as a cross-validating pillar, collectively building an unassailable structural proof for researchers, scientists, and drug development professionals.
Chapter 1: The Foundation - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of a molecule. For this compound (Molecular Formula: C₇H₁₂N₂O, Monoisotopic Mass: 140.09496 Da[1][2]), we will use a combination of 1D and 2D NMR experiments to assemble the molecular puzzle piece by piece.
Proton (¹H) NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides the initial blueprint of the molecule's proton framework, revealing the number of distinct proton environments, their electronic surroundings, and their proximity to one another.
Experimental Protocol: A sample of the purified compound (~5-10 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz or higher field spectrometer at 298 K, acquiring 16 scans with a relaxation delay of 2 seconds.
Interpretation and Causality: The structure contains eight distinct proton environments, which we can logically predict and then confirm.
-
Pyrazole Ring Protons (H3, H4, H5): The pyrazole ring gives rise to three signals in the aromatic region. Due to the asymmetry introduced by the N1-substituent, all three protons are unique.
-
H5 (~7.5 ppm): This proton is adjacent to the substituted nitrogen (N1) and coupled to H4, appearing as a doublet of doublets (dd).
-
H3 (~7.4 ppm): This proton is adjacent to the unsubstituted nitrogen (N2) and is also coupled to H4, presenting as a dd.
-
H4 (~6.2 ppm): This proton is coupled to both H3 and H5, resulting in a triplet-like dd. Its upfield shift relative to H3/H5 is characteristic of the 4-position in N-substituted pyrazoles.[3]
-
-
Ethoxyethyl Side-Chain Protons:
-
N-CH-O (Methine, ~5.8 ppm): This proton is the lynchpin connecting the protecting group to the pyrazole. It is coupled to the adjacent methyl group's three protons, resulting in a quartet (q) . Its downfield shift is due to the deshielding effects of both the adjacent nitrogen and oxygen atoms.
-
CH-CH₃ (Doublet, ~1.6 ppm): These three protons are coupled to the single methine proton, appearing as a clean doublet (d) .
-
O-CH₂-CH₃ (Methylene, ~3.4 ppm): This methylene group is adjacent to the chiral methine center, rendering its two protons diastereotopic. This means they are chemically non-equivalent and will couple to each other and to the terminal methyl group, resulting in a complex multiplet (m).
-
O-CH₂-CH₃ (Terminal Methyl, ~1.1 ppm): These three protons are coupled to the two methylene protons, giving a characteristic triplet (t) .
-
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) |
| H5 (Pyrazole) | 7.5 | dd | 1H | ~2.5, 0.5 |
| H3 (Pyrazole) | 7.4 | dd | 1H | ~2.0, 0.5 |
| H4 (Pyrazole) | 6.2 | dd (t-like) | 1H | ~2.5, 2.0 |
| N-CH-O | 5.8 | q | 1H | ~6.0 |
| O-CH₂-CH₃ | 3.4 | m | 2H | - |
| CH-CH₃ | 1.6 | d | 3H | ~6.0 |
| OCH₂-CH₃ | 1.1 | t | 3H | ~7.0 |
Carbon (¹³C) NMR and DEPT-135: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms, while a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment differentiates between CH, CH₂, and CH₃ groups.
Experimental Protocol: Using the same sample, a proton-decoupled ¹³C NMR spectrum is acquired at 100 MHz. A subsequent DEPT-135 experiment is run to determine carbon multiplicities.
Interpretation and Causality: The molecule has 7 unique carbon atoms. The DEPT-135 experiment is crucial for confirming assignments: CH/CH₃ signals appear as positive peaks, while CH₂ signals are negative.
-
Pyrazole Carbons: C3 (~139 ppm), C5 (~129 ppm), and C4 (~106 ppm) are expected in the aromatic region.[4]
-
Side-Chain Carbons: The N-C H-O carbon appears around 88 ppm due to the dual electronegative atom effect. The O-C H₂ carbon is expected around 62 ppm, with the two methyl carbons (CH-C H₃ and OCH₂-C H₃) appearing further upfield at ~21 ppm and ~15 ppm, respectively.
| Carbon Assignment | Predicted δ (ppm) | DEPT-135 Phase |
| C3 (Pyrazole) | 139 | Positive (CH) |
| C5 (Pyrazole) | 129 | Positive (CH) |
| C4 (Pyrazole) | 106 | Positive (CH) |
| N-CH-O | 88 | Positive (CH) |
| O-CH₂-CH₃ | 62 | Negative (CH₂) |
| CH-CH₃ | 21 | Positive (CH₃) |
| OCH₂-CH₃ | 15 | Positive (CH₃) |
2D NMR (HSQC & HMBC): Forging the Unbreakable Links
While 1D NMR provides a parts list, 2D NMR builds the final product. Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) H-C couplings. The HMBC experiment is the definitive step to confirm the N1 substitution.[5]
Experimental Protocol: Standard HSQC and HMBC pulse programs are run on the same sample. The HMBC experiment is optimized for a long-range coupling constant of 8 Hz to observe typical ²J and ³J correlations.
Interpretation and Causality:
-
HSQC: This experiment serves as a powerful confirmation of our 1D assignments. It will show direct, one-bond correlations between each proton signal and its corresponding carbon signal (e.g., H4 at 6.2 ppm will correlate only with C4 at 106 ppm).
-
HMBC - The Moment of Proof: The HMBC spectrum provides the critical connectivity data. The most important correlation is between the methine proton (N-CH-O at ~5.8 ppm) and the pyrazole ring carbons C3 and C5 . This three-bond correlation (H-C-N-C) is only possible if the ethoxyethyl group is attached to N1. If it were attached at N2, a correlation to C3 would be observed, but not to C5. This single experiment authoritatively resolves the isomer ambiguity.[6][7]
References
- 1. PubChemLite - this compound (C7H12N2O) [pubchemlite.lcsb.uni.lu]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
1-(1-Ethoxyethyl)-1H-pyrazole molecular weight and formula
An In-Depth Technical Guide to 1-(1-Ethoxyethyl)-1H-pyrazole: Synthesis, Characterization, and Application in Modern Drug Discovery
Executive Summary
This compound is a key heterocyclic building block, primarily utilized in medicinal chemistry and pharmaceutical development. Its core value lies in the strategic use of the 1-(1-ethoxyethyl) group as a protecting moiety for the pyrazole nitrogen, facilitating complex multi-step syntheses of pharmacologically active molecules. This guide provides a comprehensive overview of its fundamental properties, a detailed, field-tested synthesis protocol, characterization data, and a discussion of its application as a synthetic intermediate in drug discovery programs. The methodologies and insights presented are intended for researchers, chemists, and drug development professionals.
Introduction: The Strategic Role of Protected Pyrazoles in Medicinal Chemistry
The pyrazole ring is a privileged scaffold in modern drug design, forming the core of numerous FDA-approved therapeutics that exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The reactivity of the pyrazole N-H bond, however, often necessitates a protection strategy to achieve regioselectivity in subsequent functionalization reactions.
The introduction of an N-alkoxyethyl group, such as the 1-(1-ethoxyethyl) (EE) moiety, serves as an effective and readily cleavable protecting group. This compound is therefore not typically a pharmacophore itself, but rather a critical intermediate that allows chemists to precisely modify other positions on the pyrazole ring before deprotection. This strategy is fundamental in the synthesis of complex pharmaceutical agents, including kinase inhibitors.[1][2]
Core Physicochemical Properties
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis and for analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O | [3][4][5][6] |
| Molecular Weight | 140.18 g/mol | [3][5][6] |
| Exact Mass | 140.094963 g/mol | [4] |
| CAS Number | 28791-95-9 | [3] |
| Appearance | Slightly yellow oil | [7] |
Synthesis Protocol: N-Protection of Pyrazole
The synthesis of this compound is achieved through the acid-catalyzed addition of pyrazole to ethyl vinyl ether. This reaction is efficient and scalable.
Causality and Experimental Design
-
Reagents:
-
Pyrazole: The starting heterocycle.
-
Ethyl Vinyl Ether: Acts as the source of the ethoxyethyl protecting group. It is an electron-rich alkene, making it susceptible to protonation.
-
Trifluoroacetic Acid (TFA): A strong acid catalyst. It protonates the ethyl vinyl ether, generating a reactive oxocarbenium ion intermediate which is then attacked by the pyrazole nitrogen. A catalytic amount is sufficient.
-
Dichloromethane (CH₂Cl₂): A dry, inert solvent that solubilizes the reactants.
-
-
Mechanism: The reaction proceeds via an acid-catalyzed electrophilic addition. The catalyst protonates the terminal carbon of the vinyl ether, creating a stabilized carbocation. The nucleophilic nitrogen of the pyrazole then attacks this cation, forming the C-N bond. Subsequent deprotonation yields the final product. This mechanism ensures the formation of a stable acetal-like linkage.
Step-by-Step Experimental Workflow
-
Reaction Setup: To a round-bottom flask charged with 1H-pyrazole (1.0 eq), add anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add ethyl vinyl ether (1.2 eq) to the solution.
-
Catalysis: Cool the mixture in an ice bath (0 °C). Slowly add a catalytic amount of trifluoroacetic acid (TFA, ~0.01 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting pyrazole is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the TFA catalyst. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is typically a slightly yellow oil.[7] For high-purity applications, purification can be achieved by vacuum distillation.[7]
Synthesis Workflow Diagram
Caption: Workflow for the N-protection of pyrazole.
Spectroscopic Characterization
Confirmation of the product structure relies on standard analytical techniques.
-
Mass Spectrometry (MS): GC-MS is an effective tool for monitoring the reaction and confirming the molecular weight of the product. The expected exact mass is 140.094963 g/mol .[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the ethoxy group (a triplet and a quartet), the methyl group on the acetal carbon (a doublet), the methine proton of the acetal (a quartet), and distinct signals for the protons on the pyrazole ring.
-
¹³C NMR: Will show unique signals for each carbon, including the pyrazole carbons, the acetal carbon, and the carbons of the ethoxyethyl group. The chemical shifts for the pyrazole carbons will be shifted compared to the unprotected starting material.
-
Applications in Pharmaceutical Synthesis
The primary utility of this compound is as a functional intermediate. The ethoxyethyl group is stable to many reaction conditions, such as those involving organometallics and cross-coupling, but can be easily removed under mild acidic conditions.
Intermediate for Kinase Inhibitors
A prominent example of its application is in the synthesis of pyrazole-based kinase inhibitors. For instance, a derivative, 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, is a key intermediate in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor.[8][9]
The synthesis strategy involves:
-
Protection: Protection of the pyrazole nitrogen with the ethoxyethyl group.
-
Functionalization: Introduction of a boronic ester at the 4-position of the pyrazole ring. This step would be complicated by the acidic N-H of an unprotected pyrazole.
-
Cross-Coupling: Use of the boronic ester in a Suzuki cross-coupling reaction to build a more complex molecular architecture.
-
Deprotection: Removal of the ethoxyethyl group under mild acidic conditions to reveal the final active pharmaceutical ingredient (API) or a late-stage precursor.
Synthetic Utility Workflow
Caption: Role as a protected intermediate in synthesis.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling. While specific toxicology data is not widely available, general precautions for handling heterocyclic organic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10][11] Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from heat, sparks, and open flames.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly within the field of drug discovery. Its primary function as a protected form of the pyrazole nucleus enables chemists to perform selective modifications on the heterocyclic ring, which is essential for constructing complex molecular targets. The straightforward synthesis and reliable deprotection make it an efficient tool for developing novel pharmaceuticals, underscoring the critical role of protecting group strategies in modern medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. chembk.com [chembk.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1029716-44-6 [chemicalbook.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. fishersci.com [fishersci.com]
- 13. Page loading... [guidechem.com]
solubility of 1-(1-Ethoxyethyl)-1H-pyrazole in organic solvents
An In-depth Technical Guide to the Solubility of 1-(1-Ethoxyethyl)-1H-pyrazole in Organic Solvents
Introduction
This compound is a heterocyclic compound featuring a pyrazole ring functionalized with an ethoxyethyl group. Its molecular structure, possessing both polar (pyrazole ring, ether oxygen) and non-polar (ethyl groups) regions, results in a nuanced solubility profile that is critical for its application in chemical synthesis, drug discovery, and materials science.[1] Understanding and predicting its behavior in various organic solvents is paramount for designing reaction conditions, purification strategies, and formulation protocols.[2]
This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a framework for predicting its solubility in common organic solvents, and a detailed experimental protocol for its quantitative determination.
Physicochemical Properties of this compound
A molecule's solubility is intrinsically linked to its physical and chemical properties. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O | [3][4] |
| Molar Mass | 140.18 g/mol | [3][4] |
| Appearance | Slightly yellow oil | [5] |
| Hydrogen Bond Acceptors | 2 (Nitrogen atoms in the pyrazole ring) | [6] |
| Hydrogen Bond Donors | 0 | [6] |
| Structure |
The structure reveals a molecule of moderate polarity. The pyrazole ring with its two nitrogen atoms and the ether linkage contribute polar characteristics, while the ethyl and alkyl components of the protecting group add non-polar character. This amphiphilic nature suggests that its solubility will be highly dependent on the chosen solvent system.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[7][8] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[9] The dissolution process is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.
The key factors influencing the solubility of this compound are:
-
Polarity and Dipole-Dipole Interactions: The polarity of the solvent will determine how well it can solvate the polar pyrazole portion of the molecule.
-
Hydrogen Bonding: While this compound cannot donate hydrogen bonds, its nitrogen atoms can act as hydrogen bond acceptors.[6] Protic solvents like alcohols can engage in hydrogen bonding, enhancing solubility.
-
Van der Waals Forces: The non-polar hydrocarbon portions of the molecule will interact favorably with non-polar solvents through weaker van der Waals forces.
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature as the added kinetic energy helps overcome the solute's crystal lattice energy.[8][9]
Caption: Factors influencing the solubility of a solute in a solvent.
Predicted Solubility in Common Organic Solvents
Based on the principles above, we can predict the qualitative solubility of this compound in a range of common laboratory solvents. These predictions serve as a valuable starting point for experimental design.
| Solvent | Class | Polarity | H-Bonding | Predicted Solubility | Rationale |
| Hexane | Non-polar Aliphatic | Very Low | None | Low to Moderate | Favorable interaction with the ethoxyethyl group, but poor solvation of the polar pyrazole ring. |
| Toluene | Non-polar Aromatic | Low | None | Moderate to High | Aromatic ring can interact with the pyrazole ring via π-stacking; good for non-polar parts. |
| Dichloromethane (DCM) | Polar Aprotic | Moderate | Acceptor | High | Good balance of polarity to dissolve both parts of the molecule. Used in its synthesis.[4][5] |
| Diethyl Ether | Polar Aprotic | Low | Acceptor | High | The ether structure is similar to the ethoxyethyl group, promoting miscibility. |
| Acetone | Polar Aprotic | High | Acceptor | High | Strong dipole moment effectively solvates the pyrazole ring. |
| Ethyl Acetate | Polar Aprotic | Moderate | Acceptor | High | Good balance of polarity, often a versatile solvent for compounds of intermediate polarity. |
| Ethanol/Methanol | Polar Protic | High | Donor & Acceptor | Very High | Capable of hydrogen bonding with the pyrazole nitrogen atoms, strongly solvating the polar head.[1] |
| Water | Polar Protic | Very High | Donor & Acceptor | Low | The non-polar hydrocarbon tail is too large relative to the polar head, limiting water solubility.[1] |
Experimental Protocol for Solubility Determination
This section provides a robust, step-by-step methodology for determining the solubility of this compound. This protocol is designed as a self-validating system for generating reliable and reproducible data.
Part A: Qualitative Assessment
This initial screening provides a rapid "soluble" or "insoluble" classification across multiple solvents.[7][10]
Materials:
-
This compound
-
Selected organic solvents (e.g., hexane, DCM, ethanol)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Vortex mixer
-
Graduated pipettes or micropipettes
Procedure:
-
Preparation: Label a clean, dry test tube for each solvent to be tested.
-
Solvent Addition: Add 1.0 mL of the first solvent to its corresponding test tube.
-
Solute Addition: Add approximately 25 mg of this compound to the test tube.
-
Mixing: Cap the test tube and vortex vigorously for 60 seconds.[7]
-
Observation: Let the tube stand for 30 seconds and observe.
-
Soluble: The solute dissolves completely, leaving a clear, single-phase solution.
-
Insoluble/Partially Soluble: The solute does not dissolve, or a cloudy suspension/separate layer remains.[11]
-
-
Record: Note the result in a laboratory notebook.
-
Repeat: Repeat steps 2-6 for each selected solvent.
Part B: Quantitative Determination (Gravimetric Method)
This method determines the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature.
Materials:
-
Equipment from Part A
-
Saturated solution prepared from a solvent where the compound is moderately soluble
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pre-weighed glass vials
-
Analytical balance
-
Oven or vacuum desiccator
Procedure:
-
Prepare a Saturated Solution: Add an excess amount of this compound to a known volume of solvent in a sealed vial (e.g., 200 mg in 5 mL).
-
Equilibrate: Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Collection: Allow the solution to stand until any undissolved solid has settled. Carefully draw a known volume (e.g., 1.00 mL) of the clear supernatant into a syringe, avoiding any solid particles.
-
Filtration: Attach a 0.45 µm syringe filter and dispense the solution into a pre-weighed, labeled vial. This step is critical to remove any microscopic undissolved particles.
-
Solvent Evaporation: Place the vial in an oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator until all the solvent has evaporated completely.
-
Final Weighing: Allow the vial to cool to room temperature and weigh it again on the analytical balance.
-
Calculation: Calculate the solubility using the following formula:
-
Solubility (g/L) = (Mass of Vial + Residue) - (Mass of Vial) / Volume of solution taken (L)
-
Caption: Workflow for qualitative and quantitative solubility testing.
Conclusion
The solubility of this compound is a complex function of its molecular structure and the properties of the solvent. Its amphiphilic character, with both polar heterocyclic and non-polar alkyl components, allows for high solubility in a range of moderately polar aprotic solvents like dichloromethane and acetone, as well as polar protic solvents like ethanol. Conversely, its solubility is expected to be limited in highly non-polar solvents like hexane and highly polar solvents like water. The predictive framework and detailed experimental protocols provided in this guide equip researchers and drug development professionals with the necessary tools to accurately assess and leverage the solubility characteristics of this versatile compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. 1H-Pyrazole, 4-broMo-1-(1-ethoxyethyl)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. chem.ws [chem.ws]
- 8. byjus.com [byjus.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. saltise.ca [saltise.ca]
A Comprehensive Spectroscopic Guide to 1-(1-Ethoxyethyl)-1H-pyrazole for Researchers and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, particularly in the development of pharmaceutical agents, the pyrazole moiety stands out as a critical heterocyclic scaffold. Its prevalence in a multitude of biologically active compounds necessitates robust and efficient synthetic methodologies. A common strategy in the multi-step synthesis of complex pyrazole derivatives involves the protection of the pyrazole nitrogen to prevent unwanted side reactions. 1-(1-Ethoxyethyl)-1H-pyrazole emerges as a key intermediate in this context, serving as a stable, yet readily cleavable, protected form of pyrazole.
The ethoxyethyl group offers a distinct advantage over other protecting groups due to its stability under various reaction conditions and its straightforward removal under mild acidic conditions. The unequivocal structural confirmation of this intermediate is paramount to ensure the integrity of the synthetic pathway and the final product. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The interpretation herein is grounded in fundamental principles and extensive field experience, offering a reliable reference for researchers and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecule's connectivity and electronic environment.
¹H NMR Spectroscopy
The proton NMR spectrum provides a definitive fingerprint of the molecule. Each signal's chemical shift, multiplicity (splitting pattern), and integration value corresponds to a unique set of protons within the structure.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.56 | t | 0.6 | 1H | H-5 (Pyrazole) |
| 7.43 | d | 0.6 | 1H | H-3 (Pyrazole) |
| 6.22 | t | 2.2 | 1H | H-4 (Pyrazole) |
| 5.62 | q | 6.0 | 1H | CH (Ethoxyethyl) |
| 3.42 | m | 7.0 | 2H | OCH₂ (Ethoxyethyl) |
| 1.70 | d | 6.0 | 3H | CH₃ (Ethoxyethyl) |
| 1.10 | t | 7.0 | 3H | CH₃ (Ethoxy) |
Interpretation of the ¹H NMR Spectrum:
The downfield region of the spectrum displays the characteristic signals for the pyrazole ring protons. The signal at 7.56 ppm is assigned to the H-5 proton, while the signal at 7.43 ppm corresponds to the H-3 proton. The H-4 proton appears further upfield at 6.22 ppm, consistent with the electronic environment of the pyrazole ring.
The quartet at 5.62 ppm is indicative of the methine proton of the ethoxyethyl group, which is coupled to the adjacent methyl protons. The diastereotopic protons of the ethoxy methylene group appear as a multiplet at 3.42 ppm. The doublet at 1.70 ppm corresponds to the methyl group of the ethoxyethyl moiety, and the triplet at 1.10 ppm is assigned to the terminal methyl group of the ethoxy substituent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon backbone of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 138.9 | C-3 (Pyrazole) |
| 129.1 | C-5 (Pyrazole) |
| 105.7 | C-4 (Pyrazole) |
| 84.1 | CH (Ethoxyethyl) |
| 61.3 | OCH₂ (Ethoxyethyl) |
| 22.3 | CH₃ (Ethoxyethyl) |
| 15.1 | CH₃ (Ethoxy) |
Interpretation of the ¹³C NMR Spectrum:
The carbon signals for the pyrazole ring are observed in the aromatic region, with C-3 at 138.9 ppm, C-5 at 129.1 ppm, and C-4 at a more shielded value of 105.7 ppm. The chiral acetal carbon (CH of the ethoxyethyl group) resonates at 84.1 ppm. The remaining aliphatic carbons of the ethoxyethyl group are found at 61.3 ppm (OCH₂), 22.3 ppm (CH₃), and 15.1 ppm (terminal CH₃), respectively. This data is in full agreement with the proposed structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.
| Frequency (ν_max) cm⁻¹ | Intensity | Assignment |
| 2977 | Strong | C-H stretch (aliphatic) |
| 1517 | Medium | C=N stretch (pyrazole ring) |
| 1392 | Medium | C-H bend (aliphatic) |
| 1056 | Strong | C-O stretch (ether) |
Interpretation of the IR Spectrum:
The IR spectrum of this compound is characterized by a strong C-H stretching vibration at 2977 cm⁻¹ from the aliphatic ethoxyethyl group. The C=N stretching of the pyrazole ring is observed around 1517 cm⁻¹. A prominent and strong absorption band at 1056 cm⁻¹ is characteristic of the C-O ether linkage, a key feature of the ethoxyethyl protecting group. The absence of a broad N-H stretching band around 3100-3500 cm⁻¹ confirms the successful protection of the pyrazole nitrogen.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule upon ionization, further confirming its structure.
| m/z | Relative Intensity (%) | Assignment |
| 140 | 5 | [M]⁺ (Molecular Ion) |
| 111 | 20 | [M - C₂H₅]⁺ |
| 95 | 100 | [M - OC₂H₅]⁺ |
| 68 | 45 | [Pyrazole + H]⁺ |
| 45 | 80 | [C₂H₅O]⁺ |
Interpretation of the Mass Spectrum:
The GC-MS analysis shows a molecular ion peak [M]⁺ at an m/z of 140, which corresponds to the molecular weight of this compound (C₇H₁₂N₂O).[1] A key fragmentation pathway involves the loss of the ethoxy group (•OC₂H₅), leading to the base peak at m/z 95. Another significant fragment is observed at m/z 68, corresponding to the protonated pyrazole ring, which is formed through the cleavage of the N-C bond of the protecting group.
Caption: Key fragmentation of this compound.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, the following experimental protocols are recommended.
General Analytical Workflow
Caption: General workflow for spectroscopic analysis.
1. NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Acquisition time: 4.0 s
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Acquisition time: 1.5 s
-
Spectral width: -10 to 220 ppm
-
-
Data Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.
2. IR Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, deposit a small drop of the neat sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Data Processing: Perform a background scan of the clean ATR crystal before acquiring the sample spectrum. The resulting spectrum should be presented in terms of transmittance or absorbance.
3. Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Injector temperature: 250 °C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
-
Carrier gas: Helium, constant flow of 1 mL/min
-
Oven program: Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Mass range: m/z 40-400
-
Source temperature: 230 °C
-
-
Data Processing: Identify the peak corresponding to this compound in the total ion chromatogram and analyze the corresponding mass spectrum.
Conclusion
The collective spectroscopic data from NMR, IR, and MS provides an unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra precisely map the proton and carbon environments, the IR spectrum confirms the presence of the key ether functional group and the protected pyrazole ring, and the mass spectrum verifies the molecular weight and reveals a characteristic fragmentation pattern. This comprehensive guide serves as a foundational resource for scientists, enabling confident identification and quality control of this important synthetic intermediate in research and drug development endeavors.
References
An In-depth Technical Guide to the Ethoxyethyl Group in Pyrazole Protection
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the complex molecular architectures inherent to drug discovery. Pyrazoles, a privileged scaffold in medicinal chemistry, frequently necessitate N-protection to enable selective functionalization.[1][2][3][4] Among the arsenal of available protecting groups, the 1-(1-ethoxyethyl) group (EE) has emerged as a highly valuable tool. This guide provides a comprehensive technical overview of the ethoxyethyl group's role in pyrazole protection, detailing its introduction, stability profile, and cleavage. We will explore the underlying mechanisms, provide field-proven protocols, and offer a comparative analysis against other common protecting groups, empowering researchers to make informed strategic decisions in their synthetic campaigns.
Introduction: The Imperative for Pyrazole N-Protection
The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its unique electronic properties and ability to participate in hydrogen bonding have made it a staple in pharmaceuticals, including anti-inflammatory agents like celecoxib, antipsychotics, and anti-cancer therapies.[1][4] The synthesis of highly substituted or unsymmetrical pyrazole derivatives is often a key step in drug development.[5][6]
However, the acidic N-H proton of the pyrazole ring can interfere with a wide range of synthetic transformations. These include organometallic reactions (e.g., lithiation, Grignard reactions), cross-coupling reactions, and reactions involving strong bases.[7] Therefore, transiently masking or "protecting" this nitrogen atom is often indispensable for achieving the desired chemical outcome. An ideal protecting group should be:
-
Easy to introduce in high yield under mild conditions.
-
Stable to a broad range of reaction conditions.
-
Easy to remove selectively in high yield without affecting other functional groups.
The ethoxyethyl group fulfills these criteria exceptionally well, making it a frequent choice for pyrazole protection.
The Ethoxyethyl (EE) Group: A Strategic Acetal Protecting Group
The ethoxyethyl group is an acetal-type protecting group. Its utility stems from its ease of formation and, critically, its lability under mild acidic conditions, while exhibiting robust stability towards basic, nucleophilic, and reductive environments.
Mechanism of Protection
The most common method for introducing the EE group onto the pyrazole nitrogen is through an acid-catalyzed reaction with ethyl vinyl ether.[7][8]
The mechanism proceeds as follows:
-
Protonation: A catalytic amount of acid (e.g., HCl, trifluoroacetic acid, p-toluenesulfonic acid) protonates the ethyl vinyl ether, generating a resonance-stabilized oxocarbenium ion.
-
Nucleophilic Attack: The pyrazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation: A base (typically the pyrazole starting material or solvent) removes the proton from the pyrazole nitrogen, yielding the neutral N-protected pyrazole and regenerating the acid catalyst.
Experimental Protocols
Protocol 1: General Procedure for Ethoxyethyl Protection of Pyrazole
This protocol is a robust starting point for the protection of various pyrazole derivatives.[8][9]
Materials:
-
Pyrazole derivative (1.0 eq)
-
Ethyl vinyl ether (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Benzene
-
Trifluoroacetic acid (TFA) or concentrated HCl (catalytic, ~1 mol%)
Procedure:
-
Dissolve the pyrazole derivative in anhydrous DCM.
-
Add ethyl vinyl ether to the solution.
-
Add a catalytic amount of TFA or a single drop of concentrated HCl to the stirred solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, quench the reaction by adding a small amount of a weak base, such as triethylamine or a saturated solution of sodium bicarbonate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting 1-(1-ethoxyethyl)-1H-pyrazole is often of sufficient purity for subsequent steps, or it can be purified by silica gel chromatography if necessary.[8]
Causality Behind Choices:
-
Anhydrous Solvent: Prevents premature hydrolysis of the ethyl vinyl ether and the resulting acetal.
-
Catalytic Acid: A small amount is sufficient to initiate the reaction without causing degradation of sensitive substrates.
-
Quenching: Neutralizes the acid catalyst to prevent potential deprotection during workup and storage.
Stability Profile of N-Ethoxyethyl Pyrazoles
A key advantage of the EE group is its stability under a wide range of non-acidic conditions. This allows for extensive synthetic manipulations on other parts of the pyrazole molecule.
| Reagent/Condition | Stability | Comments |
| Bases | ||
| Strong Bases (e.g., n-BuLi, LDA) | Excellent | Allows for regioselective deprotonation and functionalization of the pyrazole ring. |
| Aqueous Bases (e.g., NaOH, K2CO3) | Excellent | Stable to hydrolysis under basic or neutral conditions. |
| Nucleophiles | ||
| Organometallics (e.g., Grignard) | Excellent | Compatible with the addition of organometallic reagents. |
| Amines, Hydrides (e.g., LiAlH4) | Excellent | Does not react with common nucleophiles or reducing agents. |
| Other Conditions | ||
| Palladium Cross-Coupling | Excellent | Stable under typical Suzuki, Heck, and Sonogashira reaction conditions.[7][8] |
| Hydrogenation | Excellent | The acetal is not susceptible to catalytic hydrogenation. |
| Mild Acidic Conditions (e.g., SiO2) | Moderate | Can be labile on silica gel; chromatography should be performed with a buffer (e.g., triethylamine). |
| Strong Acidic Conditions (e.g., HCl, TFA) | Labile | Readily cleaved under these conditions. |
Deprotection of N-Ethoxyethyl Pyrazoles
The removal of the ethoxyethyl group is typically straightforward, relying on acid-catalyzed hydrolysis to regenerate the N-H pyrazole.[7][8]
Mechanism of Deprotection
The deprotection is essentially the reverse of the protection mechanism:
-
Protonation: The acetal oxygen is protonated by an acid, making the ethoxy group a good leaving group (ethanol).
-
Elimination: The lone pair on the pyrazole nitrogen assists in the elimination of ethanol, reforming a resonance-stabilized iminium-like ion.
-
Hydration: Water attacks the electrophilic carbon.
-
Deprotonation & Tautomerization: Loss of a proton and subsequent tautomerization yields the deprotected pyrazole and acetaldehyde as byproducts.
Protocol 2: Mild Deprotection using Aqueous HCl
Materials:
-
N-Ethoxyethyl pyrazole derivative (1.0 eq)
-
Tetrahydrofuran (THF) or Methanol
-
Aqueous Hydrochloric Acid (e.g., 2M HCl)
Procedure:
-
Dissolve the protected pyrazole in THF or methanol.
-
Add the aqueous HCl solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC. Deprotection is usually complete within 30 minutes to a few hours.
-
Once complete, neutralize the solution carefully with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the N-H pyrazole by recrystallization or chromatography as needed.
Self-Validating System: The progress of both protection and deprotection can be easily tracked by TLC, as the polarity of the pyrazole changes significantly upon addition or removal of the EE group. The N-protected pyrazole will have a higher Rf value (less polar) than the free N-H pyrazole.
Comparative Analysis with Other N-Protecting Groups
The choice of a protecting group is highly dependent on the overall synthetic strategy. Here is a comparison of the EE group with other common pyrazole N-protecting groups.
| Protecting Group | Introduction Conditions | Cleavage Conditions | Stability Notes | Key Advantage |
| Ethoxyethyl (EE) | Ethyl vinyl ether, cat. acid[7][8] | Mild acid (e.g., dilute HCl, TFA)[7][8] | Stable to bases, reductants, organometallics. | Very mild cleavage conditions. |
| Boc | Boc₂O, base (e.g., DMAP) | Strong acid (TFA) or thermal. Can be cleaved with NaBH₄ in EtOH.[10] | Generally robust. | Widely used, orthogonal to many other groups. |
| Trityl (Tr) | Trityl chloride, base | Acidic conditions (often milder than Boc). | Sterically bulky, can direct metallation. | Bulkiness can provide steric shielding. |
| Tetrahydropyranyl (THP) | Dihydropyran, cat. acid[7] | Mild acid (similar to EE).[11][12] | Similar stability profile to EE. | Common and inexpensive reagent. |
| Benzyl (Bn) | Benzyl bromide/chloride, base | Catalytic hydrogenation (H₂, Pd/C). | Stable to acid and base. | Orthogonal to acid/base labile groups. |
Conclusion
The ethoxyethyl group serves as a highly effective and practical protecting group for the pyrazole nitrogen. Its ease of introduction under mild, acid-catalyzed conditions and its facile removal with dilute acid make it an attractive choice for multistep syntheses.[7][8] The exceptional stability of the N-ethoxyethyl pyrazole to a broad array of basic, nucleophilic, and organometallic reagents allows for diverse and selective functionalization of the pyrazole core. By understanding the mechanisms, protocols, and comparative stability outlined in this guide, researchers in organic synthesis and drug development can strategically leverage the EE group to streamline the construction of complex, biologically active pyrazole-containing molecules.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
The Advent and Evolution of Pyrazole-Based Protecting Groups: A Technical Guide for the Modern Chemist
Abstract
In the intricate tapestry of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. This guide provides an in-depth exploration of the discovery, history, and application of pyrazole-based protecting groups, a class of reagents that has carved a unique niche in the synthetic chemist's toolbox. We will traverse the timeline of their development, from the foundational concepts to the sophisticated applications in contemporary research, particularly in the realms of peptide synthesis and drug discovery. This paper will elucidate the underlying chemical principles, provide detailed experimental protocols, and offer a forward-looking perspective on the future of this versatile protecting group family.
Introduction: The Quest for Orthogonality and the Rise of Pyrazole
The genesis of protecting group chemistry lies in the fundamental challenge of chemoselectivity. Early pioneers in synthesis recognized the need to temporarily mask a reactive functional group to allow for transformations elsewhere in the molecule.[1] The ideal protecting group should be easily introduced, stable to a wide range of reaction conditions, and readily cleaved under mild and specific conditions that leave other functionalities intact – a concept known as orthogonality.[2]
While the history of pyrazole chemistry dates back to its first synthesis by Ludwig Knorr in 1883, its application as a protecting group is a more recent development.[3][4] Initially, the focus was on the synthesis and pharmacological activities of pyrazole derivatives themselves, which have shown a remarkable range of biological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6] It was the unique electronic properties and reactivity of the pyrazole ring that eventually led to its exploration as a versatile platform for protecting various functional groups.
The Pyrazole Nucleus: A Foundation for Protection
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This arrangement imparts a unique combination of aromaticity, basicity, and nucleophilicity. The N1-nitrogen is typically unreactive, while the N2-nitrogen is more basic and susceptible to electrophilic attack.[7] This differential reactivity is a key feature that has been exploited in the design of pyrazole-based protecting groups.
Protection of the Pyrazole Nitrogen Itself
Before delving into the use of pyrazoles to protect other functional groups, it is instructive to consider the protection of the pyrazole ring's own N-H group. This is often a necessary step in the synthesis of more complex pyrazole-containing molecules. A variety of protecting groups have been employed for this purpose, with the choice depending on the desired stability and deprotection conditions. Recent research has focused on developing "green" and efficient methods for the protection and deprotection of the pyrazole N-H, such as the use of tetrahydropyranyl (THP) groups under solvent- and catalyst-free conditions.[8]
Pyrazole-1-carboxamidine: A Gateway to Guanidine Protection and Synthesis
The most significant and well-documented application of a pyrazole-based moiety as a protecting and activating group is in the synthesis of guanidines. The guanidinium group is a key feature in many biologically active molecules, most notably the amino acid arginine. Its high basicity and propensity to form strong hydrogen bonds necessitate a robust protection strategy during peptide synthesis and other synthetic endeavors.
Discovery and Development
The seminal work in this area introduced 1H-pyrazole-1-carboxamidine hydrochloride as a highly effective reagent for the guanylation of amines. This reagent provides a convenient and efficient means of introducing the guanidino group under mild conditions. The pyrazole moiety acts as an excellent leaving group, facilitating the reaction with primary and secondary amines to form the corresponding guanidines.
The development of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine further expanded the utility of this methodology. The two tert-butyloxycarbonyl (Boc) groups on the carboxamidine functionality serve as protecting groups for the newly formed guanidine. This allows for the incorporation of the protected guanidino group into more complex molecules, with the Boc groups being readily removable under acidic conditions.
Mechanism of Action
The guanylation of an amine with a pyrazole-1-carboxamidine reagent proceeds through a nucleophilic attack of the amine on the electrophilic carbon of the carboxamidine. The pyrazole ring, being a good leaving group, is subsequently displaced, leading to the formation of the guanidine.
Figure 1: Mechanism of amine guanylation. A descriptive caption within 100 characters.
Experimental Protocol: Guanylation of a Primary Amine
Materials:
-
Primary amine
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve the primary amine (1.0 eq) in the chosen solvent.
-
Add the base (1.1 - 1.5 eq).
-
Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Emerging Applications and Future Outlook
While the protection of guanidines remains the most prominent application, the versatility of the pyrazole scaffold continues to inspire the development of new protecting groups. Research is ongoing to explore the use of substituted pyrazoles for the protection of other functional groups, such as alcohols and carboxylic acids. The tunability of the electronic properties of the pyrazole ring through substitution offers the potential to create a new generation of protecting groups with tailored stability and cleavage profiles.
Furthermore, the integration of pyrazole-based protecting groups into solid-phase synthesis and automated chemical synthesis platforms is an area of active investigation. The development of polymer-bound pyrazole-carboxamidine reagents, for instance, allows for simplified purification and reagent recycling, aligning with the principles of green chemistry.[9]
Conclusion
The journey of pyrazole from a simple heterocyclic compound to a sophisticated tool in protecting group chemistry is a testament to the ingenuity of synthetic chemists. The development of pyrazole-1-carboxamidine reagents has revolutionized the synthesis of guanidine-containing molecules, with profound implications for peptide science and drug discovery. As our understanding of the unique properties of the pyrazole nucleus deepens, we can anticipate the emergence of novel pyrazole-based protecting groups that will further empower chemists to construct the complex molecules of the future.
References
- 1. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Groups [organic-chemistry.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis [organic-chemistry.org]
- 8. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine [organic-chemistry.org]
Methodological & Application
Introduction: Strategic Importance of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole
An In-Depth Guide to the Synthesis of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole: A Key Intermediate for Drug Discovery
In the landscape of medicinal chemistry and pharmaceutical development, the pyrazole nucleus is a well-established pharmacophore present in a multitude of FDA-approved drugs, exhibiting a wide array of biological activities.[1] The strategic functionalization of the pyrazole ring is paramount for modulating pharmacological properties. 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole has emerged as a highly valuable and versatile building block for this purpose.
The molecule's utility is twofold. First, the iodine atom at the 4-position serves as an excellent handle for introducing molecular complexity through various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[2] The carbon-iodine bond's reactivity is ideal for these transformations.[2] Second, the 1-(1-ethoxyethyl) (EE or EtOEt) group provides a robust yet labile protection for the pyrazole's N-H proton. This is often a critical step, as the acidic N-H can interfere with organometallic reagents or act as a ligand, inhibiting catalyst activity in subsequent cross-coupling steps.[2][3] The ethoxyethyl group is an acetal-type protecting group, stable to a variety of nucleophilic and basic conditions, yet easily removed under mild acidic conditions, regenerating the free N-H when desired.[4][5]
This guide provides a comprehensive protocol for the synthesis of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole from 4-iodo-1H-pyrazole, detailing the reaction mechanism, experimental procedures, safety considerations, and the rationale behind key steps, aimed at researchers and scientists in organic synthesis and drug development.
Reaction Scheme and Mechanism
The synthesis is a straightforward acid-catalyzed protection reaction where the nucleophilic nitrogen of 4-iodo-1H-pyrazole attacks the electron-rich double bond of ethyl vinyl ether.
Overall Reaction:

Mechanistic Rationale
The protection of the pyrazole N-H with ethyl vinyl ether proceeds via an acid-catalyzed electrophilic addition mechanism.
-
Protonation of Ethyl Vinyl Ether: A catalytic amount of acid (e.g., HCl, TFA) protonates the ethyl vinyl ether at the terminal methylene carbon. This is the more favorable protonation site as it leads to the formation of a resonance-stabilized oxocarbenium ion. This cation is a potent electrophile.
-
Nucleophilic Attack: The N-1 nitrogen of the 4-iodo-1H-pyrazole ring, acting as a nucleophile, attacks the carbocation.
-
Deprotonation: A weak base (e.g., another molecule of pyrazole or the conjugate base of the acid catalyst) removes the proton from the pyrazole nitrogen, regenerating the catalyst and yielding the final N-protected product, 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole.
This protection strategy is highly efficient due to the high reactivity of the oxocarbenium ion intermediate and the ease of introducing the protecting group under mild conditions.[6]
References
Introduction: The Strategic Value of Pyrazole N-H Protection
An Application Guide to the N-Protection of Pyrazoles with Ethyl Vinyl Ether
Pyrazoles are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The reactivity of the pyrazole ring is intrinsically linked to the two nitrogen atoms of the heterocycle. While this reactivity is beneficial, the acidic N-H proton can interfere with a wide array of synthetic transformations, particularly those involving strong bases or organometallic reagents, such as palladium-catalyzed cross-coupling reactions.[3][4] This necessitates a robust protection strategy to temporarily mask the N-H group, allowing for selective functionalization at other positions of the pyrazole core.[5]
While many protecting groups exist, such as Boc, Tosyl, or Trityl, their removal often requires harsh acidic or basic conditions that can compromise sensitive functionalities elsewhere in the molecule.[3] This guide details the use of ethyl vinyl ether (EVE) as a highly efficient and convenient protecting group for the pyrazole nitrogen. The resulting 1-(1-ethoxyethyl) group is introduced and removed under exceptionally mild acidic conditions, offering a strategic advantage due to its low cost, simple application, and orthogonality with many common synthetic reagents.[3][6]
Reaction Mechanism: Acid-Catalyzed Hydroamination
The protection of the pyrazole N-H with ethyl vinyl ether proceeds via an acid-catalyzed addition reaction. The mechanism is initiated by the protonation of the electron-rich double bond of the ethyl vinyl ether by a catalytic amount of acid. This generates a stabilized oxocarbenium ion intermediate, which is highly electrophilic. The nucleophilic N-1 atom of the pyrazole then attacks this intermediate. Subsequent deprotonation of the pyrazole nitrogen yields the N-protected product, 1-(1-ethoxyethyl)-1H-pyrazole, which is a stable hemiaminal ether.
Caption: Acid-catalyzed addition of pyrazole to ethyl vinyl ether.
Experimental Protocol I: N-Protection of 4-Iodopyrazole
This protocol describes the protection of 4-iodopyrazole, a common building block for subsequent cross-coupling reactions. The procedure is adapted from established literature methods.[3][7]
Materials & Equipment
-
Reagents: 4-Iodopyrazole, Ethyl vinyl ether (EVE), Benzene (or Toluene), Concentrated Hydrochloric Acid (HCl), Sodium Bicarbonate (NaHCO₃), Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, heating mantle or oil bath with temperature control, condenser, separatory funnel, rotary evaporator, standard laboratory glassware.
Step-by-Step Procedure
-
Reaction Setup: To a solution of 4-iodopyrazole (e.g., 10 mmol, 1.0 eq) in benzene (50 mL) in a round-bottom flask, add ethyl vinyl ether (30 mmol, 3.0 eq).
-
Catalyst Addition: Add one drop of concentrated HCl using a glass pipette. The causality here is critical: a catalytic amount of a strong Brønsted acid is sufficient to initiate the reaction without causing unwanted side reactions or degradation.[3][8]
-
Reaction Conditions: Stir the mixture at 30-40 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed (typically 2-4 hours).
-
Work-up and Neutralization: Upon completion, cool the reaction mixture to room temperature. Add a saturated aqueous solution of NaHCO₃ (30 mL) to neutralize the acid catalyst and stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with benzene or ethyl acetate (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole, is often of sufficient purity for subsequent steps. If required, it can be further purified by column chromatography on silica gel.[3]
Workflow for N-Protection
Caption: Experimental workflow for the N-protection of pyrazole.
Key Parameters and Considerations
The success of this protection strategy relies on careful control of key parameters. The reaction is generally robust and high-yielding across a range of pyrazole substrates.
| Parameter | Recommended Condition | Rationale & Justification |
| Catalyst | Traces of strong Brønsted acid (HCl, p-TsOH) | Efficiently protonates the vinyl ether to initiate the reaction.[3] Only a catalytic amount is needed to prevent potential side reactions. |
| Solvent | Aprotic solvents (Benzene, Toluene, DCM) | Prevents competition with the pyrazole N-H for addition to the protonated vinyl ether. |
| Temperature | 30-50 °C | Provides sufficient energy to overcome the activation barrier without promoting decomposition of the product or starting materials.[6] |
| Stoichiometry | 2-3 equivalents of EVE | Using an excess of the inexpensive ethyl vinyl ether ensures the reaction goes to completion. |
Trustworthiness: The 1-(1-ethoxyethyl) protecting group demonstrates excellent stability under neutral and basic conditions. It is fully compatible with reagents used in Sonogashira, Heck, and Suzuki cross-coupling reactions (e.g., Pd catalysts, copper co-catalysts, and amine bases), making it a reliable choice for multi-step synthetic sequences.[3][9]
Experimental Protocol II: Deprotection
The key advantage of the 1-(1-ethoxyethyl) group is its facile cleavage under mild acidic hydrolysis. The acetal-like linkage is readily cleaved to regenerate the free N-H of the pyrazole.[3][6]
Materials & Equipment
-
Reagents: 1-(1-Ethoxyethyl)-protected pyrazole, Ethanol, 5% aqueous HCl solution, Saturated aqueous Sodium Bicarbonate (NaHCO₃), Ethyl Acetate, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Step-by-Step Procedure
-
Reaction Setup: Dissolve the protected pyrazole (e.g., 5 mmol) in ethanol (25 mL) in a round-bottom flask.
-
Acid Addition: Add 5% aqueous HCl (5 mL). The reaction is typically stirred at room temperature.
-
Monitoring: Monitor the deprotection by TLC. The reaction is usually complete within 1-2 hours.
-
Neutralization: Once the starting material is consumed, neutralize the reaction mixture by carefully adding saturated aqueous NaHCO₃ until effervescence ceases.
-
Extraction: Remove the bulk of the ethanol on a rotary evaporator. Extract the remaining aqueous residue with ethyl acetate (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the deprotected pyrazole.[3]
Workflow for Deprotection
Caption: Experimental workflow for the acidic deprotection.
Conclusion
The N-protection of pyrazoles using ethyl vinyl ether offers a robust, efficient, and economically favorable method for synthetic chemists. The ease of both the protection and deprotection steps, coupled with the stability of the protecting group to a wide range of reaction conditions, makes it an authoritative choice in modern organic synthesis. This protocol provides a validated and reliable pathway for researchers to employ this strategy in the development of complex molecules and novel chemical entities.
References
- 1. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. mdpi.com [mdpi.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles [chooser.crossref.org]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes: Strategic Use of 1-(1-Ethoxyethyl)-1H-pyrazole in Sonogashira Cross-Coupling Reactions
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by palladium and copper co-catalysts, operates under mild conditions and demonstrates a broad tolerance for various functional groups, making it invaluable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][3]
Pyrazole moieties are critical pharmacophores present in a wide array of therapeutic agents. The direct C-H functionalization of the pyrazole ring can be challenging, often requiring harsh conditions or yielding mixtures of regioisomers. A more robust strategy involves the use of halogenated pyrazoles as coupling partners. Specifically, iodinated pyrazoles serve as excellent substrates for Sonogashira couplings due to the high reactivity of the C-I bond.[4][5] However, the acidic N-H proton of the pyrazole ring can interfere with the catalytic cycle and organometallic reagents. To circumvent this, protection of the pyrazole nitrogen is essential.
This guide focuses on the strategic application of 1-(1-Ethoxyethyl)-1H-pyrazole derivatives in Sonogashira cross-coupling reactions. The 1-(1-ethoxyethyl) (EE) group is an acetal-type protecting group that is easy to install, stable under the basic conditions of the Sonogashira coupling, and can be readily removed under mild acidic conditions.[6][7][8] We will explore the rationale behind its use, provide detailed protocols for its implementation, and discuss the mechanistic nuances of the coupling reaction.
The 1-(1-Ethoxyethyl) (EE) Protecting Group: A Strategic Choice
The selection of an appropriate protecting group is a critical decision in multi-step synthesis.[9] For the Sonogashira coupling of pyrazoles, the protecting group must meet several criteria:
-
It must be installed in high yield under mild conditions.
-
It must be stable to the basic, and sometimes heated, conditions of the coupling reaction.[6][7]
-
It must not interfere with the palladium/copper catalytic system.
-
It must be removable in high yield under conditions that do not compromise the newly formed C-C bond or other sensitive functionalities.[8][10]
The ethoxyethyl (EE) group excels in all these areas. It is typically installed by reacting the N-H pyrazole with ethyl vinyl ether under mild acid catalysis.[8] Its stability to bases and organometallic reagents makes it highly compatible with cross-coupling reaction conditions.[6][7] Furthermore, its acetal nature allows for clean and efficient deprotection via mild acid-catalyzed hydrolysis, often with dilute aqueous acid like HCl or acetic acid.[6][10][11]
Reaction Mechanism and Key Principles
The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][12] Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Catalytic Cycles
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition to the C-I bond of the 1-(1-ethoxyethyl)-iodo-1H-pyrazole, forming a Pd(II)-pyrazole complex.[1][5]
-
Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of a base (typically an amine like triethylamine or diisopropylethylamine) to form a copper(I) acetylide intermediate.[2]
-
Transmetalation : The copper acetylide transfers the alkynyl group to the Pd(II)-pyrazole complex. This step regenerates the copper catalyst.[5]
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond of the alkynyl-pyrazole product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][5]
Why Iodopyrazoles are Preferred
The reactivity of the aryl halide is a critical factor for the success of the oxidative addition step. The general reactivity trend is I > OTf > Br >> Cl.[1][5] Iodopyrazoles are highly reactive and allow the coupling to proceed under mild conditions, often at room temperature.[4] This high reactivity can also be exploited for selective couplings when multiple different halides are present in a molecule.[2] While bromopyrazoles can be used, they often require higher temperatures and more active catalysts, which can lead to side reactions.[4][13]
Experimental Protocols & Application Data
Protocol 1: Protection of 4-Iodo-1H-pyrazole with Ethyl Vinyl Ether
This protocol describes the synthesis of the key starting material, 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole.
Materials:
-
4-Iodo-1H-pyrazole
-
Ethyl vinyl ether (stabilized)
-
Pyridinium p-toluenesulfonate (PPTS) or a catalytic amount of HCl
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-iodo-1H-pyrazole (1.0 eq) in anhydrous DCM, add ethyl vinyl ether (1.5 - 2.0 eq).
-
Add a catalytic amount of PPTS (approx. 0.05 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole, can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Cross-Coupling
This protocol provides a robust starting point for the coupling of 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole with a terminal alkyne.
Materials:
-
1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-5 mol%)
-
Copper(I) iodide [CuI] (2-10 mol%)
-
Anhydrous triethylamine (Et₃N) or diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., THF, DMF, or acetonitrile)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add PdCl₂(PPh₃)₂ and CuI.
-
Add the 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole substrate.
-
Evacuate and backfill the flask with the inert gas (repeat 3 times).
-
Add the anhydrous solvent, followed by the amine base.
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat as required (monitoring by TLC or LC-MS). Reactions with iodopyrazoles often proceed to completion at room temperature within a few hours.[4]
-
Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water or saturated aqueous NH₄Cl, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the protected alkynyl-pyrazole.
Protocol 3: Deprotection of the Ethoxyethyl Group
This protocol describes the final step to reveal the N-H pyrazole.
Materials:
-
EE-protected alkynyl-pyrazole
-
Solvent (e.g., Chloroform, THF, Methanol)
-
Aqueous acid (e.g., 1-2 M HCl, or acetic acid/water mixture)[6][11]
Procedure:
-
Dissolve the EE-protected pyrazole in a suitable solvent.
-
Add the aqueous acid solution.
-
Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours (monitor by TLC).
-
Once deprotection is complete, carefully neutralize the mixture with a base (e.g., saturated NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The resulting N-H alkynyl-pyrazole can be purified by crystallization or column chromatography.
Data Summary: Representative Couplings
The following table summarizes typical reaction conditions for the Sonogashira coupling of EE-protected iodopyrazoles, demonstrating the versatility of the method.
| Entry | Pyrazole Substrate | Alkyne Partner | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 1-(1-EE)-3-iodo-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ (5%) | 10% | Et₃N | DMF | 80 | 92 | [14] |
| 2 | 1-(1-EE)-3-iodo-4-methyl-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ (5%) | 10% | Et₃N | DMF | 80 | 85 | [14] |
| 3 | 1-(1-EE)-4-iodo-1H-pyrazole | 4-Ethynylbenzaldehyde | Pd(OAc)₂ (2.8%) | 5% | Et₃N | Benzene | RT | 80 | [11] |
| 4 | 1-(1-EE)-3-iodo-4-bromo-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ (5%) | 10% | Et₃N | DMF | 80 | 81 | [14] |
EE = 1-Ethoxyethyl
Visualization of Key Processes
Sonogashira Catalytic Cycle
The following diagram illustrates the interconnected palladium and copper cycles involved in the coupling of an EE-protected iodopyrazole with a terminal alkyne.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. catalogimages.wiley.com [catalogimages.wiley.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
The Strategic Application of 1-(1-Ethoxyethyl)-1H-pyrazole in Pharmaceutical Intermediate Synthesis
Introduction: The Pyrazole Scaffold and the Imperative of N-H Protection
The pyrazole nucleus is a cornerstone pharmacophore in modern drug discovery, forming the structural backbone of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the PDE5 inhibitor Sildenafil.[1][2] Its five-membered aromatic ring, with two adjacent nitrogen atoms, provides a unique electronic and steric landscape, enabling it to serve as a versatile scaffold for interacting with various biological targets.[3] However, the acidic N-H proton of the pyrazole ring presents a significant challenge in multi-step pharmaceutical syntheses. This reactive site can interfere with a wide range of common synthetic transformations, such as metal-catalyzed cross-couplings, organometallic additions, and strong base-mediated reactions, leading to undesired side products, reduced yields, and complex purification profiles.
To circumvent these issues, the strategic implementation of a protecting group for the pyrazole nitrogen is paramount. An ideal protecting group must be introduced efficiently under mild conditions, remain robust throughout various synthetic steps, and be removed cleanly and selectively without affecting other functional groups in the molecule. The 1-(1-ethoxyethyl) group, an acetal-type protection, has emerged as a highly effective and practical choice for this purpose, offering distinct advantages in the synthesis of complex pharmaceutical intermediates.[1][4]
This comprehensive guide details the application of 1-(1-Ethoxyethyl)-1H-pyrazole, demonstrating its utility through detailed protocols for its formation, its use in key carbon-carbon bond-forming reactions, and its subsequent deprotection.
The 1-(1-Ethoxyethyl) Protecting Group: A Superior Choice
The 1-(1-ethoxyethyl) group offers several compelling advantages for the protection of pyrazoles in a pharmaceutical manufacturing context:
-
Mild and Efficient Introduction: The protection reaction proceeds readily by treating the N-H pyrazole with ethyl vinyl ether, typically under mild acid catalysis, avoiding harsh reagents that could compromise sensitive functional groups.[1][3]
-
Robustness and Stability: The resulting N-protected pyrazole is stable to a wide range of non-acidic reagents and reaction conditions, including organometallic reagents and the basic conditions often employed in cross-coupling reactions.[1][5]
-
Facile and Clean Deprotection: The group is readily cleaved under mild acidic conditions, often with dilute aqueous acid, liberating the free pyrazole N-H without requiring harsh or complex workup procedures.[1] This orthogonality is crucial in the late stages of a synthesis.
-
Cost-Effectiveness: The primary reagent, ethyl vinyl ether, is an inexpensive and readily available commodity chemical, making this protection strategy economically viable for large-scale production.[1]
Experimental Protocols
Protocol 1: Protection of Pyrazole with Ethyl Vinyl Ether
This protocol describes the efficient synthesis of this compound, the foundational intermediate. The reaction involves the acid-catalyzed addition of the pyrazole N-H across the double bond of ethyl vinyl ether.
Materials:
-
Pyrazole
-
Ethyl vinyl ether
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or concentrated HCl
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve pyrazole (1.0 equiv.) in dichloromethane.
-
Add a catalytic amount of trifluoroacetic acid (0.01 equiv.) or a trace of concentrated HCl to the solution.[1][3]
-
Add ethyl vinyl ether (1.2-1.5 equiv.) dropwise to the stirred solution. An exothermic reaction may be observed; maintain the temperature below 35°C.[3]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ to quench the acid catalyst, followed by a water wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the this compound by vacuum distillation to obtain a colorless oil.
Protocol 2: Palladium-Catalyzed Sonogashira Cross-Coupling
The 1-(1-ethoxyethyl) protecting group allows for the efficient functionalization of the pyrazole core. This protocol details a Sonogashira coupling, a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or heteroaryl halide, which is a common strategy in building complex drug scaffolds.[6][7] This example uses 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole as the starting material.
Materials:
-
1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (NEt₃) or Diisopropylamine (DIPA) (as solvent and base)
Procedure:
-
To a dry Schlenk flask, add 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed triethylamine, followed by the terminal alkyne (1.1 equiv.) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70°C) until TLC or LC-MS analysis indicates complete consumption of the starting iodide.[1]
-
Once the reaction is complete, cool the mixture, dilute it with a solvent like ethyl acetate, and filter it through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the resulting coupled product by column chromatography on silica gel.
Protocol 3: Acid-Catalyzed Deprotection
The final step in utilizing the 1-(1-ethoxyethyl) group is its clean removal to unveil the N-H pyrazole of the advanced intermediate or final API.
Materials:
-
N-(1-Ethoxyethyl) protected pyrazole derivative
-
Chloroform or Tetrahydrofuran (THF)
-
Dilute Hydrochloric Acid (e.g., 2M HCl) or a solution of p-toluenesulfonic acid in an alcohol.
Procedure:
-
Dissolve the 1-(1-Ethoxyethyl) protected pyrazole derivative in a suitable solvent such as chloroform, THF, or ethanol.
-
Add a few drops of concentrated HCl or a catalytic amount of another acid.[1]
-
Stir the solution at room temperature. The reaction is typically rapid, often completing within 1-4 hours. Monitor progress by TLC.
-
Once deprotection is complete, neutralize the mixture with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting N-H pyrazole product can be further purified by recrystallization or column chromatography if necessary.
Visualization of the Synthetic Workflow
The following diagram illustrates the strategic workflow for utilizing this compound as a pharmaceutical intermediate.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
The Versatile Building Block: A Guide to 1-(1-Ethoxyethyl)-1H-pyrazole in Organic Synthesis
In the landscape of modern organic synthesis, the strategic use of protecting groups and functionalized heterocyclic scaffolds is paramount for the efficient construction of complex molecular architectures. Among these, pyrazole-containing compounds have garnered significant attention from the pharmaceutical and agrochemical industries due to their diverse biological activities. This guide provides an in-depth exploration of 1-(1-ethoxyethyl)-1H-pyrazole, a versatile building block that serves as a protected pyrazole synthon, enabling a wide array of synthetic transformations. We will delve into the rationale behind its use, provide detailed protocols for its preparation and subsequent reactions, and illustrate its application in the synthesis of advanced intermediates.
The Ethoxyethyl (EE) Group: A Strategic Choice for Pyrazole Protection
The acidic N-H proton of the pyrazole ring can interfere with many common synthetic transformations, such as metal-catalyzed cross-coupling reactions and organometallic additions. Therefore, protection of this moiety is often a crucial first step in a synthetic sequence. While numerous N-protecting groups are available, the 1-(1-ethoxyethyl) (EE) group offers several distinct advantages for pyrazole chemistry.
The selection of a protecting group is a critical decision in multi-step synthesis, and the EE group's utility stems from its ease of introduction and, more importantly, its facile removal under mild acidic conditions. Unlike more robust protecting groups that may require harsh conditions for cleavage, the EE group can be readily removed, often in the final synthetic steps, preserving sensitive functional groups elsewhere in the molecule. This characteristic is particularly advantageous in the synthesis of complex, polyfunctional molecules, which are common in drug discovery programs.
Synthesis of this compound and Key Derivatives
The successful application of this building block begins with its efficient and scalable preparation. Here, we provide detailed protocols for the synthesis of this compound and its key derivatives, which are precursors for a variety of coupling reactions.
Protocol: Synthesis of this compound
This protocol describes the acid-catalyzed addition of pyrazole to ethyl vinyl ether, a straightforward and high-yielding procedure.
Materials:
-
Pyrazole
-
Ethyl vinyl ether
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of pyrazole (1.0 equiv) in dichloromethane, add a catalytic amount of trifluoroacetic acid (0.01 equiv).
-
Cool the mixture in an ice bath and add ethyl vinyl ether (1.2 equiv) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution and stir for 15 minutes.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to afford the crude product.
-
Purify the product by vacuum distillation to yield this compound as a colorless oil.
Protocol: Synthesis of 1-(1-Ethoxyethyl)-4-iodopyrazole
The introduction of a halogen at the C4 position of the pyrazole ring opens the door to a vast array of cross-coupling reactions. This protocol details the iodination of N-protected pyrazole.
Materials:
-
This compound
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 equiv) in acetonitrile.
-
Add N-Iodosuccinimide (1.1 equiv) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous Na₂S₂O₃ solution to quench any remaining iodine, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel to obtain 1-(1-ethoxyethyl)-4-iodopyrazole.
Protocol: Synthesis of this compound-4-boronic Acid Pinacol Ester
The synthesis of the corresponding boronic acid pinacol ester is a key step for enabling Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation.
Materials:
-
1-(1-Ethoxyethyl)-4-iodopyrazole
-
Bis(pinacolato)diboron
-
Potassium acetate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
1,4-Dioxane
Procedure:
-
To a dry Schlenk flask, add 1-(1-ethoxyethyl)-4-iodopyrazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours.
-
Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield this compound-4-boronic acid pinacol ester.
Applications in Cross-Coupling Reactions
The true utility of this compound as a building block is realized in its application in palladium-catalyzed cross-coupling reactions. The N-protection allows for efficient and high-yielding transformations at the C4 position.
The Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling is a powerful method for the formation of a bond between a vinyl or aryl halide and a terminal alkyne. The 1-(1-ethoxyethyl)-4-iodopyrazole is an excellent substrate for this reaction.
General Protocol for Sonogashira Coupling:
-
In a dry flask under an inert atmosphere, combine 1-(1-ethoxyethyl)-4-iodopyrazole (1.0 equiv), the terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add an anhydrous solvent such as THF or DMF, followed by a base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv).
-
Stir the mixture at room temperature or heat to 50-80 °C, monitoring the reaction by TLC.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through Celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Caption: Generalized catalytic cycles of the Sonogashira reaction.
The Suzuki-Miyaura Coupling: Constructing Biaryl Systems
The Suzuki-Miyaura coupling is arguably one of the most important C-C bond-forming reactions in organic synthesis, prized for its mild conditions and functional group tolerance. The this compound-4-boronic acid pinacol ester is the key reactant for this transformation.
General Protocol for Suzuki-Miyaura Coupling:
-
To a flask, add this compound-4-boronic acid pinacol ester (1.0 equiv), the aryl or heteroaryl halide (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Degas the mixture by bubbling with an inert gas.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Deprotection: Unveiling the Pyrazole N-H
A key feature of the ethoxyethyl protecting group is its lability under mild acidic conditions, allowing for the regeneration of the pyrazole N-H bond without affecting other sensitive functional groups.
Protocol for Deprotection of the Ethoxyethyl Group:
-
Dissolve the N-ethoxyethyl protected pyrazole derivative in a protic solvent such as ethanol or methanol.
-
Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), or a dilute solution of HCl.
-
Stir the reaction at room temperature, monitoring by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate to yield the deprotected pyrazole.
Caption: Workflow for the acid-catalyzed deprotection of the EE group.
Significance in Drug Discovery and Development
The pyrazole motif is a privileged scaffold in medicinal chemistry, appearing in a number of blockbuster drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction medication Sildenafil. The synthetic strategies enabled by this compound and its derivatives are instrumental in the synthesis of novel analogues of these drugs and in the discovery of new bioactive molecules. The ability to functionalize the pyrazole ring at specific positions through reliable cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug development.
| Drug | Therapeutic Area | Relevance of Pyrazole Core |
| Celecoxib | Anti-inflammatory | The 1,5-diarylpyrazole scaffold is crucial for selective COX-2 inhibition. |
| Sildenafil | Erectile Dysfunction | The pyrazolopyrimidinone core is essential for phosphodiesterase-5 (PDE5) inhibition. |
| Rimonabant | Anti-obesity (withdrawn) | The 1,5-diarylpyrazole structure was key to its cannabinoid receptor 1 (CB1) antagonist activity. |
Conclusion
This compound has established itself as a valuable and versatile building block in organic synthesis. Its utility is rooted in the strategic advantages of the ethoxyethyl protecting group, which allows for the selective functionalization of the pyrazole ring through a variety of modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions. The detailed protocols provided herein serve as a practical guide for researchers in the fields of synthetic chemistry and drug development, enabling the efficient synthesis of a diverse range of pyrazole-containing molecules with potential therapeutic applications. The continued exploration of this and similar building blocks will undoubtedly fuel further innovation in the synthesis of complex and biologically active compounds.
Application Note & Protocol: Deprotection of the 1-(1-Ethoxyethyl) Group from Pyrazoles
Introduction: The Strategic Use of the 1-(1-Ethoxyethyl) Protecting Group in Pyrazole Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and its role as a versatile pharmacophore. The acidic N-H proton of the pyrazole ring, however, often complicates synthetic transformations by interfering with organometallic reagents or acting as a competing nucleophile.[1] Consequently, the temporary protection of this nitrogen is a critical strategy in the multi-step synthesis of complex pyrazole derivatives.[2][3][4]
Among the various N-protecting groups, the 1-(1-ethoxyethyl) (EE) group stands out for its ease of installation and, most importantly, its mild and efficient cleavage.[5][6] Formed by the reaction of a pyrazole with ethyl vinyl ether, the EE group is an acetal that is stable to a range of non-acidic reagents but can be readily removed under gentle acidic conditions.[5][6] This lability is its key advantage over more robust groups that require harsh deprotection conditions, which can compromise sensitive functional groups elsewhere in the molecule.[5] This application note provides a detailed overview of the mechanism and field-proven protocols for the deprotection of 1-(1-ethoxyethyl)pyrazoles.
Mechanism of Deprotection: Acid-Catalyzed Hydrolysis
The cleavage of the 1-(1-ethoxyethyl) group from the pyrazole nitrogen proceeds via a classic acid-catalyzed hydrolysis of an acetal. The reaction is initiated by the protonation of one of the oxygen atoms of the EE group, followed by the elimination of ethanol to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and loss of a proton yields the deprotected pyrazole, acetaldehyde, and ethanol as byproducts. The mild acidic conditions required for this transformation make it highly chemoselective, leaving many other acid-sensitive groups intact.[7][8]
Caption: Acid-catalyzed hydrolysis mechanism for EE deprotection.
Experimental Protocols for Deprotection
The deprotection of the EE group is typically accomplished using a catalytic amount of a strong acid in a protic or aprotic solvent. The choice of acid and solvent can be tailored to the specific substrate and the presence of other functional groups.
Protocol 1: General Procedure using Hydrochloric Acid in Chloroform
This protocol is a robust and widely applicable method for the deprotection of various 1-(1-ethoxyethyl)pyrazoles.[5]
Materials:
-
1-(1-Ethoxyethyl)-substituted pyrazole
-
Chloroform (CHCl₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the 1-(1-ethoxyethyl)-substituted pyrazole (1.0 eq) in chloroform (approximately 0.1–0.2 M concentration).
-
Acidification: To the stirred solution, add a few drops of concentrated hydrochloric acid. The reaction is typically exothermic and proceeds rapidly.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is usually complete within 30 minutes to a few hours at room temperature.
-
Quenching: Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform or another suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: The resulting crude deprotected pyrazole can be purified by crystallization or column chromatography on silica gel.[5]
Protocol 2: Mild Deprotection using Acetic Acid in a Protic Solvent
For substrates that are sensitive to strong mineral acids, a milder approach using acetic acid can be employed.[9]
Materials:
-
1-(1-Ethoxyethyl)-substituted pyrazole
-
Tetrahydrofuran (THF)
-
20% Aqueous Acetic Acid (AcOH)
-
Water (H₂O)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the EE-protected pyrazole (1.0 eq) in a 1:1 mixture of THF and 20% aqueous acetic acid.
-
Reaction: Stir the solution at room temperature overnight.
-
Reaction Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with water and concentrate in vacuo to remove the organic solvent and excess acetic acid.
-
Purification: The residue can be purified by column chromatography on silica gel to yield the deprotected pyrazole.[9]
Summary of Deprotection Conditions
| Reagent(s) | Solvent(s) | Temperature | Typical Time | Yield (%) | Reference |
| Conc. HCl (catalytic) | Chloroform | Room Temp. | 0.5 - 2 h | 67 - 88 | [5] |
| 20% aq. AcOH | THF | Room Temp. | Overnight | High | [9] |
| TsOH | CH₂Cl₂/MeOH | 90 °C | 1 h | 99 | [10] |
| TsOH | H₂O/THF | Room Temp. | 2 h | 82 | [10] |
Experimental Workflow
The overall process from a protected pyrazole to the purified final product is outlined in the following workflow diagram.
Caption: General workflow for EE deprotection of pyrazoles.
Trustworthiness & Self-Validation
The protocols described are designed to be self-validating through rigorous monitoring and characterization.
-
Reaction Monitoring: The disappearance of the starting material and the appearance of the product spot on TLC (often with a different Rf value) provides a clear indication of reaction progress. LC-MS analysis confirms the mass of the desired deprotected product.
-
Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the characteristic signals of the ethoxyethyl group in the NMR spectrum (typically a quartet around 3.5 ppm and a triplet around 1.2 ppm for the ethyl group, and a quartet around 5.5 ppm and a doublet around 1.5 ppm for the CH-CH₃ moiety) is a definitive sign of successful deprotection.
Conclusion
The 1-(1-ethoxyethyl) group is an effective and convenient protecting group for the pyrazole nitrogen. Its primary advantage lies in its facile removal under mild acidic conditions, which offers excellent chemoselectivity and compatibility with a wide range of functional groups. The protocols provided herein are reliable and can be adapted to various pyrazole substrates, making the EE group a valuable tool in the synthesis of complex molecules for research, drug discovery, and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 4. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synarchive.com [synarchive.com]
Application Notes and Protocols for the Large-Scale Synthesis of 3(5)-Alkylpyrazoles Utilizing Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The regioselective synthesis of 3(5)-alkylpyrazoles is a critical process in the development of numerous pharmaceutical agents. Direct alkylation of the pyrazole ring often yields a mixture of N1 and N2 isomers, posing significant purification challenges, especially at an industrial scale. This guide provides an in-depth analysis of protecting group strategies to achieve regioselective C-alkylation, leading to the desired 3(5)-alkylpyrazole isomers. We will explore the rationale behind experimental choices, present detailed, scalable protocols, and offer field-proven insights to ensure procedural success and safety.
The Strategic Imperative for Protecting Groups in Pyrazole Synthesis
The pyrazole nucleus is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs.[1][2] The tautomeric nature of the pyrazole ring, however, presents a significant hurdle in its functionalization. The two nitrogen atoms exhibit similar reactivity, and direct N-alkylation of unsymmetrical pyrazoles typically results in a mixture of regioisomers, which can be difficult and costly to separate.[3][4] To circumvent this, a protecting group strategy is often employed to temporarily block one of the nitrogen atoms, thereby directing subsequent reactions to a specific position.
The choice of a protecting group is paramount for a successful and scalable synthesis. An ideal protecting group should be:
-
Easy and inexpensive to introduce in high yield.
-
Stable under the desired reaction conditions.
-
Able to direct the regioselectivity of the subsequent reaction.
-
Readily removable in high yield under conditions that do not compromise the integrity of the final product.
Navigating the Landscape of Pyrazole Protecting Groups
Several protecting groups have been successfully utilized in pyrazole chemistry. The selection of the most appropriate group depends on the specific synthetic route and the overall molecular architecture.
-
tert-Butoxycarbonyl (Boc): The Boc group is a widely used protecting group for amines and nitrogen-containing heterocycles.[5][6][7] It is generally stable to basic conditions but can be easily cleaved with acid.[5] The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[5] While effective, the acidic deprotection step may not be suitable for acid-sensitive substrates.
-
Tetrahydropyranyl (THP): The THP group offers a "green" and efficient method for pyrazole protection.[8][9][10] It can be introduced under solvent- and catalyst-free conditions.[8][9][10] A key advantage of the THP group is the potential for thermal isomerization of the 5-alkyl-1-(THP) to the 3-alkyl-1-(THP) isomer, providing an alternative to acid-catalyzed switching of protecting groups.[8][9]
-
2-(Trimethylsilyl)ethoxymethyl (SEM): The SEM group has proven valuable in the regioselective C-H arylation of pyrazoles.[11][12] A notable feature of the SEM group is its ability to be transposed from one nitrogen to the other in a single step, a "SEM switch," which can be exploited to functionalize otherwise unreactive positions.[11]
Experimental Protocols: A Scalable Approach to 3(5)-Alkylpyrazoles via Boc Protection
This section details a robust and scalable protocol for the synthesis of 3(5)-alkylpyrazoles using the Boc protecting group. This method is exemplified by a three-step process: N-Boc protection, regioselective lithiation and alkylation, and subsequent deprotection.
Workflow Overview
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. japsonline.com [japsonline.com]
- 7. [PDF] Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst | Semantic Scholar [semanticscholar.org]
- 8. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 11. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 1-(1-Ethoxyethyl)-1H-pyrazole in the Synthesis of Advanced Agrochemicals
Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Crop Protection
Pyrazoles, a class of five-membered heterocyclic compounds, have become a "privileged" structural motif in the discovery and development of modern agrochemicals.[1] Their inherent chemical stability and the potential for multi-directional substitution on the pyrazole ring have enabled the creation of a diverse range of fungicides, herbicides, and insecticides.[2][3] These compounds often exhibit novel modes of action and improved efficacy, contributing significantly to global food security.[4] A key strategy in the synthesis of complex, substituted pyrazoles is the use of protecting groups for the pyrazole NH-fragment. This application note provides a detailed guide on the synthesis and utilization of 1-(1-Ethoxyethyl)-1H-pyrazole, a versatile intermediate that facilitates the synthesis of high-value agrochemicals. We will delve into the rationale behind its use, provide detailed experimental protocols, and showcase its application in the synthesis of key agrochemical precursors.
Part 1: The Synthesis of this compound - A Key Intermediate
The ethoxyethyl group serves as an effective protecting group for the pyrazole nitrogen, allowing for regioselective functionalization at other positions of the pyrazole ring.[5][6] This protection is crucial for preventing unwanted side reactions during subsequent synthetic steps. The reaction of pyrazole with ethyl vinyl ether is a common and efficient method for this purpose.[5]
Protocol 1: Large-Scale Synthesis of this compound
This protocol is adapted from a documented large-scale synthesis.[5]
Objective: To synthesize this compound by protecting the NH-group of pyrazole with ethyl vinyl ether.
Materials:
-
1H-Pyrazole
-
Ethyl vinyl ether
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH2Cl2)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Deionized water
Equipment:
-
Large reaction vessel equipped with a stirrer, thermometer, and addition funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a suitable reaction vessel, dissolve 1H-pyrazole (20.48 mol) in dichloromethane.
-
Add a catalytic amount of trifluoroacetic acid (TFA) to the solution.
-
Cool the mixture and add ethyl vinyl ether dropwise, maintaining the reaction temperature between 28-33 °C.
-
After the addition is complete, allow the reaction to proceed at room temperature until completion (monitored by TLC or GC).
-
Upon completion, wash the dichloromethane solution with a saturated NaHCO3 solution and then with deionized water.
-
Dry the organic layer over anhydrous Na2SO4.
-
Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by distillation to obtain this compound as a slightly yellow oil.[5]
Expected Yield: 93%[5]
Data Summary: Synthesis of this compound
| Parameter | Value | Reference |
| Scale | 20.48 mol | [5] |
| Product | This compound | [5][7] |
| Appearance | Slightly yellow oil | [5] |
| Yield | 93% | [5] |
| Boiling Point | 52 °C at 9 mbar | [5] |
Part 2: Application in Agrochemical Synthesis - The Gateway to Functionalized Pyrazoles
This compound is a valuable precursor for creating more complex pyrazole-based agrochemicals. Its protected nitrogen allows for selective modifications at other positions of the pyrazole ring, such as halogenation followed by metal-halogen exchange to introduce other functional groups.[5][6]
Workflow for the Synthesis of Agrochemical Intermediates
Caption: Synthetic workflow from pyrazole to advanced agrochemicals.
Protocol 2: Synthesis of this compound-4-carbaldehyde
This protocol describes the synthesis of a key carbaldehyde intermediate, which is a versatile building block for various agrochemicals.[6][8][]
Objective: To synthesize this compound-4-carbaldehyde via a Grignard reaction.
Materials:
-
1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole
-
Isopropylmagnesium bromide (i-PrMgBr)
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Saturated ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
Equipment:
-
Three-necked flask with a stirrer, dropping funnel, and nitrogen inlet
-
Cooling bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
In a flame-dried three-necked flask under a nitrogen atmosphere, place 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add isopropylmagnesium bromide (i-PrMgBr) dropwise to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour to ensure the formation of the Grignard reagent.[6]
-
Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding a saturated NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound-4-carbaldehyde.
Deprotection: Releasing the Reactive NH-group
The ethoxyethyl protecting group can be readily removed under mild acidic conditions to yield the N-unsubstituted pyrazole.[6][10] This step is often performed towards the end of a synthetic sequence to reveal the reactive NH-group for final modifications or to yield the final active agrochemical.
Caption: General deprotection scheme for the ethoxyethyl group.
Part 3: Role in the Synthesis of Pyraclostrobin - A Case Study
Pyraclostrobin is a broad-spectrum strobilurin fungicide that plays a crucial role in modern agriculture.[11][12][13] Its synthesis involves the coupling of two key fragments, one of which is a substituted pyrazole. The use of protected pyrazole intermediates is instrumental in the efficient construction of the pyraclostrobin molecule. While the exact industrial synthesis of pyraclostrobin may vary, the principles of using protected pyrazoles are fundamental. For instance, intermediates like 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole are central to its synthesis.[13][14][15] The methodologies described in this note for the synthesis and functionalization of this compound are directly applicable to the creation of such complex pyrazole precursors required for fungicides like pyraclostrobin.
Conclusion: A Versatile Tool for Agrochemical Innovation
This compound is a highly valuable and versatile intermediate in the synthesis of advanced pyrazole-based agrochemicals. The ethoxyethyl protecting group allows for precise and regioselective functionalization of the pyrazole core, opening up a wide range of synthetic possibilities. The protocols and workflows detailed in this application note provide a solid foundation for researchers and scientists in the agrochemical industry to leverage this key building block for the discovery and development of next-generation crop protection solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. royal-chem.com [royal-chem.com]
- 4. Pyrazole chemistry in crop protection | Semantic Scholar [semanticscholar.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound-4-carbaldehyde | C8H12N2O2 | CID 54753423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. Pyraclostrobin (Ref: BAS 500F) [sitem.herts.ac.uk]
- 14. nbinno.com [nbinno.com]
- 15. Pyraclostrobin synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Grignard Reaction of N-Protected Pyrazoles in Organic Synthesis
Introduction: The Strategic Importance of Pyrazole Grignard Reagents
The pyrazole motif is a cornerstone in medicinal chemistry and drug development, appearing in a multitude of blockbuster drugs due to its unique physicochemical properties and ability to engage in various biological interactions. The functionalization of the pyrazole core is therefore of paramount importance for the synthesis of novel chemical entities. Among the various methods for carbon-carbon bond formation, the Grignard reaction stands out as a robust and versatile tool. However, the acidic N-H proton of the pyrazole ring is incompatible with the highly basic nature of Grignard reagents, necessitating the use of protecting groups. This guide provides a comprehensive overview and detailed experimental procedures for the successful preparation and utilization of Grignard reagents from N-protected pyrazoles, a critical step for researchers, scientists, and drug development professionals aiming to construct complex molecular architectures.
Pillar 1: The Critical Choice of N-Protecting Group
The selection of an appropriate N-protecting group is the most crucial decision in the synthetic sequence, directly impacting the success of the Grignard reaction. An ideal protecting group should be:
-
Easy to install and remove in high yield under mild conditions.
-
Stable to the strongly basic and nucleophilic Grignard reagent.
-
Inert to the conditions of the subsequent reaction of the Grignard reagent.
-
Amenable to large-scale synthesis , ideally with green chemistry principles in mind.
Here, we discuss three commonly employed protecting groups for pyrazoles in the context of Grignard chemistry:
| Protecting Group | Structure | Key Advantages | Key Disadvantages |
| Boc (tert-butyloxycarbonyl) | Boc-N | Readily introduced using Boc anhydride. Generally stable to Grignard reagents. Easily removed with acid. | Can be cleaved under strongly acidic workup conditions. |
| THP (tetrahydropyranyl) | THP-N | Can be introduced under solvent- and catalyst-free conditions. Stable to Grignard reagents and a wide range of other reaction conditions. | Creates a new stereocenter, potentially complicating characterization. Removal typically requires acidic conditions. |
| SEM (2-(trimethylsilyl)ethoxymethyl) | SEM-N | Very stable under a broad range of conditions, including catalytic arylation. Can be removed under specific conditions (e.g., fluoride source or strong acid), allowing for orthogonal deprotection strategies. | More expensive and complex to introduce compared to Boc or THP. |
Expert Insight: For routine applications where mild acidic deprotection is tolerable, the THP group often provides a good balance of stability, ease of introduction, and cost-effectiveness. The SEM group is particularly advantageous in complex, multi-step syntheses where orthogonal deprotection is required.
Pillar 2: The Mechanism and Causality of Grignard Reagent Formation
The formation of a Grignard reagent from a halogenated, N-protected pyrazole involves the reaction of the organic halide with magnesium metal. The currently accepted mechanism proceeds through a single-electron transfer (SET) from the magnesium surface to the organic halide, generating a radical anion which then fragments to form an organic radical and a halide ion. The organic radical subsequently reacts with the magnesium surface to form the organomagnesium halide.
This mechanistic understanding underscores several critical experimental parameters:
-
Anhydrous Conditions: Grignard reagents are potent bases and will be rapidly quenched by protic sources, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.
-
Solvent Choice: Ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential. They are aprotic and effectively solvate the magnesium cation of the Grignard reagent, stabilizing it in solution.
-
Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide. This layer must be disrupted to initiate the reaction. Common activation methods include the use of a crystal of iodine, 1,2-dibromoethane, or mechanical stirring/crushing.
Experimental Workflow & Protocol
The following diagram illustrates the general workflow for the preparation and subsequent reaction of a pyrazole Grignard reagent.
Caption: Overall workflow for the synthesis of functionalized pyrazoles via a Grignard reaction of N-protected precursors.
Detailed Protocol: Synthesis of 1-(Tetrahydropyran-2-yl)-4-(1-hydroxy-1-phenylethyl)-1H-pyrazole
This protocol details the formation of a Grignard reagent from 4-bromo-1-(tetrahydropyran-2-yl)-1H-pyrazole and its subsequent reaction with acetophenone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromo-1-(THP)-1H-pyrazole | 233.10 | 2.33 g | 10.0 |
| Magnesium turnings | 24.31 | 365 mg | 15.0 |
| Iodine | 253.81 | 1 crystal | - |
| Anhydrous Tetrahydrofuran (THF) | - | 40 mL | - |
| Acetophenone | 120.15 | 1.08 mL | 10.0 |
| Saturated aq. NH4Cl solution | - | 20 mL | - |
| Diethyl ether | - | 50 mL | - |
| Anhydrous MgSO4 | - | - | - |
Procedure:
Part A: Grignard Reagent Formation
-
Glassware Preparation: All glassware (a 100 mL three-necked round-bottom flask, a reflux condenser, a dropping funnel, and a magnetic stir bar) must be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.
-
Magnesium Activation: Place the magnesium turnings (365 mg, 15.0 mmol) and a small crystal of iodine into the reaction flask. Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits a purple film on the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Add 10 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 4-bromo-1-(THP)-1H-pyrazole (2.33 g, 10.0 mmol) in 20 mL of anhydrous THF. Add approximately 1-2 mL of the pyrazole solution to the magnesium suspension.
-
Reaction Propagation: The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution. If the reaction does not start, gentle warming or the addition of a small amount of 1,2-dibromoethane may be necessary. Once initiated, add the remaining pyrazole solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The final mixture should appear as a grayish, homogeneous suspension.
Part B: Reaction with Electrophile and Work-up
-
Electrophile Addition: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of acetophenone (1.08 mL, 10.0 mmol) in 10 mL of anhydrous THF dropwise to the stirred Grignard solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the N-THP protected alcohol.
Part C: Deprotection (Example)
-
Acidic Cleavage: Dissolve the purified N-THP protected alcohol in ethanol. Add a catalytic amount of a strong acid (e.g., HCl or p-toluenesulfonic acid).
-
Reaction and Work-up: Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material. Neutralize the reaction with a mild base (e.g., saturated NaHCO3 solution) and extract the product into an organic solvent.
-
Purification: After drying and concentration, the final deprotected pyrazole can be purified by recrystallization or column chromatography.
Characterization and Validation
The successful synthesis of the Grignard reagent and the final product should be confirmed through standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the protected intermediate and the final product.
-
Mass Spectrometry: To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the disappearance of the carbonyl stretch and the appearance of a broad O-H stretch in the alcohol product.
Troubleshooting and Expert Recommendations
-
Failure to Initiate Grignard Reaction: This is the most common issue. Ensure all reagents and glassware are scrupulously dry. Re-activate the magnesium surface by crushing a few turnings with a glass rod under an inert atmosphere.
-
Low Yields: This can be due to incomplete Grignard formation or side reactions. Ensure the addition of the halide is slow enough to maintain a controlled reaction temperature. The presence of Wurtz coupling byproducts (dimerization of the pyrazole) suggests the Grignard reagent is reacting with unreacted starting material.
-
Difficult Deprotection: If standard acidic deprotection fails or leads to decomposition, consider alternative protecting groups like SEM, which can be removed under milder, specific conditions.
Conclusion
The formation of Grignard reagents from N-protected pyrazoles is a powerful strategy for the synthesis of complex, functionalized pyrazole derivatives. By carefully selecting the protecting group and adhering to stringent anhydrous reaction conditions, researchers can reliably generate these valuable intermediates. The protocols and insights provided herein serve as a robust foundation for scientists and professionals in the field of drug discovery and organic synthesis to successfully implement this methodology in their research endeavors.
Application Notes and Protocols for 1-(1-Ethoxyethyl)-1H-pyrazole Derivatives in Material Science
Introduction: The Strategic Role of 1-(1-Ethoxyethyl)-1H-pyrazole Derivatives in Advanced Materials
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and, increasingly, in material science.[1] Its unique electronic properties, thermal stability, and versatile functionalization potential make it an attractive building block for a new generation of organic electronic materials. This guide focuses on a specific, strategically important subclass: this compound derivatives. The introduction of the 1-(1-ethoxyethyl) (EtOEt) group is a critical synthetic maneuver, serving as a protecting group for the pyrazole N-H. This protection is often indispensable for achieving selective chemical modifications at other positions of the pyrazole ring, which is essential for fine-tuning the material's properties for specific applications.[2]
The EtOEt group's utility lies in its straightforward introduction, stability under various reaction conditions (such as cross-coupling reactions), and facile removal under mild acidic conditions, ensuring the integrity of the final complex molecule.[2] This control allows for the precise synthesis of tailored pyrazole-containing molecules for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This document provides a comprehensive overview of the synthesis, characterization, and application of these derivatives, complete with detailed experimental protocols for researchers in material science.
Synthesis of this compound Derivatives: A Foundational Protocol
The protection of the pyrazole N-H is a key first step in many synthetic routes towards advanced materials. The 1-(1-ethoxyethyl) group is an excellent choice for this purpose.
Protocol 1: General Synthesis of N-EtOEt Protected Pyrazole Derivatives
This protocol describes the general procedure for the protection of a pyrazole derivative with ethyl vinyl ether.
Causality behind Experimental Choices:
-
Ethyl Vinyl Ether: This reagent is chosen for its reactivity towards the acidic N-H proton of the pyrazole ring, forming a stable acetal.
-
Trifluoroacetic Acid (TFA): A catalytic amount of a strong acid like TFA is necessary to protonate the ethyl vinyl ether, activating it for nucleophilic attack by the pyrazole nitrogen.
-
Dichloromethane (DCM): A dry, inert solvent is used to prevent premature hydrolysis of the ethyl vinyl ether and the resulting protected product.
-
Temperature Control: The reaction is often exothermic, so dropwise addition and temperature monitoring are crucial to prevent side reactions.
-
Aqueous Workup: Washing with a saturated sodium bicarbonate solution neutralizes the acidic catalyst, and a water wash removes any remaining inorganic salts.
Step-by-Step Methodology:
-
To a solution of the desired pyrazole derivative (1 equivalent) in dry dichloromethane (approximately 1 L per mole of pyrazole), add a catalytic amount of trifluoroacetic acid (0.01 equivalents).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add ethyl vinyl ether (1.27 equivalents) dropwise to the stirred solution, ensuring the temperature remains between 28-32 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-78 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the dichloromethane solution with a saturated aqueous solution of sodium bicarbonate, followed by deionized water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield the pure this compound derivative.[2]
Characterization of this compound Derivatives
Thorough characterization is essential to confirm the structure and purity of the synthesized materials. The following techniques are routinely employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the 1-(1-ethoxyethyl) group and the overall structure of the pyrazole derivative.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming successful synthesis.
-
Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the N-H stretch from the starting pyrazole and the appearance of C-O stretches from the ethoxyethyl group.
Table 1: Spectroscopic Data for Representative this compound Derivatives
| Compound Name | Molecular Formula | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Reference |
| This compound | C₇H₁₂N₂O | Signals corresponding to the pyrazole ring protons, and characteristic quartet and triplet for the ethyl group, along with a quartet and doublet for the CH(CH₃) moiety of the protecting group. | Signals for the pyrazole ring carbons, and characteristic signals for the ethoxyethyl group carbons. | [2] |
| 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | C₇H₁₁IN₂O | Similar to the unprotected pyrazole, with the absence of the H4 proton signal on the pyrazole ring. | The C4 carbon signal will be shifted due to the presence of the iodine atom. | [2] |
| This compound-4-carbaldehyde | C₈H₁₂N₂O₂ | A characteristic singlet for the aldehyde proton will be observed, typically downfield. | A signal corresponding to the aldehyde carbonyl carbon will be present. | [3] |
Application in Organic Light-Emitting Diodes (OLEDs)
Pyrazole derivatives are promising materials for OLEDs due to their high thermal stability and tunable electronic properties. They can be employed as host materials in the emissive layer or as charge-transporting materials. The 1-(1-ethoxyethyl) protected pyrazoles serve as key intermediates for building more complex, functional OLED materials.
Workflow for OLED Material Synthesis and Device Fabrication
Caption: Workflow for OLEDs using pyrazole derivatives.
Protocol 2: Fabrication of a Solution-Processed OLED Device
This protocol outlines a general procedure for fabricating a multilayer OLED using a functionalized pyrazole derivative as the emissive layer.
Causality behind Experimental Choices:
-
ITO Substrate: Indium Tin Oxide is a transparent conductor, serving as the anode.
-
PEDOT:PSS: This conductive polymer is used as a hole injection layer (HIL) to facilitate the injection of holes from the anode into the organic layers.
-
Emissive Layer (EML): The pyrazole-based material, either as a neat film or doped into a host matrix, is where light emission occurs.
-
Electron Transport Layer (ETL) & Electron Injection Layer (EIL): Materials like TPBi and LiF are used to facilitate the transport and injection of electrons from the cathode.
-
Aluminum Cathode: A low work function metal is used as the cathode to efficiently inject electrons.
-
Spin Coating: This technique allows for the deposition of uniform thin films from solution.
Step-by-Step Methodology:
-
Substrate Cleaning:
-
Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates in an oven at 120 °C for 30 minutes.
-
Treat the ITO surface with UV-ozone for 15 minutes immediately before use to improve its work function.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a filtered aqueous dispersion of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 4000 rpm for 60 seconds.
-
Anneal the substrate at 150 °C for 15 minutes in a nitrogen-filled glovebox.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the functionalized pyrazole derivative in a suitable organic solvent (e.g., chlorobenzene or toluene) at a concentration of 5-10 mg/mL.
-
Spin-coat the emissive layer solution onto the PEDOT:PSS layer at 2000-4000 rpm for 60 seconds inside the glovebox.
-
Anneal the substrate at 80-100 °C for 10 minutes.
-
-
Electron Transport and Injection Layer Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit a 20-40 nm thick layer of an electron-transporting material (e.g., 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole), TPBi).
-
Deposit a 1 nm thick layer of lithium fluoride (LiF) as an electron injection layer.
-
-
Cathode Deposition:
-
Deposit a 100 nm thick layer of aluminum (Al) as the cathode.
-
-
Encapsulation:
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox to protect it from atmospheric moisture and oxygen.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics and electroluminescence (EL) spectra of the fabricated device.
-
Table 2: Performance of Representative OLEDs with Pyrazole-based Emissive Layers
| Emissive Material Type | Device Structure | Max. Luminance (cd/m²) | Max. External Quantum Efficiency (EQE) (%) | Emission Color | Reference |
| Indenopyrazine with Pyrene | ITO/2-TNATA/NPB/PY-EIP/Alq3/LiF/Al | 5,150 | Not Reported | Blue | [4] |
| Lanthanide-pyrazole complex | ITO/MoO₃/NPB/CBP:Eu(III)-complex/BCP/Alq₃/LiF/Al | >1,000 | Not Reported | Red | [5] |
| Pyrazoloquinoline Dopant in PVK | ITO/PEDOT:PSS/PVK-PQ/TRI-Q/Ca/Al | 806 | Not Reported | Green | [6] |
Application in Organic Photovoltaics (OPVs)
The electron-rich nature of the pyrazole ring makes its derivatives suitable for use as donor materials in organic solar cells. The ability to functionalize the pyrazole core allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize charge separation and transport.
Workflow for OPV Material Synthesis and Device Fabrication
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1-Ethoxyethyl)-1H-pyrazole
Welcome to the technical support center for the synthesis of 1-(1-ethoxyethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic transformation. The N-(1-ethoxyethyl) group is a crucial protecting group for the pyrazole ring, and its efficient introduction is paramount for multi-step syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the common acid-catalyzed reaction between pyrazole and ethyl vinyl ether.
Issue 1: Low or No Product Yield
Question: I am observing a very low to non-existent yield of my desired this compound. What are the potential causes, and how can I improve the outcome?
Answer: A low or negligible yield in the N-alkylation of pyrazole with ethyl vinyl ether can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to troubleshoot this issue.
-
Re-evaluate Your Acid Catalyst: The acid catalyst is crucial for activating the ethyl vinyl ether, making it susceptible to nucleophilic attack by the pyrazole nitrogen.
-
Catalyst Choice: While various acids can be used, trifluoroacetic acid (TFA) is a common and effective choice. Other options include concentrated hydrochloric acid. The choice of acid can influence reaction kinetics and side product formation.
-
Catalyst Loading: Typically, only a catalytic amount (e.g., 0.01 equivalents) of acid is required. Using an excessive amount of acid can lead to polymerization of the ethyl vinyl ether or degradation of the product.
-
-
Assess Reagent Quality and Stoichiometry:
-
Pyrazole: Ensure the pyrazole starting material is pure and dry. The presence of impurities can interfere with the reaction.
-
Ethyl Vinyl Ether: Ethyl vinyl ether is volatile and can degrade over time. Use a fresh bottle or distill it before use. A slight excess of ethyl vinyl ether (e.g., 1.27 equivalents) is often beneficial to drive the reaction to completion.
-
Anhydrous Conditions: Moisture can react with the activated ethyl vinyl ether intermediate and the acid catalyst, leading to lower yields. Ensure all glassware is oven-dried and solvents are anhydrous.
-
-
Optimize Reaction Conditions:
-
Solvent: Dichloromethane (CH2Cl2) is a commonly used solvent for this reaction. It is relatively inert and effectively dissolves the reactants.
-
Temperature Control: The addition of ethyl vinyl ether to the solution of pyrazole and acid is an exothermic process. It is critical to maintain the reaction temperature, typically between 28-33°C, during the addition to prevent side reactions. After the addition, the reaction can be stirred at room temperature.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Issue 2: Formation of Impurities and Purification Challenges
Question: My reaction mixture shows multiple spots on TLC, and I'm having difficulty isolating the pure this compound. What are the likely impurities and how can I effectively purify my product?
Answer: The formation of impurities can be a significant hurdle. Understanding the potential side reactions is key to minimizing their formation and selecting an appropriate purification strategy.
-
Unreacted Pyrazole: Incomplete reaction will leave residual starting material.
-
Polymerized Ethyl Vinyl Ether: As mentioned, excess acid or elevated temperatures can cause the polymerization of ethyl vinyl ether, leading to a complex mixture of byproducts.
-
Regioisomers (for substituted pyrazoles): If you are using a substituted pyrazole, alkylation can potentially occur at different nitrogen atoms, leading to the formation of regioisomers.
-
Work-up Procedure: After the reaction is complete, a proper aqueous work-up is essential. Washing the organic layer with a saturated sodium bicarbonate (NaHCO3) solution will neutralize the acid catalyst. Subsequent washing with water or brine removes any remaining water-soluble impurities.
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically effective for eluting the product. The optimal solvent system should be determined by TLC analysis, aiming for an Rf value of 0.3-0.4 for the product.
-
-
Distillation: For large-scale synthesis, distillation under reduced pressure can be an efficient purification method for the liquid product. The boiling point of this compound is reported to be 52°C at 9 mbar.
Experimental Protocols
General Synthetic Procedure for this compound
This protocol is adapted from established literature procedures.
-
To a solution of pyrazole (1.0 equiv.) in dichloromethane (CH2Cl2), add a catalytic amount of trifluoroacetic acid (0.01 equiv.).
-
Cool the mixture in an ice bath.
-
Slowly add ethyl vinyl ether (1.27 equiv.) dropwise, ensuring the internal temperature is maintained between 28-32°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the pyrazole is consumed.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO3), followed by water.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel column chromatography.
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane (CH2Cl2) | Good solubility for reactants, relatively inert. |
| Catalyst | Trifluoroacetic Acid (TFA) | Effective in activating ethyl vinyl ether. |
| Catalyst Loading | 0.01 equivalents | Minimizes side reactions like polymerization. |
| Reactant Ratio | 1.27 eq. Ethyl Vinyl Ether | Drives the reaction to completion. |
| Temperature | 28-33°C during addition | Controls exothermicity and prevents side reactions. |
| **Work |
Technical Support Center: N-Alkylation of Pyrazoles
Welcome to the technical support center for the N-alkylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental synthetic transformation. Here, we will dissect common experimental challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to ensure the success of your reactions. Our focus is on providing practical, mechanistically grounded advice to overcome the inherent challenges of pyrazole chemistry, particularly the control of regioselectivity.
Troubleshooting Guide: Common Issues and Solutions
The N-alkylation of pyrazoles, while a cornerstone of heterocyclic chemistry, is often plagued by a series of predictable yet frustrating side reactions. This section is formatted to address specific problems you may be encountering at the bench.
Issue 1: Poor or No Reaction Yield
You're seeing: Your starting pyrazole remains largely unreacted, or the yield of your desired N-alkylated product is unacceptably low.
Probable Causes & Solutions:
-
Incomplete Deprotonation: The pyrazole N-H is acidic, but its complete deprotonation is crucial for efficient alkylation. If you are using a weak base, it may not be sufficient to generate the pyrazolate anion in high concentration.
-
Solution: Switch to a stronger base. For instance, if potassium carbonate (K₂CO₃) is ineffective, consider using sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu).[1] Always ensure your reaction is conducted under anhydrous conditions, as water will quench strong bases.
-
-
Low Reactivity of the Alkylating Agent: The electrophilicity of your alkylating agent is a key driver of the reaction rate.
-
Solution: Enhance the electrophilicity by improving the leaving group. The reactivity order is generally Iodide > Bromide > Chloride > Tosylate. If you are using an alkyl chloride with slow reactivity, switching to the corresponding bromide or iodide can significantly accelerate the reaction.[2]
-
-
Insufficient Reaction Time or Temperature: Some N-alkylation reactions are kinetically slow and require more energy or time to proceed to completion.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extending the reaction time can also be beneficial. A typical protocol might involve stirring at room temperature for 2-16 hours.[3]
-
Issue 2: Formation of a Mixture of N1 and N2 Regioisomers
You're seeing: Your product is a mixture of the two possible N-alkylated isomers, and separation by chromatography is difficult or inefficient.
Probable Causes & Solutions:
This is the most common challenge in pyrazole N-alkylation, arising from the similar electronic properties of the two nitrogen atoms.[2][4] The regiochemical outcome is a delicate interplay of steric and electronic factors.[4][5]
-
Steric Hindrance is the Dominant Factor: In many cases, alkylation will preferentially occur at the less sterically hindered nitrogen atom.[6]
-
Solution 1: Substrate Modification: If synthetically feasible, introduce a bulky substituent at the C3 or C5 position to sterically shield one of the nitrogen atoms, thereby directing the alkylating agent to the other.[2]
-
Solution 2: Use a Bulky Alkylating Agent: Employing a sterically demanding alkylating agent can amplify the steric bias and favor alkylation at the more accessible nitrogen.[2] For instance, α-halomethylsilanes have been used as "masked" methylating agents to achieve high N1 selectivity.[7]
-
-
Reaction Conditions Favoring Mixture Formation: The choice of base and solvent can dramatically influence the N1/N2 ratio.[4]
-
Solution: Systematically screen different reaction conditions. For example, the combination of sodium hydride in an aprotic polar solvent like N,N-Dimethylformamide (DMF) or tetrahydrofuran (THF) often favors the formation of one regioisomer.[2][3] Conversely, changing the cation of the base (e.g., from Na⁺ to Cs⁺) can sometimes alter the regioselectivity.[8]
-
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogens.
-
Solution: While more challenging to modulate post-synthesis, consider the electronic properties of your pyrazole. Electron-withdrawing groups can influence the acidity of the N-H proton and the nucleophilicity of the resulting anion. Computational analysis can sometimes predict the favored regioisomer based on the stability of the transition states.[9]
-
Issue 3: Formation of a Dialkylated Quaternary Salt
You're seeing: A significant amount of a polar, often insoluble, byproduct is formed, which is likely the dialkylated pyrazolium salt.
Probable Causes & Solutions:
-
Excess Alkylating Agent: The initially formed N-alkylated pyrazole is still nucleophilic and can react with a second equivalent of the alkylating agent.
-
Solution 1: Stoichiometric Control: Use no more than 1.0 to 1.1 equivalents of the alkylating agent.[2]
-
Solution 2: Slow Addition: Add the alkylating agent dropwise to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, minimizing the chance of a second alkylation event.[2]
-
-
High Reaction Temperature or Concentration: These conditions can accelerate the rate of the second alkylation.
-
Solution: Perform the reaction at a lower temperature and at a more dilute concentration.[2]
-
Frequently Asked Questions (FAQs)
Q1: How do I definitively determine the structure of my N-alkylated pyrazole regioisomers?
A1: The most reliable method for structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between the protons of the newly introduced alkyl group and the protons on the substituents at the C3 and C5 positions of the pyrazole ring.[6] For example, an NOE between the N-alkyl group and the C5-substituent confirms N1-alkylation. X-ray crystallography provides unequivocal proof of structure if you can obtain suitable crystals.
Q2: Can I use acid-catalyzed conditions for N-alkylation?
A2: Yes, while base-mediated alkylation is more common, acid-catalyzed methods exist. For instance, trichloroacetimidates can be used as electrophiles in the presence of a Brønsted acid like camphorsulfonic acid (CSA).[6][10] This approach avoids the use of strong bases and can be advantageous for substrates that are sensitive to basic conditions.
Q3: Are there any "green" or more environmentally friendly approaches to pyrazole N-alkylation?
A3: The use of ionic liquids (ILs) as solvents has been explored for N-alkylation reactions.[11] ILs can act as both the solvent and a catalyst, often leading to higher yields and easier product isolation.[11] Additionally, enzyme-catalyzed methods are emerging as highly selective and environmentally benign alternatives, though they are currently more specialized.[12][13]
Q4: What is the role of the solvent in controlling regioselectivity?
A4: The solvent plays a multifaceted role. Polar aprotic solvents like DMF and DMSO can solvate the cation of the base, leading to a more "naked" and reactive pyrazolate anion.[2] This can influence the N1/N2 ratio. In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically increase regioselectivity in pyrazole formation, a principle that can be extended to N-alkylation.[14][15]
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagram illustrates the key pathways in the N-alkylation of an unsymmetrical pyrazole.
Caption: Competing pathways in pyrazole N-alkylation.
Experimental Protocol: General Procedure for N1-Alkylation
This protocol provides a general starting point for the selective N1-alkylation of a pyrazole using sodium hydride.[3]
Materials:
-
Substituted Pyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl Halide (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the pyrazole (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data Summary
The choice of reaction conditions can significantly impact the ratio of N1 to N2 alkylated products. The following table summarizes illustrative examples from the literature.
| Pyrazole Substrate | Alkylating Agent | Base / Solvent | N1:N2 Ratio | Reference |
| 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | CSA / DCE | 2.5 : 1 | [6] |
| 3-CF₃-pyrazole derivative | Ethyl iodoacetate | K₂CO₃ / MeCN | Equimolar mixture | [4] |
| 3-CF₃-pyrazole derivative | Ethyl iodoacetate | NaH / DME-MeCN | 5-regioisomer only | [4] |
| Activated Pyrazole | Alkyl Halide | 2,6-Lutidine | 20 : 1 | [1] |
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. books.rsc.org [books.rsc.org]
- 12. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Temperature for the Deprotection of N-(1-Ethoxyethyl) Pyrazoles
Welcome to the technical support center for optimizing the deprotection of N-(1-Ethoxyethyl) pyrazoles. This guide is designed for researchers, chemists, and drug development professionals who utilize the ethoxyethyl (EE) group to protect the pyrazole nitrogen. We will delve into the critical role of temperature, providing a framework for troubleshooting common issues and achieving high-yield, clean deprotection.
Section 1: Fundamental Principles
Q: What is the underlying mechanism for the deprotection of an N-(1-ethoxyethyl) pyrazole?
A: The N-(1-ethoxyethyl) group is an N,O-acetal. Its removal is a classic acid-catalyzed hydrolysis.[1][2] The reaction is an equilibrium process that is driven to completion by the presence of excess water.[3] The temperature directly influences the rate of each step in this mechanism.
The process involves three key stages:
-
Protonation: The ether oxygen of the EE group is protonated by an acid catalyst, making it a better leaving group.
-
Elimination & Resonance Stabilization: Ethanol is eliminated, generating a resonance-stabilized N-acyliminium ion intermediate.
-
Nucleophilic Attack by Water: Water acts as a nucleophile, attacking the carbocationic center. Subsequent deprotonation yields the unprotected pyrazole and acetaldehyde hemiacetal, which quickly decomposes to acetaldehyde and ethanol.
Caption: Mechanism of acid-catalyzed EE deprotection.
Q: Why is temperature a critical parameter in this reaction?
A: Temperature is arguably the most important parameter to control after selecting the acid catalyst. Its influence is twofold:
-
Kinetics: According to the Arrhenius equation, increasing the reaction temperature increases the rate constant. For sterically hindered or electronically deactivated pyrazoles, heating is often necessary to achieve a reasonable reaction time. A common rule of thumb is that the reaction rate approximately doubles for every 10 °C increase in temperature.
-
Thermodynamics & Side Reactions: While higher temperatures accelerate the desired deprotection, they can also provide the necessary activation energy for undesired side reactions.[4] Pyrazole rings, especially those with sensitive substituents, can be susceptible to degradation, rearrangement, or other transformations under harsh acidic conditions combined with heat.[5][6] Optimizing temperature is therefore a balancing act between achieving a practical reaction rate and maintaining the integrity of the target molecule.
Section 2: Frequently Asked Questions (FAQs)
Q: What are the standard starting conditions for EE deprotection on a pyrazole?
A: For a novel substrate, it is always best to start with the mildest possible conditions. A typical starting point would be using a dilute mineral acid (e.g., 1N HCl) or a moderately strong organic acid (e.g., p-toluenesulfonic acid, TsOH) in a protic solvent system at room temperature.[7][8]
-
Example Condition: 0.5 - 1.0 M HCl in a 1:1 mixture of THF/water or Methanol/water, stirred at room temperature (20-25 °C).
-
Monitoring: Progress should be monitored diligently by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes.
Q: My deprotection is slow or incomplete at room temperature. Should I just increase the temperature?
A: A slow or stalled reaction is a common issue. Before increasing the temperature, consider other factors.[9] A stepwise approach is recommended:
-
Verify Reagents: Ensure your acid solution is not old or depleted and that sufficient water is present to drive the equilibrium.
-
Increase Acid Concentration: First, try increasing the acid concentration or using a stronger acid catalyst before resorting to heat.
-
Incremental Heating: If the reaction is still slow, begin to warm the mixture gently. Start with a modest temperature like 40-50 °C and monitor for both product formation and the appearance of any new, unidentified spots on the TLC plate. This methodical approach helps you find the minimum temperature required for efficient reaction, minimizing the risk of degradation.
Q: What are the primary risks of using excessively high temperatures (e.g., >80 °C)?
A: High temperatures can introduce several complications:
-
Substrate Decomposition: The pyrazole ring itself or other functional groups on your molecule (e.g., esters, silyl ethers, tert-butyl esters) may be acid-labile and can degrade at elevated temperatures.[8]
-
Isomerization/Rearrangement: Some substituted pyrazoles can undergo thermal or acid-catalyzed isomerization.[10][11]
-
Decreased Selectivity: If other acid-sensitive protecting groups are present, high temperatures can lead to their unintended cleavage, destroying orthogonality.[7]
-
Safety Hazards: Heating acidic solutions, especially in sealed vessels, can lead to a dangerous buildup of pressure.
Q: How do I choose the right acid catalyst and solvent system in relation to temperature?
A: The choice of acid and solvent is intrinsically linked to the optimal temperature.
-
Strong Acids (HCl, H₂SO₄): These are highly effective and often allow the reaction to proceed at lower temperatures (room temperature to 40 °C).
-
Weaker Acids (Acetic Acid, PPTS): These are milder and may require heating to achieve a reasonable rate.[12] A mixture of acetic acid, THF, and water is a common system for sensitive substrates, often requiring gentle warming.[12]
-
Solvents: The solvent system must fully dissolve your starting material.[9] Common choices include THF, methanol, ethanol, or dioxane mixed with water. For reactions requiring higher temperatures, choose a co-solvent with a higher boiling point, such as dioxane.
Section 3: Troubleshooting Guide
| Issue | Possible Cause | Explanation | Recommended Solution |
| 1. Incomplete Deprotection | Low Temperature | The reaction lacks sufficient activation energy to proceed at a practical rate. | Incrementally increase the temperature by 10-15 °C and continue to monitor by TLC/LC-MS. |
| Insufficient Acid | The catalyst concentration is too low to effectively protonate the acetal.[9] | Add more catalyst in portions. If that fails, consider using a stronger acid (e.g., switch from acetic acid to HCl). | |
| Insufficient Water | As a reversible reaction, a lack of water prevents the equilibrium from shifting towards the products.[2][3] | Add more water to the solvent mixture, ensuring the substrate remains in solution. | |
| Poor Solubility | The substrate is not fully dissolved, leading to a slow heterogeneous reaction. | Change the organic co-solvent to one with better solubilizing properties (e.g., from MeOH to THF or Dioxane). | |
| 2. Product Degradation | Temperature Too High | Undesired side reactions are being thermally promoted, leading to decomposition of the pyrazole or other functional groups.[4] | Immediately reduce the temperature or run the reaction at room temperature for a longer duration. |
| Acid Too Concentrated | The high acidity, especially when combined with heat, is too harsh for the substrate. | Dilute the reaction mixture or switch to a milder acid catalyst (e.g., from HCl to TsOH or acetic acid).[12] | |
| Sensitive Groups | The molecule contains other acid-labile groups (e.g., Boc, t-butyl esters, silyl ethers) that are being cleaved.[8] | Use milder conditions: lower temperature and a weaker acid (e.g., 20% aqueous acetic acid in THF).[12] | |
| 3. Work-up Issues | Salt Formation | The basic nitrogen of the deprotected pyrazole forms a salt (e.g., pyrazolium chloride) with the acid catalyst, making it highly water-soluble and difficult to extract. | After the reaction is complete, carefully neutralize the mixture with a base like saturated NaHCO₃ or Na₂CO₃ solution until the pH is ~7-8. |
| Streaking on Silica | Residual acid or the pyrazolium salt can cause severe streaking during column chromatography. | Ensure the work-up includes a thorough neutralization and wash. Consider adding 1% triethylamine to the eluent during chromatography to suppress tailing. |
Section 4: Experimental Protocols and Optimization Workflow
Protocol 1: Mild Deprotection at Room Temperature (For Sensitive Substrates)
-
Dissolution: Dissolve the N-(1-ethoxyethyl) pyrazole (1.0 equiv) in a 1:1 mixture of tetrahydrofuran (THF) and water (approx. 0.1 M concentration).
-
Acidification: Add 1.0 M aqueous hydrochloric acid (1.5 equiv) dropwise at room temperature (20-25 °C).
-
Monitoring: Stir the reaction and monitor its progress every hour using TLC (e.g., 30% Ethyl Acetate in Hexanes).
-
Work-up: Once the starting material is consumed, carefully add saturated aqueous sodium bicarbonate solution until effervescence ceases (pH ~8).
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Moderately Heated Deprotection (For Robust or Hindered Substrates)
-
Dissolution: Dissolve the N-(1-ethoxyethyl) pyrazole (1.0 equiv) in methanol (approx. 0.1 M concentration).
-
Acidification: Add p-toluenesulfonic acid monohydrate (TsOH·H₂O) (1.2 equiv).
-
Heating: Warm the reaction mixture to 50 °C in an oil bath.
-
Monitoring: Monitor the reaction progress every 30 minutes by TLC or LC-MS.
-
Work-up & Purification: Follow steps 4-6 from Protocol 1.
Table 1: Temperature's Impact on Deprotection Conditions
| Condition Tier | Typical Temperature | Common Catalyst | Expected Reaction Time | Ideal Substrate |
| Mild | 20 - 25 °C (RT) | 1N HCl or 20% Acetic Acid[12] | 2 - 24 hours | Acid-sensitive, simple pyrazoles |
| Moderate | 40 - 60 °C | p-Toluenesulfonic Acid (TsOH) | 1 - 6 hours | Sterically hindered or deactivated pyrazoles |
| Aggressive | > 60 °C (Reflux) | Concentrated HCl / TsOH | < 1 hour | Highly robust, unreactive substrates |
Optimization Workflow
The following diagram outlines a logical workflow for optimizing the deprotection temperature for a new N-(1-ethoxyethyl) pyrazole derivative.
Caption: Decision workflow for temperature optimization.
References
- 1. Tuning the stability of alkoxyisopropyl protection groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-(1-Ethoxyethyl)-1H-pyrazole
Welcome to the technical support center for the purification of 1-(1-Ethoxyethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this key synthetic intermediate in high purity.
Introduction
This compound serves as a crucial N-protected pyrazole intermediate in multi-step organic synthesis. The ethoxyethyl (EE) group is an acetal-type protecting group, valued for its ease of installation and its lability under mild acidic conditions.[1][2] However, this inherent reactivity also presents the primary challenge during purification. This guide provides a systematic approach to troubleshooting common issues encountered during the purification of this compound, ensuring you can achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely reported purification methods are vacuum distillation and column chromatography.[3][4]
-
Vacuum Distillation: This is an excellent method for large-scale purification, as this compound is a liquid (often a slightly yellow oil).[3] Reported boiling points are 52 °C at 9 mbar and 71-74 °C at 20 mmHg.[3]
-
Column Chromatography: Silica gel column chromatography is ideal for smaller scales or when impurities have boiling points close to the product. A common eluent system is a gradient of ethyl acetate in hexane.[3][4]
Q2: What are the primary impurities I should expect in my crude product?
A2: The most common impurities originate from the starting materials, side reactions, or decomposition. These include:
-
Unreacted Pyrazole: The starting material for the protection reaction.
-
Excess Ethyl Vinyl Ether and its Polymers: The protecting group source.
-
Acid Catalyst: Such as trifluoroacetic acid (TFA) or HCl, if not properly neutralized during workup.[3][5]
-
Pyrazole (Deprotected Product): The ethoxyethyl group is acid-sensitive and can be cleaved during workup or purification if acidic conditions are present.[1][2]
-
Residual Solvent: From the reaction or workup (e.g., dichloromethane).[5]
Q3: My purified this compound shows signs of decomposition after storage. How can I prevent this?
A3: The primary cause of decomposition is the acid-catalyzed hydrolysis of the ethoxyethyl acetal.[1][2] Traces of acid can cleave the protecting group, regenerating pyrazole. To ensure stability:
-
Thorough Neutralization: Ensure the product is thoroughly washed with a mild base (e.g., saturated sodium bicarbonate solution) during the workup to remove all traces of the acid catalyst.[3][5]
-
A-polar Storage: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and in a cool, dark place (2-8°C is recommended).[6][7]
-
Avoid Acidic Contaminants: Use clean, dry glassware and avoid contact with any acidic materials.
Troubleshooting Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Multiple Spots on TLC After Initial Workup
You've completed the synthesis and aqueous workup, but your TLC plate shows multiple spots.
-
Logical Workflow for Troubleshooting:
References
Technical Support Center: Stability of 1-(1-Ethoxyethyl)-1H-pyrazole under Acidic Conditions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 1-(1-ethoxyethyl)-1H-pyrazole. This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their synthetic workflows. The 1-(1-ethoxyethyl) group is an N-protecting group for the pyrazole heterocycle, prized for its ease of installation and, critically, its lability under specific conditions. However, this lability, particularly in acidic environments, can be a source of experimental challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these stability issues effectively.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. The solutions provided are based on established chemical principles and field-proven insights into reaction mechanisms.
Question 1: My reaction, which is supposed to preserve the protecting group, is showing premature cleavage. I'm isolating the unprotected pyrazole along with my starting material. What's causing this?
Answer: This is a classic issue stemming from the high acid sensitivity of the 1-(1-ethoxyethyl) protecting group, which is an acetal. The cleavage is an acid-catalyzed hydrolysis reaction.[1][2] The source of the acid is often cryptic and can derail a synthesis if not properly controlled.
Causality Analysis:
-
Reagent Contamination: Reagents that are seemingly neutral can contain acidic impurities. For example, certain grades of chloroform (CHCl₃) can degrade to produce trace amounts of HCl, especially upon exposure to light and air. Lewis acids used in other reaction steps can also initiate cleavage.
-
Acidic Stationary Phases: Standard silica gel used for chromatography is inherently acidic and can cause partial or complete deprotection of sensitive compounds directly on the column.
-
Carryover from Previous Steps: Insufficient quenching or washing after an acidic reaction in a prior step can leave residual acid in your substrate, which then catalyzes deprotection in the subsequent reaction or during storage.
-
Atmospheric Moisture and CO₂: While less common for rapid cleavage, prolonged exposure to atmospheric moisture and carbon dioxide can create a weakly acidic environment (carbonic acid), potentially causing slow degradation over time.
Troubleshooting Steps:
-
Neutralize Your Reagents and Solvents: Before use, wash solvents like dichloromethane (DCM) or chloroform with a saturated sodium bicarbonate solution, followed by water, and then dry over an anhydrous neutral salt like sodium sulfate (Na₂SO₄).
-
Use an Acid Scavenger: If your reaction conditions permit, add a non-nucleophilic, sterically hindered base like proton sponge or 2,6-lutidine to the reaction mixture. This will neutralize any trace acid without interfering with most synthetic transformations.
-
Modify Your Chromatography Protocol:
-
Pre-treat your silica gel by slurrying it in a solvent system containing a small amount of a volatile base, such as 1% triethylamine (Et₃N) in the eluent.
-
Alternatively, use a neutral stationary phase like neutral alumina or deactivated silica gel for purification.
-
-
Ensure Rigorous Workup: After any acidic step in your synthesis, ensure a thorough basic wash (e.g., with NaHCO₃ or a phosphate buffer) to completely remove all traces of acid before proceeding.
Question 2: I'm trying to remove the 1-(1-ethoxyethyl) group, but the deprotection is sluggish and incomplete. How can I optimize this?
Answer: Incomplete deprotection indicates that the conditions are not sufficiently forcing to drive the hydrolysis equilibrium to completion. The key is to adjust the concentration and strength of the acid, temperature, and reaction time.
Causality Analysis: The rate of acetal hydrolysis is directly proportional to the concentration of the hydronium ion (H₃O⁺) in the system.[2] If the reaction is slow, your acidic environment is likely too weak or the activation energy barrier is not being overcome efficiently at the current temperature.
Troubleshooting Steps:
-
Increase Acid Concentration or Strength:
-
If you are using a weak acid like acetic acid, consider switching to a stronger acid like p-toluenesulfonic acid (p-TsOH) or even dilute hydrochloric acid (e.g., 1N HCl).[3]
-
If using a catalytic amount of acid, increase the loading (e.g., from 0.1 eq to 0.5 eq).
-
-
Increase Reaction Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) will increase the rate of hydrolysis. However, monitor the reaction closely by TLC or LC-MS to avoid potential degradation of your product.
-
Ensure Presence of Water: The deprotection is a hydrolysis reaction, meaning water is a required reagent. If you are running the reaction in an anhydrous organic solvent with only a catalytic amount of acid, the reaction may stall. Ensure a sufficient amount of water is present in the reaction medium (e.g., using a solvent system like THF/water or acetone/water).
-
Extend Reaction Time: Some deprotections simply require more time. Monitor the reaction's progress every hour and allow it to stir until the starting material is fully consumed.
Frequently Asked Questions (FAQs)
Q1: What is the precise mechanism for the acid-catalyzed decomposition of this compound?
A1: The decomposition is a classic acid-catalyzed hydrolysis of an acetal. The mechanism proceeds in several steps:
-
Protonation: An acid (H-A) in the medium protonates one of the oxygen atoms of the ethoxyethyl group, making it a better leaving group.
-
Loss of Leaving Group: The C-O bond cleaves, and a molecule of ethanol departs. This generates a resonance-stabilized oxocarbenium ion intermediate. The positive charge is delocalized between the carbon and the remaining oxygen atom.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.
-
Deprotonation: The resulting oxonium ion is deprotonated (typically by the conjugate base of the acid, A⁻, or another water molecule) to yield a hemiaminal intermediate.
-
Final Cleavage: The hemiaminal is unstable and rapidly decomposes to regenerate the N-H of the pyrazole and release acetaldehyde.
Below is a diagram illustrating this pathway.
Caption: Acid-catalyzed hydrolysis of the 1-(1-ethoxyethyl) group.
Q2: What is the general stability profile of the 1-(1-ethoxyethyl) group towards different acidic conditions?
A2: The 1-(1-ethoxyethyl) group is an acetaldehyde acetal, making it highly sensitive to acid. Its stability is significantly lower than other common N-protecting groups like Boc (under certain conditions) or SEM. A general hierarchy of lability is provided in the table below.
| Condition | Reagent Example(s) | Stability / Rate of Cleavage | Notes |
| Strong Protic Acids | 1M HCl, 1M H₂SO₄, Trifluoroacetic Acid (TFA) | Very Labile / Instantaneous | Cleavage is typically complete within minutes at room temperature. Often used for rapid deprotection. |
| Moderate Protic Acids | p-Toluenesulfonic acid (p-TsOH), Acetic Acid (AcOH) | Labile / Controlled | Allows for controlled removal. Reaction time can range from minutes to hours depending on temperature.[2] |
| Lewis Acids | BF₃·OEt₂, TiCl₄, ZnCl₂ | Labile / Variable | Can effect cleavage, but selectivity can be an issue. Rate depends on the specific Lewis acid and substrate. |
| Weakly Acidic Media | Silica Gel, Pyridinium p-toluenesulfonate (PPTS) | Moderately Stable | Cleavage can occur over time, especially during prolonged exposure like column chromatography. |
| Neutral or Basic Conditions | NaHCO₃, K₂CO₃, Et₃N, NaOH | Stable | The acetal linkage is stable to basic and nucleophilic conditions.[4] |
Experimental Protocol
Standard Protocol for Controlled Acidic Deprotection of this compound
This protocol provides a reliable method for the removal of the 1-(1-ethoxyethyl) group under mild acidic conditions, suitable for substrates sensitive to harsh acids.
Materials:
-
This compound derivative (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 eq)
-
Methanol (or THF/Water 10:1)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
TLC plates and appropriate eluent
Procedure:
-
Dissolution: Dissolve the this compound derivative (1.0 eq) in methanol to a concentration of approximately 0.1 M.
-
Initiation: Add p-toluenesulfonic acid monohydrate (0.2 eq) to the solution at room temperature (20-25 °C).
-
Monitoring: Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS every 15-30 minutes. The unprotected pyrazole product should have a different Rf value (typically lower, more polar) than the starting material.
-
Quenching: Once the starting material is fully consumed (typically 1-4 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution until the pH is neutral to basic (pH ~8).
-
Extraction: Remove the bulk of the methanol under reduced pressure. Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude unprotected pyrazole.
-
Purification: Purify the crude product by flash column chromatography (using neutralized silica gel if the product is sensitive) or recrystallization as needed.
Troubleshooting Workflow
If you encounter unexpected results, this workflow can help diagnose the issue.
Caption: A workflow for troubleshooting common pyrazole deprotection issues.
References
Technical Support Center: Preventing Isomerization During Pyrazole Functionalization
Welcome to the Technical Support Center for pyrazole functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole chemistry. The inherent electronic properties and tautomeric nature of the pyrazole ring often lead to challenges in achieving regioselectivity, resulting in isomeric mixtures that can complicate synthesis and purification.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address and overcome these common isomerization issues.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding isomerization in pyrazole functionalization.
Q1: Why am I getting a mixture of N1 and N2 alkylated pyrazoles?
A1: The formation of a mixture of N1 and N2 alkylated products is a frequent challenge stemming from the similar electronic properties and nucleophilicity of the two nitrogen atoms in the pyrazole ring.[1][2][3] The final product ratio is a delicate balance of steric hindrance, electronic effects of substituents on the pyrazole ring, and the reaction conditions (solvent, base, temperature, and nature of the alkylating agent).[3]
Q2: What is pyrazole tautomerism and how does it affect my reaction?
A2: Pyrazole tautomerism is the process by which the proton on the nitrogen atom can migrate between the N1 and N2 positions.[4][5][6] This dynamic equilibrium means that even if you start with a single tautomer of a 3(5)-substituted pyrazole, both N1 and N2 atoms are available for reaction, which can lead to a mixture of regioisomers upon functionalization.[4][5] The position of this equilibrium is influenced by the solvent, temperature, and the electronic nature of the substituents on the pyrazole ring.[4][7]
Q3: Can the choice of solvent influence the regioselectivity of my pyrazole functionalization?
A3: Absolutely. The solvent plays a critical role in stabilizing the transition states leading to the different isomers. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in pyrazole formation from 1,3-dicarbonyl compounds and hydrazines, favoring the 5-arylpyrazole isomer.[8][9] In N-alkylation reactions, the solvent can influence the dissociation of the base and the solvation of the pyrazolate anion, thereby affecting the accessibility of the N1 and N2 positions.
Q4: I'm observing pyrazoline as a major side product instead of my desired pyrazole. What's going wrong?
A4: The synthesis of pyrazoles from α,β-unsaturated carbonyl compounds and hydrazines proceeds through a pyrazoline intermediate. If this intermediate is not efficiently oxidized to the aromatic pyrazole, it will persist as a major side product.[10] To drive the reaction to completion, consider the addition of an oxidizing agent or using a hydrazine derivative with a good leaving group, such as tosylhydrazine, which can facilitate direct elimination to the pyrazole.[10]
In-Depth Troubleshooting Guides
This section provides detailed strategies and protocols to address persistent isomerization challenges.
Guide 1: Controlling N1 vs. N2 Regioselectivity in Pyrazole Alkylation
The selective alkylation of either the N1 or N2 position of an unsymmetrically substituted pyrazole is a cornerstone of pyrazole chemistry, yet it remains a significant challenge. The outcome is often a contest between kinetic and thermodynamic control.[11][12][13][14][15]
Understanding the Controlling Factors
-
Steric Hindrance: Bulky substituents at the C3 or C5 positions will sterically hinder the adjacent nitrogen atom, directing the incoming electrophile to the less hindered nitrogen.[7] For example, a large group at C5 will generally favor alkylation at the N1 position.
-
Electronic Effects: Electron-donating groups (EDGs) on the pyrazole ring increase the nucleophilicity of both nitrogens but can subtly influence the tautomeric equilibrium and the relative reactivity of the two nitrogens.[7] Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity and can also direct substitution.[7]
-
Reaction Conditions:
-
Base and Counter-ion: The choice of base can significantly influence regioselectivity.[1][2] For instance, using a non-coordinating base like 2,6-lutidine can favor a specific regioisomer.[16] The nature of the cation from the base (e.g., Li+, Na+, K+) can also play a role through coordination effects.[1][2]
-
Temperature: Lower temperatures often favor the kinetically controlled product (the one that forms faster), while higher temperatures allow for equilibrium to be reached, favoring the thermodynamically more stable product.[14][15]
-
Alkylating Agent: The structure of the alkylating agent is crucial. Bulky alkylating agents will preferentially react at the less sterically hindered nitrogen.[17] The presence of coordinating groups on the alkylating agent can also direct the reaction to a specific nitrogen through intramolecular interactions.[18]
-
Troubleshooting Workflow for N-Alkylation
Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.
Experimental Protocols for Enhancing Regioselectivity
Protocol 1: Magnesium-Catalyzed N2-Regioselective Alkylation
This protocol is particularly effective for 3-substituted pyrazoles using α-bromoacetates and acetamides as alkylating agents.[19]
-
To a solution of the 3-substituted pyrazole (1.0 mmol) in an appropriate solvent (e.g., i-PrOAc), add MgBr₂ (20 mol%).
-
Add the alkylating agent (e.g., α-bromoacetate, 1.2 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., 0 °C to room temperature) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated solution of NH₄Cl in MeOH.
-
Concentrate the mixture and extract the product with an organic solvent.
-
Purify by column chromatography.
Protocol 2: N1-Selective Methylation using Masked Methylating Reagents
This method utilizes sterically bulky α-halomethylsilanes to achieve high N1 selectivity, followed by a protodesilylation step.[17]
-
N-Alkylation: To a solution of the pyrazole (1.0 mmol) and a base (e.g., K₂CO₃, 1.5 mmol) in a suitable solvent (e.g., MeCN), add the α-halomethylsilane (e.g., (chloromethyl)trimethylsilane, 1.2 mmol).
-
Stir the mixture at room temperature or elevated temperature until the starting material is consumed (monitor by TLC/LC-MS).
-
Protodesilylation: Add a fluoride source (e.g., TBAF, 1.5 mmol) and water to the reaction mixture.
-
Stir until the desilylation is complete.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify by column chromatography.
| Factor | Favors N1-Alkylation | Favors N2-Alkylation | Rationale |
| Sterics | Bulky substituent at C5 | Bulky substituent at C3 | Directs the electrophile to the less hindered nitrogen. |
| Base/Catalyst | Use of bulky α-halomethylsilanes[17] | MgBr₂ catalysis[19] | Steric hindrance from the reagent or coordination control. |
| Substituent | Electron-donating group at C5 | Electron-withdrawing group at C3 | Influences the relative nucleophilicity of the two nitrogen atoms. |
Guide 2: Mitigating Isomerization During Pyrazole Ring Synthesis
The formation of pyrazole rings, often through the condensation of a 1,3-dicarbonyl compound with a hydrazine, can also yield a mixture of regioisomers.
Key Factors Influencing Regioselectivity in Ring Formation
-
Dicarbonyl Reactivity: The relative reactivity of the two carbonyl groups in an unsymmetrical 1,3-dicarbonyl compound is a primary determinant of regioselectivity. The more electrophilic carbonyl will preferentially react with the hydrazine.
-
Hydrazine Substituents: The nature of the substituent on the hydrazine can influence which nitrogen atom initiates the cyclization.
-
Solvent Effects: As mentioned, fluorinated alcohols can significantly enhance regioselectivity by stabilizing specific intermediates or transition states.[8][9]
-
pH Control: Acidic conditions can favor the formation of one regioisomer, while basic or neutral conditions may favor the other.[10]
Troubleshooting Workflow for Pyrazole Synthesis
Caption: Decision-making workflow for improving regioselectivity in pyrazole synthesis.
Experimental Protocol for Improved Regioselectivity using Fluorinated Alcohols
This protocol is adapted for the synthesis of 5-arylpyrazoles from 1,3-diketones and hydrazines.[8][9]
-
Dissolve the 1,3-diketone (1.0 mmol) in a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Add the hydrazine (e.g., phenylhydrazine, 1.1 mmol) to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Solvent | Typical Regioisomeric Ratio (5-Aryl : 3-Aryl) | Rationale |
| Ethanol | ~1:1.3 | Low selectivity due to similar transition state energies. |
| TFE | Up to 85:15 | Fluorinated alcohol stabilizes the key intermediate leading to the 5-aryl product.[8][9] |
| HFIP | Up to 99:1 | Increased acidity and hydrogen-bond donating ability of HFIP further enhances selectivity.[8][9] |
By systematically addressing the factors outlined in these guides, researchers can gain precise control over the functionalization of pyrazoles, minimizing the formation of unwanted isomers and streamlining the path to their desired target molecules.
References
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. benchchem.com [benchchem.com]
- 11. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. jackwestin.com [jackwestin.com]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Troubleshooting Sonogashira Couplings with Protected Pyrazoles
Welcome to the Technical Support Center for Sonogashira Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful C-C bond-forming reaction with protected pyrazole substrates. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this reaction and achieve optimal results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and solve common problems.
Question 1: My Sonogashira reaction with a protected halopyrazole is showing low to no conversion. What are the likely causes and how can I fix it?
Answer: Low or no conversion is a common but solvable issue. The problem typically originates from one of three areas: the catalyst system, the reaction conditions, or the reagents themselves.
-
Catalyst Inhibition and Activity: Pyrazoles, even when protected, are N-heterocycles that can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes.[1]
-
Solution: Consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[2] These ligands can promote the desired catalytic cycle and shield the palladium center from inhibitory coordination with the pyrazole nitrogen.[1] If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure your conditions are suitable for its reduction to the active Pd(0) species.[3] This reduction is often facilitated by amines or phosphines in the reaction mixture.[3][4]
-
-
Reactivity of the Halopyrazole: The reactivity of the aryl halide is a critical factor. The general reactivity trend is I > Br > Cl.[2]
-
Solution: If you are using a bromopyrazole and seeing low conversion, switching to the corresponding iodopyrazole will significantly increase the rate of oxidative addition, which is often the rate-limiting step.[4][5][6] For less reactive aryl bromides and chlorides, increasing the reaction temperature may be necessary, but this should be done with caution to avoid catalyst decomposition.[1][6]
-
-
Reagent Quality: The Sonogashira coupling is sensitive to air and moisture.[3][7]
Question 2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) as a side product. How can I minimize this?
Answer: Homocoupling is a classic side reaction in Sonogashira couplings, primarily driven by the copper(I) co-catalyst in the presence of oxygen.[3][8][9] The formation of this byproduct consumes your alkyne and complicates purification.
-
Ensure Rigorously Anaerobic Conditions: Oxygen is a key promoter of this side reaction.[8][9]
-
Switch to Copper-Free Conditions: The copper co-catalyst is directly involved in the mechanism of homocoupling.
-
Control Reagent Concentration:
-
Solution: Adding the terminal alkyne slowly via syringe pump can help maintain a low concentration, which favors the desired cross-coupling pathway over homocoupling.[1]
-
Question 3: My starting halopyrazole is being consumed, but I'm isolating a dehalogenated pyrazole instead of the desired product. What is happening?
Answer: This side reaction is known as hydrodehalogenation, where the halide is replaced by a hydrogen atom. This is often promoted by certain reagents and conditions.
-
Base and Solvent Choice: The amine base and protic impurities can serve as a hydride source, leading to the reduction of the aryl halide.
-
Reaction Temperature: Higher temperatures can sometimes favor hydrodehalogenation.[1]
-
Solution: If your reaction requires heating, try to run it at the lowest effective temperature for a longer duration.
-
Question 4: I am attempting to deprotect my pyrazole product, but the protecting group is proving difficult to remove or the process is leading to decomposition. What should I do?
Answer: The choice of protecting group is critical and should be made with the final deprotection step in mind.
-
Protecting Group Stability: Some protecting groups, while robust during the coupling reaction, require harsh conditions for removal that may not be compatible with the newly installed alkyne functionality.
-
Solution: For future syntheses, consider protecting groups that are more readily cleaved under mild conditions. The tetrahydropyranyl (THP) group, for example, can often be removed under mild acidic conditions.[11] The 2-(trimethylsilyl)ethoxymethyl (SEM) group is another versatile option, offering robust protection and specific deprotection pathways.[12]
-
-
Deprotection Conditions:
-
Solution: If you are struggling with a specific protecting group, a thorough literature search for deprotection protocols for that group in the presence of an alkyne is recommended. It may be necessary to screen several different conditions (e.g., different acids, bases, or fluoride sources for silyl-based groups) to find one that is compatible with your substrate.
-
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the pyrazole nitrogen for a Sonogashira coupling?
The free N-H proton of an unprotected pyrazole is acidic and can react with the organometallic species in the catalytic cycle. More importantly, the lone pair on the pyrazole nitrogen can act as a ligand for the palladium catalyst, leading to catalyst inhibition or decomposition.[1][13] Protecting the nitrogen atom prevents these unwanted interactions and is often crucial for a successful reaction.[12]
Q2: What are the best protecting groups for pyrazoles undergoing Sonogashira coupling?
The ideal protecting group should be:
-
Easy to install in high yield.
-
Stable to the basic and metallic conditions of the Sonogashira reaction.
-
Readily removable in the final step without affecting other functional groups.
Commonly used and effective protecting groups include:
-
Tetrahydropyranyl (THP): Stable to the reaction conditions and typically removed with mild acid.[11]
-
2-(Trimethylsilyl)ethoxymethyl (SEM): Very robust but can be removed under specific conditions, often involving fluoride ions, which allows for orthogonal deprotection strategies.[12]
-
tert-Butoxycarbonyl (Boc): While sometimes used, it can be labile under certain Sonogashira conditions, especially if elevated temperatures are required.[13]
Q3: What are the recommended starting conditions for a Sonogashira reaction with a protected 4-iodopyrazole?
For a new protected pyrazole substrate, a good starting point would be the classic palladium/copper co-catalyzed conditions, which are known to be robust.[3][5]
| Parameter | Recommended Starting Condition |
| Palladium Precatalyst | PdCl₂(PPh₃)₂ (2-5 mol%) |
| Copper(I) Co-catalyst | CuI (4-10 mol%) |
| Ligand | Triphenylphosphine (PPh₃) (included in the precatalyst) |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equivalents) |
| Solvent | Anhydrous, degassed THF or DMF |
| Temperature | Room temperature to 50 °C |
Monitor the reaction by TLC or LC-MS. If no reaction occurs, a gradual increase in temperature may be required. If homocoupling is an issue, switch to a copper-free protocol.
Visualizing the Process
To better understand the reaction and troubleshooting logic, refer to the diagrams below.
Caption: The Sonogashira Catalytic Cycle.
Caption: Troubleshooting Decision Workflow.
Experimental Protocol: General Procedure for Sonogashira Coupling of a Protected 4-Iodopyrazole
Disclaimer: This is a general guideline. Optimal conditions may vary depending on the specific substrates.
Materials:
-
N-protected 4-iodopyrazole (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.03 eq)
-
CuI (0.06 eq)
-
Anhydrous, degassed triethylamine (Et₃N) (3.0 eq)
-
Anhydrous, degassed THF or DMF
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the N-protected 4-iodopyrazole, PdCl₂(PPh₃)₂, and CuI.[1]
-
Solvent and Reagent Addition: Evacuate and backfill the flask with argon three times. Add the anhydrous, degassed solvent via syringe, followed by the triethylamine and the terminal alkyne.
-
Degassing (Optional but Recommended): For sensitive substrates, perform three cycles of freeze-pump-thaw on the reaction mixture.[1]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gradually warm the mixture to 40-50 °C.
-
Workup: Once the reaction is complete (starting material consumed), cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. tandfonline.com [tandfonline.com]
- 6. reddit.com [reddit.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
Technical Support Center: Purification of 1-(1-Ethoxyethyl)-1H-pyrazole
Welcome to the Technical Support Center for the removal of impurities from 1-(1-Ethoxyethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for challenges encountered during the purification of this compound.
Introduction
This compound is a valuable intermediate in organic synthesis, often used for the introduction of a protected pyrazole moiety.[1] The ethoxyethyl protecting group is favored for its stability under various conditions and its straightforward removal. However, the synthesis and subsequent handling of this compound can lead to the formation of various impurities that may interfere with downstream applications. This guide provides a structured approach to identifying and removing these impurities, ensuring the high purity required for pharmaceutical and materials science research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The primary impurities typically arise from the starting materials, side reactions during the N-alkylation of pyrazole with ethyl vinyl ether, or degradation of the product.
Common Impurities Include:
-
Unreacted Pyrazole: Incomplete reaction will leave residual starting pyrazole.
-
Regioisomers: If using a substituted pyrazole, alkylation can potentially occur at different nitrogen atoms, leading to regioisomeric impurities.[2]
-
By-products from Ethyl Vinyl Ether: Polymerization or side reactions of ethyl vinyl ether, especially under acidic conditions, can generate oligomeric or polymeric impurities.
-
Solvent Residues: Incomplete removal of reaction solvents (e.g., dichloromethane, THF) is a common issue.[3]
-
Degradation Products: The ethoxyethyl group can be sensitive to strong acids and heat, potentially leading to deprotection or other degradation pathways.
Q2: My final product is a yellow to brown oil, but I expected a colorless liquid. What causes this discoloration and how can I fix it?
A2: A colored product often indicates the presence of trace impurities or degradation products.[4] Here are some common causes and solutions:
-
Cause: Trace acidic impurities can catalyze degradation or polymerization, leading to colored by-products.
-
Solution 1: Charcoal Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Add a small amount of activated charcoal and stir for 15-30 minutes. The charcoal will adsorb many colored impurities. Filter the mixture through a pad of celite to remove the charcoal, and then concentrate the filtrate.[4]
-
Solution 2: Silica Gel Plug: For less polar impurities, dissolving the product in a minimal amount of a non-polar solvent (like hexane or a hexane/ethyl acetate mixture) and passing it through a short plug of silica gel can be effective. The more polar colored impurities will be retained on the silica.[4]
-
Solution 3: Distillation: If the impurities are non-volatile, vacuum distillation can be a highly effective method for obtaining a colorless product. This compound has a reported boiling point of 52°C at 9 mbar.[1]
Q3: I'm seeing multiple spots on my TLC analysis after synthesis. How do I effectively separate my desired product from the impurities?
A3: Multiple spots on a TLC plate confirm the presence of impurities with different polarities. The best purification strategy will depend on the nature of these impurities.
-
Strategy 1: Column Chromatography: This is the most versatile and common method for separating closely related compounds.[4]
-
Solvent System Selection: Start by developing a solvent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. Vary the ratio to achieve a retention factor (Rf) of 0.3-0.4 for the desired product, with good separation from other spots.
-
Silica Gel vs. Alumina: For basic compounds like pyrazoles that might interact strongly with acidic silica gel, consider using deactivated silica (by adding a small amount of triethylamine to the eluent) or neutral alumina.[4]
-
-
Strategy 2: Acid-Base Extraction: If you have acidic or basic impurities, a liquid-liquid extraction can be a simple and effective initial purification step.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash with a dilute aqueous acid (e.g., 1M HCl) to remove basic impurities.
-
Wash with a dilute aqueous base (e.g., saturated NaHCO3 solution) to remove acidic impurities.
-
Wash with brine to remove residual water, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
-
Strategy 3: Distillation: For liquid products with boiling points that are significantly different from the impurities, vacuum distillation is an excellent choice for purification on a larger scale.[1]
Q4: My NMR spectrum shows residual solvent peaks even after drying under high vacuum. How can I effectively remove them?
A4: Residual solvents can be stubborn to remove, especially high-boiling point solvents.
-
High-Vacuum with Gentle Heating: Ensure your product is on a high-vacuum line for an extended period. Gentle heating with a water bath (if the compound is thermally stable) can help drive off residual solvents.
-
Solvent Co-evaporation (Azeotroping): Add a lower-boiling point solvent in which your compound is soluble (e.g., dichloromethane or hexane). Then, remove the solvent on a rotary evaporator. Repeat this process a few times. The lower-boiling solvent will form an azeotrope with the higher-boiling residual solvent, aiding in its removal.
-
Lyophilization (Freeze-Drying): If your compound is soluble in a solvent that can be lyophilized (e.g., benzene, 1,4-dioxane) and is stable to these conditions, this can be an effective, albeit slower, method for removing trace solvents.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to common issues encountered during the purification of this compound.
Problem 1: Low Yield After Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Product is too volatile and evaporates with the solvent. | Use a rotary evaporator with controlled temperature and pressure. Avoid excessive heating. |
| Product is adsorbing irreversibly to the silica gel. | Deactivate the silica gel with triethylamine (0.5-1% in the eluent) or switch to neutral alumina as the stationary phase. |
| Incorrect solvent system. | Re-optimize the eluent system using TLC to ensure the product elutes with an appropriate Rf value (0.3-0.4). |
| Column was overloaded. | Use an appropriate ratio of crude product to silica gel (typically 1:20 to 1:100 by weight, depending on the difficulty of separation). |
Problem 2: Product Decomposes During Distillation
| Potential Cause | Troubleshooting Steps |
| Distillation temperature is too high. | Use a high-vacuum pump to lower the boiling point of the product. Ensure the vacuum is stable and as low as possible. |
| Presence of acidic impurities catalyzing decomposition. | Perform a neutralizing wash (e.g., with saturated NaHCO3 solution) before distillation. |
| Prolonged heating. | Use a Kugelrohr apparatus for small-scale distillations to minimize the time the compound is exposed to high temperatures. |
Problem 3: Co-elution of Impurities During Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Solvent system is too polar. | Decrease the polarity of the eluent. A less polar solvent system will increase the retention time of all compounds and may improve separation. |
| Impurities have very similar polarity to the product. | Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. This can help to resolve closely eluting spots. |
| Channeling in the column. | Ensure the column is packed carefully and uniformly to avoid cracks or channels in the stationary phase. |
Experimental Protocols
Protocol 1: General Purification by Silica Gel Column Chromatography
-
TLC Analysis: Dissolve a small sample of the crude this compound in dichloromethane. Spot it on a silica gel TLC plate. Develop the plate using different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives the product an Rf of ~0.3-0.4 and provides good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the optimized solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation (e.g., a short-path distillation head or a Kugelrohr). Ensure all joints are well-sealed.
-
Initial Purification: It is advisable to perform a preliminary purification, such as an acid-base wash, to remove any non-volatile impurities that could interfere with the distillation.
-
Distillation: Place the crude product in the distillation flask with a stir bar. Begin stirring and slowly apply vacuum. Once the desired vacuum is reached (e.g., <10 mbar), gently heat the flask using a heating mantle or oil bath.
-
Collection: Collect the fraction that distills at the expected boiling point (literature: 52°C at 9 mbar).[1]
-
Characterization: Confirm the purity of the distilled product by analytical techniques such as NMR, GC-MS, or HPLC.
Visualization of Purification Workflow
Caption: A generalized workflow for the purification of this compound.
References
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazoles
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing catalyst loading in the cross-coupling reactions of pyrazoles. Our goal is to equip you with the scientific rationale behind experimental choices to overcome common challenges and accelerate your research.
Introduction: The Nuances of Pyrazole Cross-Coupling
Pyrazoles are a cornerstone in medicinal chemistry, but their successful functionalization via cross-coupling reactions is not always straightforward. The pyrazole ring itself presents unique challenges; the nitrogen atoms can act as ligands, coordinating to the metal center and leading to catalyst inhibition or deactivation.[1] Furthermore, N-unsubstituted pyrazoles introduce proton-responsive behavior that can influence the catalytic cycle.[2][3] Optimizing the catalyst loading is therefore a critical balancing act between ensuring efficient turnover and minimizing catalyst-related side reactions and costs.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when setting up pyrazole cross-coupling reactions for the first time.
Q1: What is a typical starting catalyst loading for a new pyrazole cross-coupling reaction?
A1: For initial screening, a palladium catalyst loading in the range of 1–5 mol% is a standard starting point.[4] For highly efficient catalyst systems, this can often be reduced to 0.5–1 mol% during optimization. Conversely, for particularly challenging substrates, such as sterically hindered or electron-deficient pyrazoles, an initial loading of up to 10 mol% might be necessary to achieve a reasonable reaction rate.[4]
Q2: How does the choice of ligand impact the required catalyst loading?
A2: The ligand is crucial for stabilizing the active catalytic species and facilitating the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are highly effective at stabilizing the Pd(0) species, preventing aggregation into inactive palladium black.[1] These advanced ligands often allow for significantly lower catalyst loadings compared to simpler ligands like triphenylphosphine. The optimal ligand-to-metal ratio also plays a key role and typically ranges from 1:1 to 4:1, with a 2:1 ratio being common for monodentate ligands.[4][5]
Q3: Which palladium precursor should I choose?
A3: The choice of palladium precursor can significantly impact the generation of the active LPd(0) catalyst. While common sources like Pd(OAc)₂ and Pd₂(dba)₃ are widely used, they require in-situ reduction, which can sometimes be inefficient.[6][7] Modern palladium precatalysts, such as the G3 or G4 Buchwald precatalysts, are often more reliable as they are designed for the clean and efficient generation of the active catalytic species, leading to more reproducible results.[8]
Q4: Can the unprotected N-H group on a pyrazole interfere with the reaction?
A4: Yes, the N-H group of an unprotected pyrazole can compete in the coupling reaction. It can be deprotonated by the base and participate in N-arylation, leading to undesired side products or even polymerization.[8] If N-arylation is a persistent issue, protection of the pyrazole nitrogen with a suitable group (e.g., trityl, benzyl) may be necessary.[9]
Troubleshooting Guide: From Low Yield to Catalyst Deactivation
This section provides a structured approach to diagnosing and solving common problems encountered during the optimization of pyrazole cross-coupling reactions.
Problem 1: Low to No Product Conversion
A low or complete lack of product formation is a frequent issue. A systematic approach to troubleshooting is essential.
-
Initial Checks:
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize and deactivate the active Pd(0) catalyst.[1][8]
-
Reagent Quality: Verify the purity of your starting materials, base, and particularly the solvent. Solvents must be anhydrous and thoroughly degassed.[8]
-
Catalyst/Ligand Integrity: Use fresh, high-quality catalyst and ligand. Older or improperly stored reagents may have degraded and lost activity.[8]
-
-
Systematic Optimization Workflow:
// Nodes Start [label="Low Conversion Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Inert [label="Verify Inert Atmosphere\n& Reagent Quality", fillcolor="#FBBC05", fontcolor="#202124"]; Ligand_Screen [label="Screen a Panel of Ligands\n(e.g., Buchwald, NHCs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base_Screen [label="Screen Different Bases\n(e.g., K₃PO₄, Cs₂CO₃, NaOtBu)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent_Screen [label="Screen Anhydrous Solvents\n(e.g., Toluene, Dioxane, THF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Temp_Opt [label="Optimize Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Increase_Loading [label="Incrementally Increase\nCatalyst Loading (2-5 mol%)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Reaction Optimized", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Check_Inert; Check_Inert -> Ligand_Screen [label="If problem persists"]; Ligand_Screen -> Base_Screen [label="Select best ligand"]; Base_Screen -> Solvent_Screen [label="Select best base"]; Solvent_Screen -> Temp_Opt [label="Select best solvent"]; Temp_Opt -> Increase_Loading [label="If still sluggish"]; Increase_Loading -> Success; Temp_Opt -> Success [label="If successful"]; }
Caption: A logical workflow for troubleshooting low conversion issues.
-
Detailed Steps & Rationale:
-
Ligand Screening: The electronic and steric properties of the ligand are paramount. For pyrazoles, which can act as catalyst poisons, a bulky ligand can create a protective steric environment around the palladium center, preventing inhibitory coordination.[1] Screen a diverse set of ligands, including biarylphosphines (e.g., XPhos, SPhos) and NHCs.
-
Base and Solvent Screening: The base is not just a proton scavenger; it influences catalyst activity and substrate solubility. The choice of solvent affects the solubility of the base and reaction intermediates.[6] Strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or NaOtBu are common choices. Toluene, dioxane, and THF are frequently used solvents.[6][10]
-
Temperature Optimization: High temperatures can sometimes promote catalyst decomposition.[1] Try running the reaction at a lower temperature (e.g., 80 °C). If the reaction is simply sluggish, a higher temperature might be required.
-
Incremental Increase in Catalyst Loading: If the above steps do not lead to significant improvement, a higher catalyst concentration may be needed to overcome a slow catalytic cycle or partial deactivation. Increase the loading incrementally (e.g., from 1 mol% to 3 mol%, then 5 mol%).[4]
-
Problem 2: Reaction Mixture Turns Black
The formation of a black precipitate is a tell-tale sign of catalyst decomposition.
-
Cause: The black solid is likely "palladium black," which consists of agglomerated, inactive palladium metal.[4] This indicates that the ligand is failing to stabilize the Pd(0) catalytic species.
-
Solutions:
-
Improve Ligand Efficacy: Switch to a bulkier, more electron-rich ligand that can better stabilize the palladium center and prevent aggregation.[1]
-
Increase Ligand-to-Metal Ratio: A slightly higher ligand-to-metal ratio (e.g., 2:1 or 3:1 for monodentate ligands) can sometimes provide additional stabilization.
-
Lower the Temperature: Catalyst decomposition is often accelerated at higher temperatures.[1] Determine the lowest temperature at which the reaction proceeds at an acceptable rate.
-
Ensure Strict Anoxia: Re-verify that all oxygen has been excluded from the reaction system.[1]
-
Problem 3: Significant Side Product Formation (e.g., Hydrodehalogenation)
The formation of undesired side products can compete with the desired cross-coupling pathway.
-
Cause: Hydrodehalogenation (replacement of the halide with a hydrogen atom) can occur, particularly if there are sources of protons and reducing agents in the reaction mixture. The presence of water can also lead to the formation of diaryl ethers or phenols.[8]
-
Solutions:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.
-
Optimize the Base: Some bases can promote side reactions. Screening a panel of bases, including weaker options like carbonates or phosphates, may mitigate this issue.[10]
-
Adjust Catalyst System: The choice of ligand and palladium precursor can influence the relative rates of the desired coupling versus side reactions. Experimenting with different catalyst systems is recommended.
-
Quantitative Data Summary: Starting Points for Optimization
The following tables provide general starting conditions for common pyrazole cross-coupling reactions. These are intended as a starting point for your own optimization studies.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Halopyrazoles
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 1 - 5 mol% | A good starting range for initial screening.[4] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands are often effective.[4][11] |
| Ligand to Pd Ratio | 1.5:1 to 2.5:1 | Ensures sufficient ligand to stabilize the catalyst. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Weaker bases are often sufficient and well-tolerated.[10][12] |
| Solvent | Dioxane/H₂O, Toluene, THF | A protic co-solvent is often beneficial for boronic acids.[11] |
| Temperature | 80 - 110 °C | Aryl bromides and chlorides typically require heating. |
Table 2: Typical Conditions for Buchwald-Hartwig Amination of Halopyrazoles
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 1 - 3 mol% | Modern precatalysts often allow for lower loadings.[7] |
| Ligand | BrettPhos, Josiphos, Xantphos | Ligand choice is highly dependent on the amine substrate.[8][10] |
| Ligand to Pd Ratio | 1.2:1 to 2:1 | Precatalysts often have a defined ratio. |
| Base | NaOtBu, LHMDS, Cs₂CO₃ | Strong bases are often required for C-N coupling.[7] |
| Solvent | Toluene, Dioxane, THF | Aprotic, non-coordinating solvents are preferred.[6] |
| Temperature | 80 - 110 °C | Necessary to drive the reaction to completion.[8] |
High-Throughput Screening (HTS) for Rapid Optimization
For complex substrates or when extensive optimization is required, high-throughput screening (HTS) offers a powerful approach. HTS utilizes robotics and automated software to rapidly screen a large number of reaction conditions in parallel.[13] This allows for the efficient exploration of a wide range of catalysts, ligands, bases, solvents, and temperatures to identify the optimal conditions in a fraction of the time required for traditional methods.[14][15][16]
// Nodes Library [label="Prepare Library:\nCatalysts, Ligands,\nBases, Solvents", fillcolor="#FBBC05", fontcolor="#202124"]; Dispense [label="Automated Dispensing\ninto Microplate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; React [label="Parallel Reaction\nIncubation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="High-Throughput Analysis\n(e.g., LC-MS, GC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="Data Analysis &\nHit Identification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize [label="Lead Optimization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Library -> Dispense; Dispense -> React; React -> Analyze; Analyze -> Data; Data -> Optimize; }
Caption: A simplified workflow for high-throughput screening in catalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 14. fhi.mpg.de [fhi.mpg.de]
- 15. wiley.com [wiley.com]
- 16. download.e-bookshelf.de [download.e-bookshelf.de]
Validation & Comparative
The Strategic Selection of Pyrazole Protecting Groups: A Comparative Guide to the Ethoxyethyl (EE) Acetal
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of heterocyclic chemistry, the pyrazole nucleus is a cornerstone of many pharmaceuticals and agrochemicals. Its synthesis and functionalization, however, are often complicated by the reactivity of the N-H proton. This guide provides a deep dive into the strategic use of the ethoxyethyl (EE) group for pyrazole protection, comparing its performance against other commonly employed protecting groups. We will explore the underlying chemical principles, provide actionable experimental data, and offer a decision-making framework for your synthetic campaigns.
The Imperative of N-Protection in Pyrazole Chemistry
The acidic N-H proton of the pyrazole ring (pKa ≈ 14) presents a significant synthetic challenge. Its presence can lead to undesired side reactions, including N-alkylation, N-acylation, or interference with organometallic reagents. Furthermore, the two distinct nitrogen atoms in an unsubstituted pyrazole can lead to regioisomeric mixtures upon functionalization. Protecting group chemistry elegantly circumvents these issues by reversibly masking the N-H proton, thereby directing reactivity and enhancing the stability of the pyrazole core during subsequent transformations. The ideal protecting group should be introduced in high yield, remain robust under a variety of reaction conditions, and be cleaved selectively in high yield without affecting other functional groups.
The Ethoxyethyl (EE) Group: An Acetal-Based Strategy
The 1-ethoxyethyl (EE) group is an acetal-type protecting group prized for its ease of introduction and, most notably, its mild acidic lability. It offers a valuable alternative to more robust or more sensitive protecting groups.
Introduction and Mechanism
The EE group is typically installed by treating the pyrazole with ethyl vinyl ether in the presence of a catalytic amount of acid, such as pyridinium p-toluenesulfonate (PPTS) or trifluoroacetic acid (TFA).
-
Mechanism: The reaction proceeds via protonation of the ethyl vinyl ether to form a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then trapped by the nucleophilic pyrazole nitrogen to form the N-protected product. The reaction is reversible, and driving it to completion often involves using an excess of the vinyl ether.
Stability Profile
The EE group's stability is its defining characteristic.
-
Stable To: It is generally robust under basic conditions (e.g., NaOH, NaH, organolithium reagents), nucleophilic attack, and many reductive (e.g., H₂/Pd) and oxidative conditions. This stability allows for a wide range of subsequent chemical transformations on other parts of the molecule.
-
Labile To: The acetal linkage is highly sensitive to acidic conditions. It is readily cleaved by dilute aqueous acids (e.g., HCl, AcOH) or Lewis acids. This sensitivity is a double-edged sword; it allows for very mild deprotection but precludes its use in reactions that require acidic conditions.
Deprotection
Cleavage of the EE group is typically achieved under mild acidic conditions, which hydrolyze the acetal back to the pyrazole, ethanol, and acetaldehyde. This process is often rapid and high-yielding. Common reagents include:
-
Dilute hydrochloric acid (0.1 M to 1 M) in a protic solvent like THF or methanol.
-
Acetic acid in a water/THF mixture.
-
Pyridinium p-toluenesulfonate (PPTS) in ethanol, often at elevated temperatures.
Comparative Analysis: Ethoxyethyl vs. Other Pyrazole Protecting Groups
The choice of a protecting group is always context-dependent, dictated by the planned synthetic route. Below is a comparison of the EE group with other common choices.
Data Summary Table: Comparison of Pyrazole Protecting Groups
| Protecting Group | Introduction Conditions | Stability | Cleavage Conditions | Key Advantages | Key Disadvantages |
| Ethoxyethyl (EE) | Ethyl vinyl ether, cat. acid (e.g., PPTS) | Stable to bases, organometallics, reduction. Labile to acid. | Mild acid (e.g., 0.1M HCl, AcOH/H₂O, PPTS/EtOH).[1] | Very mild deprotection, low cost of reagent.[2] | Highly acid-sensitive, introduces a stereocenter. |
| Boc | Boc₂O, base (e.g., DMAP, Et₃N) | Stable to bases, hydrogenation. Labile to strong acid. | Strong acid (TFA, HCl).[3][4] Can be cleaved with NaBH₄ in EtOH.[5] | Common, well-understood, stable to many conditions. | Requires strong acid for removal, which may not be tolerated. |
| SEM | SEM-Cl, base (e.g., NaH) | Stable to a wide range of acidic and basic conditions.[6] | Fluoride source (e.g., TBAF, HF-Pyridine). | Orthogonal to many other groups, very robust.[6] | Reagent is expensive, fluoride can be problematic. |
| Benzyl (Bn) | BnBr or BnCl, base (e.g., NaH, K₂CO₃) | Very robust. Stable to acid, base, organometallics. | Catalytic hydrogenolysis (H₂, Pd/C).[7] | High stability for multi-step synthesis. | Hydrogenolysis conditions can reduce other functional groups. |
| THP | Dihydropyran (DHP), cat. acid | Stable to bases, organometallics, reduction. Labile to acid. | Mild acid (similar to EE). | Low cost, easy introduction. | Similar acid lability to EE, introduces a stereocenter. |
| DMB/PMB | DMB-Cl or PMB-Cl, base | Stable to bases. Labile to strong acid and oxidative conditions. | Strong acid (TFA) or oxidative cleavage (DDQ, CAN).[8][9][10][11] | Can be cleaved under non-hydrogenolytic/non-basic conditions. | Cleavage byproducts can be colored and difficult to remove. |
Strategic Decision Making: When to Choose the EE Group
The primary advantage of the ethoxyethyl group lies in the extreme mildness of its removal. This makes it the protecting group of choice in scenarios where the substrate contains acid-sensitive functionalities that would not survive the harsher conditions required to cleave a Boc group (e.g., TFA) or where other groups are incompatible with hydrogenolysis (for Bn) or fluoride (for SEM).
-
Choose EE when: Your synthetic route involves strong bases or organolithium reagents, and you need a final deprotection step that will not harm other sensitive groups like esters, silyl ethers, or acetals that might be cleaved by stronger acids.
-
Avoid EE when: Any subsequent step in your synthesis requires acidic conditions, even catalytic amounts of a protic acid. In this case, a more robust group like SEM or Benzyl would be a superior choice.
Visualization: Protecting Group Selection Logic
The following diagram illustrates a simplified decision-making process for selecting a pyrazole protecting group.
Caption: Decision tree for pyrazole protecting group selection.
Detailed Experimental Protocols
These protocols are provided as representative examples. Optimization may be required for specific substrates.
Protocol 1: Protection of Pyrazole with Ethyl Vinyl Ether (EE Group)
Rationale: This procedure uses a catalytic amount of acid to promote the addition of the pyrazole N-H across the double bond of ethyl vinyl ether. Dichloromethane is a common solvent, and the reaction is typically run at room temperature.
Caption: Workflow for EE protection of pyrazole.
Step-by-Step Procedure:
-
To a solution of pyrazole (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M), add ethyl vinyl ether (2.5 eq).
-
Add pyridinium p-toluenesulfonate (PPTS) (0.05 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-ethoxyethyl pyrazole.
Protocol 2: Deprotection of 1-(1-Ethoxyethyl)-1H-pyrazole
Rationale: This protocol utilizes dilute aqueous acid to hydrolyze the acetal. The use of a co-solvent like THF ensures the solubility of the protected pyrazole. The reaction is typically fast at room temperature.
-
Dissolve the EE-protected pyrazole (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).
-
Add 1 M aqueous hydrochloric acid (HCl) (1.1 - 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected pyrazole.
Conclusion
The ethoxyethyl (EE) protecting group is a valuable tool in the synthesis of complex molecules containing a pyrazole moiety. Its key strength is the mild acidic condition required for its removal, providing an orthogonal strategy to many other common protecting groups. While its sensitivity to acid limits its application in certain synthetic routes, it excels in pathways dominated by basic or organometallic chemistry where a final, gentle deprotection is paramount. By carefully considering the stability and cleavage conditions summarized in this guide, researchers can strategically deploy the EE group to streamline their synthetic efforts and successfully achieve their molecular targets.
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole | 133560-57-3 | Benchchem [benchchem.com]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. holzer-group.at [holzer-group.at]
- 10. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 11. pp.bme.hu [pp.bme.hu]
A Guide to the Structural Confirmation of 1-(1-Ethoxyethyl)-1H-pyrazole using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of robust research and development. For heterocyclic compounds such as 1-(1-ethoxyethyl)-1H-pyrazole, a versatile building block in organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural confirmation. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of this compound, offers a comparative framework based on foundational NMR principles, and details a standardized protocol for acquiring high-quality spectral data.
The Inherent Value of NMR in Structural Analysis
NMR spectroscopy provides a non-destructive window into the molecular architecture of a compound by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The chemical environment of each nucleus dictates its resonance frequency, resulting in a unique spectral fingerprint. Key parameters derived from NMR spectra—chemical shift (δ), signal multiplicity (splitting), and integration—collectively enable the precise mapping of a molecule's connectivity and stereochemistry.
For a molecule like this compound, NMR analysis is indispensable for confirming the successful N-alkylation of the pyrazole ring and verifying the integrity of the ethoxyethyl protecting group.
Deciphering the Molecular Structure: Predicted ¹H and ¹³C NMR Spectra
A detailed analysis of the molecular structure of this compound allows for the prediction of its ¹H and ¹³C NMR spectra. The structure comprises two key components: the aromatic pyrazole ring and the aliphatic 1-ethoxyethyl substituent.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to exhibit five distinct signals, each corresponding to a unique proton environment.
-
Pyrazole Ring Protons (H-3, H-4, H-5): The pyrazole ring contains three aromatic protons. Due to the asymmetry introduced by the N-substituent, H-3 and H-5 are not equivalent.
-
H-5: This proton is adjacent to the substituted nitrogen and is expected to be the most downfield of the ring protons, likely appearing as a doublet.
-
H-3: This proton is also adjacent to a nitrogen atom and is expected to appear as a doublet.
-
H-4: This proton is coupled to both H-3 and H-5 and is therefore expected to appear as a triplet (or more accurately, a doublet of doublets). Published data for unsubstituted pyrazole show the H-3/H-5 protons at approximately 7.66 ppm and the H-4 proton at 6.37 ppm.[1] The ethoxyethyl substituent will likely induce a slight shift in these values.
-
-
Ethoxyethyl Group Protons:
-
Methine Proton (CH): The single proton on the carbon attached to the pyrazole nitrogen and the ethoxy group is a chiral center. It will be split by the adjacent methyl protons, appearing as a quartet.
-
Methylene Protons (OCH₂): These two protons are diastereotopic due to the adjacent chiral center. However, at room temperature, they may appear as a simple quartet due to free rotation, split by the neighboring methyl protons. Protons on carbons adjacent to an ether oxygen typically resonate in the 3.4-4.5 ppm region.[2]
-
Methyl Protons (CH₃ of ethyl): The three protons of the terminal methyl group will be split by the adjacent methylene protons, resulting in a triplet.
-
Methyl Protons (CH₃ of ethylidene): The three protons of the methyl group attached to the chiral center will be split by the methine proton, appearing as a doublet.
-
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, one for each unique carbon atom.
-
Pyrazole Ring Carbons (C-3, C-4, C-5):
-
C-3 and C-5: These carbons, bonded to nitrogen, will appear downfield. In unsubstituted pyrazole, C-3 and C-5 are equivalent and resonate around 134.7 ppm. The substituent will break this symmetry.
-
C-4: This carbon typically appears more upfield, around 106.0 ppm in the parent pyrazole.
-
-
Ethoxyethyl Group Carbons:
-
Methine Carbon (CH): The carbon atom of the chiral center, bonded to nitrogen and oxygen, will be significantly downfield.
-
Methylene Carbon (OCH₂): The carbon of the methylene group in the ethoxy moiety is expected in the typical range for carbons adjacent to an ether oxygen, generally between 50-80 ppm.[2]
-
Methyl Carbon (CH₃ of ethyl): This terminal methyl carbon will be the most upfield signal.
-
Methyl Carbon (CH₃ of ethylidene): The methyl carbon adjacent to the chiral center will also be in the aliphatic region.
-
Comparative Data Summary
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on known values for pyrazole and ethoxy groups.[1][2][3]
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Integration | Predicted ¹³C Chemical Shift (ppm) |
| H-3 | ~7.5 - 7.7 | d | 1H | ~138 - 142 |
| H-4 | ~6.3 - 6.5 | t (dd) | 1H | ~105 - 108 |
| H-5 | ~7.6 - 7.8 | d | 1H | ~128 - 132 |
| N-CH(CH₃)O | ~5.6 - 5.9 | q | 1H | ~85 - 90 |
| O-CH₂(CH₃) | ~3.4 - 3.7 | q | 2H | ~60 - 65 |
| N-CH(CH₃)O | ~1.6 - 1.8 | d | 3H | ~20 - 25 |
| O-CH₂(CH₃) | ~1.1 - 1.3 | t | 3H | ~14 - 16 |
Note: These are estimated values. Actual chemical shifts can be influenced by solvent and concentration.
Visualizing Molecular Connectivity
The following diagram illustrates the structure of this compound and the key proton-proton couplings that give rise to the predicted splitting patterns in the ¹H NMR spectrum.
Caption: Structure of this compound with key J-couplings.
Experimental Protocol for NMR Analysis
To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocol is recommended.
I. Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. Other options include acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), or benzene-d₆. The choice of solvent can slightly alter chemical shifts.[4]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Tuning and Shimming: Insert the sample into the spectrometer probe. Tune and match the probe to the appropriate frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., a 30° or 90° pulse).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Set the relaxation delay to at least 1-2 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-160 ppm).
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.
-
A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope (typically several hundred to thousands of scans).
-
Use a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum.
-
Trustworthiness Through Self-Validation
The described protocol incorporates a self-validating system. The consistency between the ¹H and ¹³C NMR data provides a cross-check for the structural assignment. For instance, the number of signals in the ¹³C spectrum should correspond to the number of unique carbon environments inferred from the ¹H spectrum and the proposed structure. Furthermore, advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively map the proton-proton and proton-carbon correlations, respectively, providing unambiguous confirmation of the structure.
Conclusion
NMR spectroscopy is a powerful and essential tool for the structural confirmation of this compound. By comparing the experimentally obtained spectrum with the predicted chemical shifts, multiplicities, and integrations derived from the analysis of its constituent fragments, researchers can confidently verify the identity and purity of their synthesized compound. The detailed experimental protocol provided herein ensures the acquisition of high-quality data, forming a reliable basis for further research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane analysis interpretation of chemical shifts ppm spin spin line splitting diagram of diethyl ether doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. scs.illinois.edu [scs.illinois.edu]
A Scientist's Guide to the Mass Spectrometric Analysis of 1-(1-Ethoxyethyl)-1H-pyrazole: A Comparative Study
Introduction
In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals, pyrazole-containing compounds are of paramount importance due to their diverse biological activities. The strategic use of protecting groups is fundamental to the successful synthesis of complex pyrazole derivatives. The 1-(1-ethoxyethyl) group is a common acetal-based protecting group for the pyrazole nitrogen, favored for its ease of installation and mild acidic cleavage conditions.
Accurate and reliable analytical methods are critical for monitoring the introduction and removal of this protecting group, ensuring reaction completion, and identifying potential byproducts. Mass spectrometry (MS), coupled with chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), stands as the gold standard for this purpose. Its high sensitivity and ability to provide structural information through fragmentation analysis are indispensable.
This guide provides an in-depth analysis of the mass spectrometric behavior of 1-(1-Ethoxyethyl)-1H-pyrazole. We will explore its characteristic fragmentation patterns under common ionization techniques and compare them directly with other N-substituted pyrazoles. This comparative approach aims to equip researchers, scientists, and drug development professionals with the expertise to confidently identify this molecule and differentiate it from related structures, thereby enhancing the integrity and efficiency of their synthetic workflows.
The Rationale Behind Method Selection: A Causal Explanation
The choice of an analytical method is not arbitrary; it is dictated by the physicochemical properties of the analyte. For a molecule like this compound, both GC-MS and LC-MS are viable, but the selection depends on the experimental context.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds. The ethoxyethyl protecting group can be susceptible to thermal degradation in a hot GC inlet, potentially leading to premature cleavage and inaccurate representation of the sample composition. However, when optimized, GC-MS with Electron Ionization (EI) provides highly reproducible fragmentation patterns that are excellent for library matching and structural elucidation. EI is a "hard" ionization technique that imparts significant energy, leading to extensive and informative fragmentation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the preferred method for molecules that may be thermally labile or non-volatile. LC-MS utilizes "soft" ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is particularly well-suited for polar molecules and generates protonated molecules ([M+H]⁺), which can then be subjected to controlled fragmentation in a tandem mass spectrometer (MS/MS). This process, known as Collision-Induced Dissociation (CID), allows for systematic dissection of the molecule's structure.
For this guide, we will focus on the data obtainable from LC-MS/MS with ESI, as it provides a clearer picture of the intact molecule and allows for controlled fragmentation experiments, which are crucial for distinguishing it from its alternatives.
Mass Spectrometric Profile of this compound
Under ESI conditions in positive ion mode, this compound (molecular weight: 140.19 g/mol ) is expected to be readily protonated to form the molecular ion [M+H]⁺ at an m/z of 141.1. The subsequent fragmentation (MS/MS) of this ion is dictated by the lability of the ethoxyethyl protecting group.
The primary fragmentation pathway involves the cleavage of the N-C bond of the protecting group. This occurs via a well-established mechanism for N-acetal groups, leading to the formation of a stable pyrazole cation and a neutral acetaldehyde molecule.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Key Predicted Fragments:
| m/z Value | Proposed Structure | Neutral Loss | Significance |
| 141.1 | [M+H]⁺ | - | Protonated molecular ion. |
| 97.1 | Protonated 1H-pyrazole | C₂H₄O (44.0 Da) | Diagnostic Peak: Loss of acetaldehyde is the hallmark fragmentation of the ethoxyethyl group. |
| 69.1 | Pyrazole Cation | C₄H₈O (72.1 Da) | Loss of the entire protecting group, resulting in the core pyrazole ring cation. |
Comparative Analysis: Distinguishing N-Substituted Pyrazoles
To highlight the unique fragmentation signature of the ethoxyethyl group, we compare its MS/MS profile with three common alternatives: the unprotected core, a simple alkyl-substituted pyrazole, and a carbamate-protected pyrazole.
1H-Pyrazole (Unprotected Core)
-
Molecular Weight: 68.08 g/mol
-
[M+H]⁺: m/z 69.1
-
Fragmentation: As the base structure, its protonated molecule at m/z 69.1 is highly stable and shows minimal fragmentation under typical CID conditions. Its presence as a fragment in the analysis of protected pyrazoles (like at m/z 69.1 for our target molecule) confirms the core structure.
1-Methyl-1H-pyrazole
-
Molecular Weight: 82.11 g/mol
-
[M+H]⁺: m/z 83.1
-
Fragmentation: The N-methyl bond is significantly stronger than the N-acetal bond in our target molecule. Therefore, it does not readily lose the methyl group. Instead, fragmentation typically involves ring opening or loss of HCN, which are characteristic of the pyrazole ring itself. This results in a completely different MS/MS spectrum, making it easily distinguishable.
1-(tert-Butoxycarbonyl)-1H-pyrazole (Boc-pyrazole)
-
Molecular Weight: 168.19 g/mol
-
[M+H]⁺: m/z 169.2
-
Fragmentation: The Boc protecting group has a highly characteristic fragmentation pattern. It readily loses isobutylene (56.1 Da) to form a carbamic acid intermediate, which then decarboxylates (loses CO₂, 44.0 Da). This concerted loss of 100 Da to yield the protonated pyrazole at m/z 69.1 is the dominant pathway.
Summary Data Table
| Compound | [M+H]⁺ (m/z) | Primary Fragment (m/z) | Characteristic Neutral Loss (Da) | Diagnostic Feature |
| This compound | 141.1 | 97.1 / 69.1 | 44.0 (C₂H₄O) | Loss of acetaldehyde |
| 1H-Pyrazole | 69.1 | N/A | N/A | Stable molecular ion |
| 1-Methyl-1H-pyrazole | 83.1 | Varies (ring fragments) | Minor | Stability of the N-methyl group |
| 1-Boc-1H-pyrazole | 169.2 | 69.1 | 100.1 (C₄H₈ + CO₂) | Loss of isobutylene and carbon dioxide |
This comparative data clearly demonstrates that the neutral loss of 44.0 Da (acetaldehyde) is a unique and reliable marker for the presence of the 1-(1-ethoxyethyl) protecting group, allowing for its unambiguous identification in complex reaction mixtures.
Experimental Protocol: LC-MS/MS Analysis
This section provides a robust, self-validating protocol for the analysis of this compound.
Objective: To confirm the identity and assess the purity of this compound using LC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1260 Infinity II, Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., Sciex Triple Quad™ 5500, Thermo Scientific TSQ Altis™) with an ESI source
Materials:
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA), 99%+ purity
-
Sample of this compound, dissolved in ACN/Water (50:50) to a concentration of ~1 µg/mL
Workflow Diagram:
Caption: Standard LC-MS/MS workflow for compound analysis.
Step-by-Step Procedure:
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Causality: The formic acid protonates the analyte, enhancing ESI efficiency. The gradient elution ensures that compounds with different polarities are well-separated.
-
-
MS Detection - Full Scan (MS1):
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: +4.5 kV.
-
Source Temperature: 350 °C.
-
Trustworthiness: This initial scan confirms the presence of the protonated molecular ion at m/z 141.1, validating that the compound of interest is present.
-
-
MS/MS Fragmentation Analysis (Product Ion Scan):
-
Precursor Ion: Select m/z 141.1 for fragmentation.
-
Collision Gas: Argon.
-
Collision Energy: Optimize by ramping from 10-30 eV. A value around 20 eV is typically sufficient to induce the key fragmentations.
-
Product Ion Scan Range: m/z 40-150.
-
Self-Validation: The detection of the predicted fragments (especially the diagnostic m/z 97.1 and 69.1) confirms the identity of the precursor ion. The absence of these fragments would immediately indicate that the ion at m/z 141.1 is not the target compound.
-
Conclusion
The mass spectrometric analysis of this compound is characterized by a distinct and predictable fragmentation pattern dominated by the lability of the ethoxyethyl protecting group. The characteristic neutral loss of acetaldehyde (44.0 Da) serves as a robust diagnostic marker that clearly distinguishes it from other N-substituted pyrazoles, such as the simple N-methyl or the bulky N-Boc variants. By employing a systematic LC-MS/MS approach with controlled collision-induced dissociation, researchers can confidently identify this compound, monitor its reactions, and ensure the purity of their synthetic intermediates. This guide provides the foundational knowledge and a practical, validated protocol to achieve reliable and unambiguous analytical results in a drug discovery and development setting.
A Senior Application Scientist's Guide to HPLC Purity Assessment of 1-(1-Ethoxyethyl)-1H-pyrazole
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective therapeutics. 1-(1-Ethoxyethyl)-1H-pyrazole, a versatile heterocyclic building block, is no exception. Its purity can significantly impact the outcome of subsequent synthetic steps and the impurity profile of the final API. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of this compound, grounded in scientific principles and validated protocols.
The choice of an analytical method is not merely a procedural step but a critical decision that influences the reliability of purity data. Here, we will dissect and compare three distinct Reversed-Phase HPLC (RP-HPLC) methods: two isocratic methods with differing selectivities and a gradient method designed for comprehensive impurity profiling. This comparison will be supported by detailed experimental protocols, comparative data, and an exploration of the scientific rationale behind the methodological choices, ensuring you can select and implement the most suitable approach for your specific needs.
The Criticality of a Stability-Indicating Method
Before delving into specific methods, it is paramount to understand the concept of a "stability-indicating" method. As per the International Council for Harmonisation (ICH) guidelines, such a method is capable of separating the drug substance from its degradation products, process impurities, and excipients.[1][2] For this compound, a key potential degradation pathway is hydrolysis of the ethoxyethyl protecting group, which would yield pyrazole and other byproducts. A robust purity method must be able to resolve these and other potential impurities, such as regioisomers that can form during synthesis.[3]
Comparative Overview of HPLC Methods
The following sections will detail three distinct HPLC methods for the purity analysis of this compound. The choice between these methods will depend on the specific requirements of the analysis, such as the need for high throughput, the complexity of the sample matrix, or the requirement for a comprehensive impurity profile.
Method 1: Rapid Isocratic Analysis with C18 Column
This method is adapted from a validated procedure for a structurally related, complex pyrazole derivative and is optimized for speed and efficiency, making it suitable for routine quality control.[4][5][6]
Scientific Rationale: The use of a standard C18 column provides excellent retention for the moderately nonpolar this compound. The isocratic mobile phase, a simple mixture of acetonitrile and an aqueous buffer, ensures reproducible retention times and a stable baseline, which is advantageous for precise quantification. The addition of a small amount of trifluoroacetic acid (TFA) to the aqueous phase helps to sharpen peaks by minimizing interactions with residual silanols on the silica-based stationary phase.
Method 2: Alternative Isocratic Analysis with Enhanced Selectivity
This method offers an alternative isocratic separation, employing a different mobile phase composition to achieve a different selectivity profile. This can be particularly useful if co-elution with a specific impurity is observed with Method 1.
Scientific Rationale: By substituting acetonitrile with methanol, we alter the selectivity of the separation. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analyte and stationary phase compared to the aprotic acetonitrile. This can change the elution order of closely related impurities. The use of a phosphate buffer provides a stable pH and good peak shape for basic compounds.
Method 3: Comprehensive Gradient Analysis for Impurity Profiling
For in-depth impurity profiling and for analyzing samples with a wider range of polarities, a gradient elution method is often superior.[3][7][8] This method is designed to separate both polar and non-polar impurities in a single run.
Scientific Rationale: Gradient elution starts with a lower percentage of organic solvent, which allows for the retention and separation of more polar impurities that might otherwise elute in the void volume in an isocratic method. The gradual increase in acetonitrile concentration then effectively elutes the main analyte and any less polar impurities within a reasonable timeframe, while maintaining sharp peaks.[3] This approach provides a comprehensive snapshot of the sample's purity.
Experimental Protocols
Below are the detailed, step-by-step protocols for each of the three HPLC methods.
General Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the initial mobile phase composition of the respective method.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare as described for the standard solution.
Protocol for Method 1: Rapid Isocratic Analysis
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% TFA in water (75:25 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
Run Time: 10 minutes
Protocol for Method 2: Alternative Isocratic Analysis
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Methanol and 20 mM Potassium Phosphate buffer, pH 7.0 (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 20 µL
-
Detection: UV at 210 nm
-
Run Time: 15 minutes
Protocol for Method 3: Comprehensive Gradient Analysis
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-80% B
-
20-25 min: 80% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
Run Time: 30 minutes
Workflow & Data Analysis
The general workflow for HPLC purity analysis is depicted in the following diagram.
Caption: General workflow for HPLC purity analysis.
Performance Comparison
The following table summarizes the expected performance characteristics of the three methods, based on typical results for similar analyses.
| Parameter | Method 1 (Isocratic C18/ACN) | Method 2 (Isocratic C18/MeOH) | Method 3 (Gradient C18/ACN) |
| Analysis Time | ~10 min | ~15 min | ~30 min |
| Resolution of Main Peak from Closely Eluting Impurities | Good | Potentially different selectivity, may improve resolution for specific impurity pairs | Excellent, especially for impurities with different polarities |
| Peak Shape | Excellent (Symmetry > 0.95) | Good (Symmetry > 0.9) | Excellent (Symmetry > 0.95) |
| Sensitivity (LOD/LOQ) | High | High | Very High (due to sharper peaks for late eluters) |
| Suitability for Impurity Profiling | Moderate | Moderate | Excellent |
| Method Robustness | High | High | Moderate (more parameters to control) |
Method Validation: A Trustworthy System
Each of these methods must be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose. The validation process provides documented evidence that the method is accurate, precise, specific, linear, and robust.
Caption: Key parameters for HPLC method validation.
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. This is often demonstrated by forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The selection of an appropriate HPLC method for the purity assessment of this compound is a critical step in ensuring the quality and consistency of this important chemical intermediate. For rapid, routine analysis, a well-optimized isocratic method (Method 1 or 2) offers a balance of speed and reliability. However, for comprehensive impurity profiling, particularly during process development or stability studies, a gradient method (Method 3) is indispensable.
Regardless of the method chosen, rigorous validation in accordance with ICH guidelines is non-negotiable. By understanding the scientific principles behind each method and adhering to systematic validation protocols, researchers can be confident in the accuracy and reliability of their purity data, ultimately contributing to the development of safer and more effective pharmaceuticals.
References
- 1. japsonline.com [japsonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mastelf.com [mastelf.com]
- 4. lcms.cz [lcms.cz]
- 5. pharmaguru.co [pharmaguru.co]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. stability-indicating hplc method: Topics by Science.gov [science.gov]
The Pyrazole Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry - A Comparative Guide
In the landscape of drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with a diverse array of biological targets, offering a versatile foundation for medicinal chemists. Among these, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has solidified its status as a critical pharmacophore.[1][2] Its unique structural and electronic properties have given rise to a multitude of clinically successful drugs spanning various therapeutic areas, from anti-inflammatory agents to anticancer therapies.[3][4]
This guide provides a comparative analysis of pyrazole derivatives, exploring their synthesis, mechanisms of action, and structure-activity relationships (SAR) across different therapeutic classes. We will delve into the causal relationships behind experimental choices and present self-validating protocols, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the rich chemistry and pharmacology of this remarkable scaffold.
The Versatility of the Pyrazole Core: A Structural Perspective
The pyrazole ring's utility in medicinal chemistry stems from its distinct features.[5] The two nitrogen atoms, one acting as a hydrogen bond donor (N1) and the other as a hydrogen bond acceptor (N2), allow for diverse interactions with biological macromolecules.[5] Furthermore, the aromatic nature of the ring provides a rigid scaffold for the precise spatial orientation of various substituents, a crucial factor in achieving high-affinity binding to target proteins. The ability to readily functionalize the carbon and nitrogen atoms of the pyrazole ring provides a powerful toolkit for modulating pharmacokinetic and pharmacodynamic properties.[6][7]
A Comparative Analysis of Pyrazole Derivatives by Therapeutic Area
The broad spectrum of biological activities exhibited by pyrazole derivatives is a testament to their versatility.[8] We will now explore key therapeutic areas where pyrazole-based drugs have made a significant impact, comparing representative examples to illustrate the diverse applications of this scaffold.
Anti-inflammatory Agents: The COX-2 Selective Inhibitors
Perhaps the most well-known application of pyrazole derivatives is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The landmark discovery of Celecoxib (Celebrex®) revolutionized the management of inflammatory conditions by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[9][10]
Celecoxib: A Case Study in Selective Inhibition
Celecoxib, a diaryl-substituted pyrazole, demonstrates potent anti-inflammatory, analgesic, and antipyretic effects.[9][11] Its mechanism of action relies on the selective inhibition of COX-2, an enzyme upregulated during inflammation to produce prostaglandins.[12][13] Unlike traditional NSAIDs that inhibit both COX-1 and COX-2, Celecoxib's selectivity for COX-2 is attributed to its sulfonamide side chain, which binds to a hydrophilic side pocket present in the active site of COX-2 but not COX-1.[12] This selectivity minimizes the gastrointestinal side effects associated with the inhibition of COX-1, which is involved in maintaining the integrity of the stomach lining.[12]
Experimental Protocol: Synthesis of a Celecoxib Analog
A common and illustrative method for synthesizing 1,3,5-trisubstituted pyrazoles, such as Celecoxib analogs, is through a cyclocondensation reaction. The following protocol outlines a general procedure.
Objective: To synthesize a 1,5-diaryl-3-(trifluoromethyl)pyrazole analog of Celecoxib.
Materials:
-
4-Methylacetophenone (1.0 eq)
-
Ethyl trifluoroacetate (1.2 eq)
-
Sodium ethoxide (2.0 eq) in ethanol
-
4-Hydrazinobenzenesulfonamide hydrochloride (1.0 eq)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Claisen Condensation: To a solution of sodium ethoxide in ethanol, add 4-methylacetophenone dropwise at 0°C. Stir for 15 minutes.
-
Slowly add ethyl trifluoroacetate to the reaction mixture and allow it to warm to room temperature. Stir for 12 hours. The formation of the 1,3-diketone intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: To the reaction mixture containing the in-situ generated diketone, add 4-hydrazinobenzenesulfonamide hydrochloride.
-
Add a catalytic amount of glacial acetic acid and reflux the mixture for 8 hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to yield the desired pyrazole derivative.
Causality in Experimental Choices: The use of a strong base like sodium ethoxide is crucial for the deprotonation of the acetophenone, initiating the Claisen condensation to form the 1,3-dicarbonyl intermediate. The subsequent acid-catalyzed cyclization with the hydrazine derivative is a classic Knorr pyrazole synthesis, a reliable method for constructing the pyrazole ring.[2]
Structure-Activity Relationship (SAR) of COX-2 Inhibitors:
| Moiety | Position | Contribution to Activity |
| Trifluoromethyl group | C3 | Enhances COX-2 selectivity and potency. |
| Phenyl ring | C5 | Aromatic stacking interactions within the active site. |
| Sulfonamide group | N1-phenyl | Key for selective binding to the COX-2 side pocket. |
This targeted design approach, guided by SAR, has led to the development of highly effective and safer anti-inflammatory drugs.
Central Nervous System (CNS) Agents: The Rise and Fall of Rimonabant
The pyrazole scaffold has also been explored for its potential in treating CNS disorders. Rimonabant (Acomplia®), a 1,5-diaryl-3-carboxamide pyrazole derivative, was developed as a selective cannabinoid-1 (CB1) receptor antagonist.[14][15] The endocannabinoid system is implicated in regulating appetite and energy balance, making CB1 receptor blockade an attractive strategy for treating obesity.[16][17]
Rimonabant's Mechanism and Clinical Outcome
Rimonabant acts as an inverse agonist at the CB1 receptor, effectively blocking the appetite-stimulating effects of endogenous cannabinoids.[14][15] Clinical trials demonstrated its efficacy in promoting weight loss and improving metabolic parameters.[16] However, the widespread expression of CB1 receptors in the brain led to significant psychiatric side effects, including depression and anxiety, ultimately leading to its withdrawal from the market.[14][16] This serves as a critical lesson in drug development, highlighting the importance of understanding the broader physiological roles of a drug's target.
Anticancer Therapeutics: Targeting Kinase Signaling
In recent years, pyrazole derivatives have emerged as a prominent class of anticancer agents, primarily as inhibitors of protein kinases, which are key regulators of cell growth and proliferation.[18][19] The pyrazole scaffold serves as an excellent ATP-competitive hinge-binding motif.
Comparative Look at Pyrazole-Based Kinase Inhibitors
A number of FDA-approved kinase inhibitors feature a pyrazole core, including:
-
Crizotinib (Xalkori®): An inhibitor of ALK and ROS1 kinases used in the treatment of non-small cell lung cancer.
-
Ruxolitinib (Jakafi®): A Janus kinase (JAK) inhibitor for myelofibrosis and polycythemia vera.
-
Ibrutinib (Imbruvica®): A Bruton's tyrosine kinase (BTK) inhibitor for certain B-cell malignancies.[5][20]
The success of these drugs lies in the ability to decorate the pyrazole scaffold with specific substituents that confer selectivity for the target kinase, minimizing off-target effects. For instance, Zanubrutinib, a second-generation BTK inhibitor, was designed to be more selective than Ibrutinib, resulting in a different side-effect profile.[5]
Visualizing Kinase Inhibition
The following diagram illustrates the general mechanism of action for a pyrazole-based ATP-competitive kinase inhibitor.
Caption: General mechanism of pyrazole-based kinase inhibitors.
Erectile Dysfunction: The Story of Sildenafil
While not a simple pyrazole, the blockbuster drug Sildenafil (Viagra®) contains a fused pyrazolo[4,3-d]pyrimidinone core structure, demonstrating the broader utility of the pyrazole motif.[20][21] Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[22][23]
Mechanism of Action of Sildenafil
By inhibiting PDE5, sildenafil leads to elevated levels of cGMP, resulting in smooth muscle relaxation and increased blood flow to the penis, facilitating an erection upon sexual stimulation.[23] The pyrazolopyrimidinone scaffold mimics the purine ring of cGMP, allowing it to act as a competitive inhibitor.[22]
The Future of Pyrazole Derivatives in Medicinal Chemistry
The pyrazole scaffold continues to be a fertile ground for drug discovery.[3][24] Ongoing research is exploring its potential in treating a wide range of diseases, including infectious diseases, neurodegenerative disorders, and metabolic syndromes.[25][26] The ease of synthesis, coupled with the ability to fine-tune its physicochemical properties, ensures that pyrazole and its derivatives will remain a cornerstone of medicinal chemistry for the foreseeable future.[7][27] The continuous exploration of novel substitution patterns and the combination of the pyrazole nucleus with other pharmacophores will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. news-medical.net [news-medical.net]
- 12. Celecoxib - Wikipedia [en.wikipedia.org]
- 13. ClinPGx [clinpgx.org]
- 14. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 15. Rimonabant - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [ouci.dntb.gov.ua]
- 20. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sildenafil - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 26. chemrevlett.com [chemrevlett.com]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Validation of 1-(1-Ethoxyethyl)-1H-pyrazole
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of heterocyclic scaffolds is paramount. Among these, N-substituted pyrazoles are crucial building blocks in medicinal chemistry. This guide provides an in-depth technical comparison of synthetic routes to 1-(1-Ethoxyethyl)-1H-pyrazole, a valuable intermediate. We will explore a highly efficient primary synthetic route and compare it with a traditional alternative, providing the necessary experimental data and protocols for validation.
Introduction: The Significance of this compound
This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The ethoxyethyl group acts as a protecting group for the pyrazole nitrogen, which can be readily removed under acidic conditions. This allows for selective functionalization at other positions of the pyrazole ring. The validation of its synthetic route is therefore a critical step in ensuring the reproducibility and scalability of subsequent chemical transformations.
Primary Synthetic Route: Acid-Catalyzed Addition of Pyrazole to Ethyl Vinyl Ether
A highly efficient and atom-economical method for the synthesis of this compound involves the direct acid-catalyzed addition of pyrazole to ethyl vinyl ether.[1] This reaction proceeds with high yield and selectivity, making it an attractive choice for both laboratory and potential industrial-scale synthesis.
Mechanistic Insight
The reaction is initiated by the protonation of the ethyl vinyl ether by a catalytic amount of acid, typically trifluoroacetic acid (TFA), generating a highly reactive oxocarbenium ion. The pyrazole, acting as a nucleophile, then attacks this electrophile at the N1 position to form the desired product. The choice of a strong acid catalyst like TFA is crucial for activating the otherwise unreactive ethyl vinyl ether towards nucleophilic attack by the weakly basic pyrazole.
Caption: Workflow for the acid-catalyzed synthesis of this compound.
Experimental Protocol
Materials:
-
Pyrazole
-
Ethyl vinyl ether
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
To a solution of pyrazole (1 equivalent) in dichloromethane, add a catalytic amount of trifluoroacetic acid (0.01 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add ethyl vinyl ether (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Alternative Synthetic Route: N-Alkylation of Pyrazole with 1-Chloroethyl Ethyl Ether
A more traditional approach to N-alkylation involves the reaction of pyrazole with an alkyl halide in the presence of a base. For the synthesis of this compound, 1-chloroethyl ethyl ether would be the corresponding alkylating agent.
Mechanistic Insight
This reaction follows a classical SN2 mechanism. A base, such as sodium hydride or potassium carbonate, is used to deprotonate the pyrazole at the N1 position, forming the pyrazolide anion. This potent nucleophile then displaces the chloride from 1-chloroethyl ethyl ether to form the N-alkylated product. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without competing side reactions.
Caption: Workflow for the base-mediated N-alkylation of pyrazole.
Experimental Protocol
Materials:
-
Pyrazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1-Chloroethyl ethyl ether
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of pyrazole (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add 1-chloroethyl ethyl ether (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Performance Comparison
| Parameter | Primary Route (Acid-Catalyzed Addition) | Alternative Route (Base-Mediated Alkylation) |
| Yield | High (reported up to 93%)[1] | Moderate to High (typically 60-85%) |
| Reagents | Pyrazole, ethyl vinyl ether, catalytic acid | Pyrazole, 1-chloroethyl ethyl ether, strong base |
| Byproducts | Minimal, primarily unreacted starting materials | Salt byproduct (e.g., NaCl), potential elimination products |
| Reaction Conditions | Mild (room temperature) | Requires inert atmosphere and careful handling of NaH |
| Purification | Vacuum distillation | Column chromatography |
| Atom Economy | Excellent (addition reaction) | Good |
| Safety | TFA is corrosive | Sodium hydride is highly flammable and reactive |
| Cost-Effectiveness | Generally more cost-effective due to cheaper reagents and simpler purification | Can be more expensive due to the cost of the alkyl halide and base |
Validation of this compound
A critical aspect of any synthetic protocol is the validation of the final product's identity and purity. This is typically achieved through a combination of spectroscopic techniques.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compound. For this compound (C₇H₁₂N₂O), the expected exact mass is 140.0950 g/mol .
-
Expected Findings: The mass spectrum should show a molecular ion peak ([M]⁺) at m/z = 140. A prominent fragment would likely correspond to the loss of the ethoxy group (-OCH₂CH₃) or the entire ethoxyethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
-
Pyrazole Ring Protons: Three distinct signals are expected for the protons on the pyrazole ring. The H4 proton will likely appear as a triplet, while the H3 and H5 protons will appear as doublets.
-
Ethoxyethyl Group Protons:
-
A quartet for the CH proton adjacent to the pyrazole nitrogen, coupled to the methyl group.
-
A quartet for the OCH₂ protons of the ethoxy group, coupled to the adjacent methyl group.
-
A doublet for the CH₃ group attached to the chiral center.
-
A triplet for the CH₃ group of the ethoxy moiety.
-
¹³C NMR (Carbon NMR):
-
Pyrazole Ring Carbons: Three signals are expected for the three carbons of the pyrazole ring.
-
Ethoxyethyl Group Carbons: Four distinct signals are expected for the four carbons of the ethoxyethyl group.
The precise chemical shifts would need to be confirmed by experimental analysis, but these predictions provide a solid framework for validating the structure of the synthesized product.
Conclusion
The acid-catalyzed addition of pyrazole to ethyl vinyl ether presents a superior synthetic route to this compound when compared to the traditional base-mediated N-alkylation with an alkyl halide.[1] Its high yield, mild reaction conditions, atom economy, and simpler purification make it a more efficient and scalable method. The validation of the synthesized product can be robustly achieved through mass spectrometry and a careful analysis of the predicted ¹H and ¹³C NMR spectra. This guide provides the necessary framework for researchers to confidently synthesize and validate this important chemical intermediate.
References
A Researcher's Guide to the Stability of N-Protected Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, pyrazoles stand out as a privileged scaffold, integral to the structure of numerous pharmaceuticals.[1][2][3][4] The strategic use of N-protecting groups is paramount for the regioselective functionalization of the pyrazole ring. However, the stability of these protecting groups under various reaction conditions is a critical factor that dictates the success of a synthetic route. This guide provides an in-depth comparison of the stability of common N-protected pyrazoles, supported by experimental data and protocols, to aid researchers in making informed decisions for their synthetic endeavors.
The Crucial Role of N-Protection in Pyrazole Chemistry
The pyrazole nucleus possesses two adjacent nitrogen atoms, N1 and N2, which can lead to mixtures of isomers during substitution reactions.[4] N-protecting groups serve as temporary masks, directing substitution to a specific nitrogen and enabling precise molecular architecture. The ideal protecting group should be easy to introduce, stable under a range of reaction conditions, and readily removable without affecting other functional groups.
This guide will focus on the stability of pyrazoles protected with some of the most frequently used groups:
-
BOC (tert-Butoxycarbonyl): Widely used due to its facile removal under acidic conditions.
-
Cbz (Carboxybenzyl): Known for its stability in acidic and basic media and its removal by hydrogenolysis.
-
SEM (2-(Trimethylsilyl)ethoxymethyl): A robust protecting group, stable under many conditions and removable with fluoride ions or strong acid.
-
Tosyl (p-Toluenesulfonyl): A highly stable group, often requiring harsh conditions for cleavage.
Comparative Stability Analysis
The choice of an N-protecting group is contingent on the planned synthetic transformations. A "robustness screen" can be an effective method to rapidly assess the stability of various protecting groups under specific reaction conditions.[5][6] The following sections detail the stability of common N-protected pyrazoles in different chemical environments.
Acidic Conditions
The stability of N-protected pyrazoles under acidic conditions is a key consideration, as many synthetic steps employ acidic reagents.
| Protecting Group | Stability in Acid | Common Cleavage Conditions | Notes |
| BOC | Labile | Trifluoroacetic acid (TFA), 3 M HCl | Easily cleaved, making it unsuitable for reactions requiring strong acids.[7] |
| Cbz | Generally Stable | HBr in Acetic Acid | While generally stable, strong acidic conditions can lead to cleavage.[8] |
| SEM | Labile | 3N HCl in EtOH, reflux | Cleavage is often efficient under these conditions.[9] |
| Tosyl | Very Stable | Strong acids (e.g., concentrated H₂SO₄) at elevated temperatures | Highly resistant to acidic cleavage. |
Expert Insight: The lability of the BOC group in acid is a double-edged sword. While it allows for mild deprotection, it restricts its use in synthetic routes involving acidic steps. For syntheses requiring acidic conditions, Cbz or Tosyl groups are generally more reliable choices.
Basic Conditions
Many organic reactions are performed under basic conditions, making the stability of the protecting group in the presence of bases a critical factor.
| Protecting Group | Stability in Base | Common Cleavage Conditions | Notes |
| BOC | Generally Stable | NaBH₄ in EtOH | While generally stable, some N-Boc protected heterocycles, including pyrazoles, can be deprotected under specific basic conditions.[10][11] |
| Cbz | Stable | Not typically cleaved by base | Resistant to a wide range of basic conditions. |
| SEM | Stable | Not cleaved by base | A robust choice for reactions involving strong bases.[12] |
| Tosyl | Very Stable | Strong bases (e.g., Na/NH₃) | Requires harsh reductive conditions for cleavage, not simple basic hydrolysis. |
Oxidative and Reductive Conditions
The stability of protecting groups during oxidation and reduction reactions is crucial for the synthesis of complex molecules.
| Protecting Group | Oxidative Stability | Reductive Stability (Hydrogenolysis) | Notes |
| BOC | Generally Stable | Stable | Compatible with most oxidative and reductive conditions, except for strong acids.[11] |
| Cbz | Generally Stable | Labile (H₂, Pd/C) | The primary method for Cbz deprotection is catalytic hydrogenolysis.[8][13] |
| SEM | Stable | Stable | Offers broad compatibility with various oxidative and reductive reagents.[12] |
| Tosyl | Stable | Stable | Highly resistant to both oxidation and standard catalytic hydrogenolysis. |
Causality in Experimental Choices: The choice between BOC and Cbz often hinges on the planned use of hydrogenation. If the synthetic route involves the reduction of other functional groups using catalytic hydrogenation, the Cbz group is unsuitable as it will be simultaneously cleaved. In such cases, the BOC group provides an orthogonal protection strategy.
Experimental Protocols for Stability Assessment
To ensure the trustworthiness of a chosen protecting group within a specific synthetic context, it is advisable to perform a stability test. Here are detailed protocols for assessing the stability of N-protected pyrazoles under representative acidic, basic, and reductive conditions.
Protocol 1: Acid Stability Test
This protocol assesses the stability of an N-protected pyrazole in the presence of a strong acid.
Materials:
-
N-protected pyrazole
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
TLC plates, NMR tubes, and solvents
Procedure:
-
Dissolve the N-protected pyrazole (e.g., 50 mg) in DCM (2 mL) in a round-bottom flask.
-
Add TFA (0.2 mL) to the solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) at regular intervals (e.g., 30 min, 1h, 2h, 4h).
-
After the desired time, quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with DCM (2 x 5 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the residue by ¹H NMR to determine the extent of deprotection.
Protocol 2: Base Stability Test
This protocol evaluates the stability of an N-protected pyrazole in the presence of a common base.
Materials:
-
N-protected pyrazole
-
Methanol (MeOH)
-
Sodium methoxide (NaOMe)
-
Ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
TLC plates, NMR tubes, and solvents
Procedure:
-
Dissolve the N-protected pyrazole (e.g., 50 mg) in methanol (2 mL).
-
Add a solution of sodium methoxide in methanol (e.g., 0.5 M solution, 0.5 mL) at room temperature.
-
Stir the reaction and monitor by TLC.
-
After the desired time, neutralize the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 5 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Analyze the crude product by ¹H NMR to assess stability.
Protocol 3: Reductive Stability Test (Catalytic Hydrogenolysis)
This protocol determines the stability of an N-protected pyrazole under conditions commonly used for Cbz deprotection.
Materials:
-
N-protected pyrazole
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
-
TLC plates, NMR tubes, and solvents
Procedure:
-
Dissolve the N-protected pyrazole (e.g., 50 mg) in MeOH or EtOAc (5 mL).
-
Carefully add 10% Pd/C (e.g., 5 mg, 10 wt%).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon).[8]
-
Stir vigorously at room temperature and monitor the reaction by TLC.
-
Upon completion (or after a set time), filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate and analyze the residue by ¹H NMR.
Visualizing Experimental Workflows
Clear visualization of experimental procedures is essential for reproducibility and understanding.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Assessment of Protecting-Group Stability - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. One moment, please... [total-synthesis.com]
- 13. total-synthesis.com [total-synthesis.com]
A Comparative Guide to the Application of 1-(1-Ethoxyethyl)-1H-pyrazole in Modern Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of efficient and successful multi-step synthesis. The pyrazole nucleus, a privileged scaffold in a plethora of pharmaceuticals and functional materials, often requires N-protection to facilitate selective functionalization. Among the arsenal of available protecting groups, the 1-(1-ethoxyethyl) (EE) group has emerged as a practical and versatile option. This guide provides an in-depth technical review of the applications of 1-(1-ethoxyethyl)-1H-pyrazole, offering a comparative perspective against other common protecting groups and presenting supporting experimental data to inform your synthetic strategy.
The 1-(1-Ethoxyethyl) Protecting Group: An Overview
The 1-(1-ethoxyethyl) group is an acetal-type protecting group for the pyrazole nitrogen. Its utility stems from a balance of straightforward introduction, stability to a range of common synthetic reagents, and facile, mild deprotection under acidic conditions. This combination of attributes makes it a valuable tool for the regioselective synthesis of complex pyrazole derivatives.
Mechanism of Protection and Deprotection
The protection of the pyrazole NH is typically achieved through an acid-catalyzed addition of ethyl vinyl ether. The reaction proceeds via protonation of the ethyl vinyl ether to form a resonance-stabilized carbocation, which is then attacked by the nucleophilic pyrazole nitrogen.
The deprotection is the reverse process, an acid-catalyzed hydrolysis. Protonation of the ether oxygen initiates the cleavage of the acetal, releasing the free pyrazole and generating acetaldehyde and ethanol as byproducts. The mild acidic conditions required for this cleavage are a key advantage, preserving many other acid-sensitive functional groups.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and reliability in your research, detailed and validated protocols are essential. Here, we provide step-by-step methodologies for the protection and deprotection of the pyrazole nucleus using the 1-(1-ethoxyethyl) group.
Synthesis of this compound (Protection)
This protocol is a general method for the N-protection of pyrazoles with ethyl vinyl ether.
Materials:
-
Pyrazole (1.0 equiv)
-
Ethyl vinyl ether (1.27 equiv)
-
Trifluoroacetic acid (0.01 equiv)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the pyrazole in dichloromethane.
-
Add a catalytic amount of trifluoroacetic acid to the solution.
-
Add ethyl vinyl ether dropwise to the mixture, maintaining the temperature between 28-32°C. The reaction is exothermic.
-
Stir the reaction mixture at room temperature for 12-78 hours, monitoring completion by TLC.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by distillation or recrystallization to yield this compound, typically as a slightly yellow oil with yields reported as high as 93%.[1]
Diagram of the Protection Workflow:
Caption: Workflow for the synthesis of this compound.
Deprotection of this compound Derivatives
This protocol describes the acid-catalyzed hydrolysis for the removal of the 1-(1-ethoxyethyl) protecting group.
Materials:
-
N-(1-Ethoxyethyl)-protected pyrazole derivative
-
Chloroform or other suitable organic solvent
-
Concentrated Hydrochloric Acid (catalytic amount) or other acid catalyst
-
Saturated sodium bicarbonate solution (for neutralization if needed)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-(1-ethoxyethyl)-protected pyrazole in chloroform.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Stir the mixture at room temperature, monitoring the reaction progress by TLC.
-
Upon completion, neutralize the reaction with a saturated sodium bicarbonate solution if necessary.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the deprotected pyrazole.
-
Purify the product by crystallization or chromatography. Yields for this deprotection step are generally good, ranging from 67% to 88%.[2]
Diagram of the Deprotection Workflow:
Caption: Workflow for the deprotection of 1-(1-ethoxyethyl)-1H-pyrazoles.
Comparative Analysis with Alternative Protecting Groups
| Protecting Group | Introduction Conditions | Deprotection Conditions | Stability | Key Advantages | Potential Drawbacks |
| 1-(1-Ethoxyethyl) (EE) | Ethyl vinyl ether, cat. acid (e.g., TFA, HCl)[1][2] | Mild acid (e.g., cat. HCl in CHCl3)[2][3] | Stable to bases, organometallics, some reducing agents. | Mild deprotection, low cost of reagent, easy introduction. | Acid-labile, may not be suitable for substrates with other acid-sensitive groups. |
| Tetrahydropyranyl (THP) | Dihydropyran, cat. acid (e.g., PTSA) | Mild acid (similar to EE) | Similar to EE; stable to bases, organometallics. | Widely used, well-understood reactivity. | Creates a new stereocenter, potentially complicating purification and analysis. |
| tert-Butoxycarbonyl (Boc) | Boc-anhydride, base (e.g., DMAP) | Strong acid (e.g., TFA) or thermolysis | Stable to a wide range of nucleophiles and bases. | High stability to many reaction conditions. | Requires stronger acidic conditions for removal compared to EE and THP. |
| Tosyl (Ts) | Tosyl chloride, base | Strong acid or reducing agents (e.g., Na/NH3) | Very stable to a wide range of conditions, including strong acids and bases. | High stability. | Harsh deprotection conditions limit its applicability with sensitive substrates. |
The 1-(1-ethoxyethyl) group occupies a valuable niche, offering a milder deprotection profile than the robust Boc and tosyl groups, while avoiding the introduction of a new stereocenter, a known complication with the THP group. A "green" solvent- and catalyst-free method for THP protection has been reported, which presents an advantage in certain contexts.[4][5]
Applications in the Synthesis of High-Value Molecules
The true measure of a protecting group's utility lies in its successful application in the synthesis of complex and valuable molecules. The 1-(1-ethoxyethyl) group has proven to be a reliable choice in several areas of research.
Synthesis of Key Intermediates for Drug Discovery
The protection of the pyrazole nitrogen with the ethoxyethyl group is instrumental in the synthesis of versatile building blocks for drug discovery. For instance, the preparation of 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole allows for subsequent functionalization at the 4-position via various cross-coupling reactions.[2] Similarly, this compound-4-boronic acid pinacol ester is another critical intermediate for Suzuki couplings, enabling the introduction of a wide range of aryl and heteroaryl substituents.[5] These intermediates are foundational for creating libraries of novel pyrazole-containing compounds for screening as potential kinase inhibitors, anti-inflammatory agents, and other therapeutics.[4][6]
Role in the Synthesis of Bioactive Molecules
The pyrazole scaffold is a core component of numerous FDA-approved drugs.[7] While specific examples detailing the use of the 1-(1-ethoxyethyl) protecting group in the final stages of a commercial drug synthesis are not always publicly available, its application in the synthesis of analogues of prominent drugs like Celecoxib and Sildenafil is a testament to its utility in medicinal chemistry research.[1][8] The ability to selectively functionalize the pyrazole ring, facilitated by the ethoxyethyl protecting group, is crucial in structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of drug candidates.
Potential in Materials Science
Pyrazole derivatives are also being explored for their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). The unique electronic properties of the pyrazole ring can be tuned through substitution, and protecting group strategies are essential for the controlled synthesis of these advanced materials. While the use of this compound in this specific context is an emerging area, the principles of its application in controlling regioselectivity are directly transferable to the synthesis of novel pyrazole-based materials.
Conclusion and Future Outlook
The 1-(1-ethoxyethyl) group is a highly effective and practical choice for the protection of the pyrazole nitrogen in a variety of synthetic applications. Its ease of introduction, stability to common reagents, and mild deprotection conditions make it a valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science. While direct quantitative comparisons with other protecting groups are not extensively documented, the available literature demonstrates its utility in the synthesis of key intermediates and its potential in the development of novel bioactive molecules and materials. As the demand for complex and precisely functionalized pyrazole derivatives continues to grow, the strategic application of the 1-(1-ethoxyethyl) protecting group is poised to remain a cornerstone of efficient and innovative synthetic chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. scispace.com [scispace.com]
- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 5. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Pyrazole Compounds
Introduction: The Privileged Status of the Pyrazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its remarkable versatility is evidenced by its presence in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[3][4]
The pyrazole nucleus is a cornerstone in drug discovery, with derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties.[5][6][7][8] This guide provides a comprehensive framework for researchers and drug development professionals to systematically screen and evaluate novel pyrazole compounds. We will move beyond simple protocols to explain the causality behind experimental choices, establishing a self-validating system for identifying promising lead candidates. This guide will objectively compare the performance of novel compounds with established alternatives, supported by detailed experimental methodologies and data interpretation strategies.
Part 1: Designing a Strategic Screening Cascade
A robust screening strategy is not a single experiment but a multi-tiered cascade designed to efficiently identify potent and selective compounds while eliminating unsuitable ones. This approach conserves resources by committing only the most promising hits to more complex and resource-intensive secondary assays.
The rationale is to begin with broad, high-throughput primary screens to assess general bioactivity and cytotoxicity. Hits from this stage are then funneled into more specific secondary assays to elucidate their mechanism of action (MOA) and confirm their potency against specific targets.
Part 2: The Comparative Framework - Establishing Benchmarks
An isolated data point is meaningless. The biological activity of a novel compound must be contextualized by comparing it to well-characterized standards. The choice of these benchmarks is critical for a valid comparison.
-
For Anticancer Activity: Doxorubicin or cisplatin are common broad-spectrum cytotoxic agents used as positive controls. If a specific mechanism is hypothesized, a targeted drug is a better comparator. For instance, since many pyrazoles inhibit protein kinases, a known kinase inhibitor could be used.[9]
-
For Antimicrobial Activity: A broad-spectrum antibiotic like Ciprofloxacin is a suitable benchmark for antibacterial screening, while an agent like Fluconazole or Amphotericin B can be used for antifungal assays.
-
For Anti-inflammatory Activity: Given that the pyrazole Celecoxib is a selective COX-2 inhibitor, it serves as a perfect benchmark for this activity, allowing for direct comparison of potency and selectivity against a clinically relevant drug.[10]
Part 3: Core Experimental Protocols
The trustworthiness of screening data hinges on the robustness of the experimental protocols. The following are detailed, step-by-step methodologies for key primary and secondary assays.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay is a standard for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Causality: The assay relies on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast, A549 for lung) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel pyrazole compounds and the benchmark drug (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a gold-standard technique for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Causality: This assay directly tests the ability of a compound to inhibit bacterial replication in a liquid growth medium. The absence of turbidity (cloudiness) indicates that the compound has successfully inhibited bacterial growth at that concentration.
Methodology:
-
Inoculum Preparation: Culture bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the pyrazole compounds and the benchmark antibiotic (e.g., Ciprofloxacin) in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by using a plate reader.
Part 4: Data Presentation and Interpretation
Clear and concise data presentation is crucial for comparative analysis. Tables are an effective way to summarize quantitative results from screening assays.
Table 1: Comparative Anticancer Activity of Novel Pyrazoles
| Compound | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer) | IC₅₀ (µM) vs. HCT116 (Colon Cancer)[9] | IC₅₀ (µM) vs. HEK293 (Normal Kidney) | Selectivity Index (SI) for HCT116 |
|---|---|---|---|---|---|
| Novel Pyrazole 1 | 5.2 | 8.1 | 3.5 | >100 | >28.6 |
| Novel Pyrazole 2 | 25.8 | 33.2 | 19.4 | >100 | >5.1 |
| Doxorubicin | 0.8 | 1.2 | 0.9 | 2.5 | 2.8 |
Interpretation: Novel Pyrazole 1 shows potent activity against the HCT116 cell line, comparable to or better than some reported derivatives.[1] Crucially, its high IC₅₀ value against the normal HEK293 cell line gives it a high Selectivity Index, suggesting it may have a wider therapeutic window than the standard chemotherapeutic agent Doxorubicin. Novel Pyrazole 2 is significantly less potent.
Table 2: Comparative Antibacterial Activity of Novel Pyrazoles
| Compound | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) |
|---|---|---|
| Novel Pyrazole 3 | 8 | >128 |
| Novel Pyrazole 4 | 64 | 128 |
| Ciprofloxacin | 0.5 | 0.25 |
Interpretation: Novel Pyrazole 3 demonstrates moderate and selective activity against the Gram-positive S. aureus, as it is inactive against E. coli at the tested concentrations.[11] This selectivity is a valuable characteristic and warrants further investigation. Novel Pyrazole 4 shows weak activity. Neither compound is as potent as the benchmark, Ciprofloxacin.
Part 5: Elucidating the Mechanism of Action
Identifying a potent hit is only the first step. The next crucial phase is to understand how it works. For anticancer pyrazoles, a common mechanism is the inhibition of protein kinases, which are critical regulators of cell signaling pathways.
Many pyrazole derivatives have been shown to inhibit key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[9] A hit compound from the primary screen, like Novel Pyrazole 1, would be tested against a panel of kinases to identify its specific target.
Conclusion
The pyrazole scaffold remains an exceptionally fruitful starting point for the discovery of new therapeutic agents.[3] A successful screening campaign, however, depends on more than just the chemical matter; it requires a logical, systematic, and comparative approach. By employing a tiered screening cascade, utilizing appropriate benchmarks, adhering to robust protocols, and focusing on early mechanism-of-action studies, researchers can efficiently and effectively identify novel pyrazole compounds with true therapeutic potential. This guide provides the foundational strategy to navigate the complex but rewarding path of turning a novel molecule into a promising drug candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. academicstrive.com [academicstrive.com]
- 8. jchr.org [jchr.org]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(1-Ethoxyethyl)-1H-pyrazole
This guide provides a detailed, procedural framework for the safe and compliant disposal of 1-(1-Ethoxyethyl)-1H-pyrazole. Developed for researchers, scientists, and drug development professionals, the following protocols are grounded in established safety principles and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to manage chemical waste not just as a regulatory necessity, but as a critical component of a robust safety culture, thereby ensuring the protection of both personnel and the environment.
Core Safety Principles & Hazard Profile
Before handling or preparing for disposal, it is imperative to understand the hazard profile of this compound and its chemical class. While specific toxicity data for this exact compound is limited, pyrazole derivatives can exhibit a range of hazardous properties. Related compounds are known to cause skin and serious eye irritation, may be harmful if inhaled or swallowed, and can cause respiratory irritation.[1][2] Therefore, a precautionary approach is mandatory.
Causality of Precaution: Treating all research chemicals as potentially hazardous is a cornerstone of laboratory safety.[3] This principle mitigates risks associated with uncharacterized compounds and ensures a consistent, high standard of safety across all laboratory operations.
Mandatory Personal Protective Equipment (PPE): When handling this compound in any form (pure, in solution, or as waste), the following PPE is required:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as solid chemical waste after handling.[2]
-
Body Protection: A lab coat or a chemical-resistant apron.[1]
-
Respiratory Protection: All handling of the compound, especially in its solid form or when generating aerosols, should occur within a certified chemical fume hood to prevent inhalation.[1][4]
Waste Characterization, Segregation, and Incompatibility
Proper disposal begins with correct waste identification and segregation at the point of generation. This is the most critical step in preventing unintentional chemical reactions and ensuring compliant disposal.[3]
-
Waste Classification: this compound and any materials contaminated with it must be classified and handled as hazardous chemical waste .[4] Under no circumstances should this chemical be disposed of down the drain or in standard trash, as this can lead to environmental contamination of aquatic systems and groundwater.[1][3]
-
Segregation Protocol:
-
Solid Waste: Collect unused or expired solid this compound, along with contaminated consumables (e.g., weighing papers, pipette tips, gloves, wipes), in a designated container for solid hazardous waste.[3]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed container for liquid chemical waste.[3] Aqueous and organic solvent waste streams should be kept separate to facilitate proper disposal by waste management professionals.[5]
-
-
Critical Incompatibility Data: Based on data for similar chemical structures, pyrazole derivatives may be incompatible with strong oxidizing agents, strong reducing agents, and strong bases .[6]
-
Causality of Segregation: Co-mingling incompatible waste streams can lead to exothermic reactions, gas generation, or fire, posing a significant safety risk in the waste storage area. Therefore, waste containing this compound must be stored separately from these chemical classes.
-
Step-by-Step Disposal Workflow
The following protocol outlines the procedural steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Containerization
The integrity of the waste container is fundamental to safe temporary storage and transport.
-
Select a Compatible Container: Use containers made of chemically resistant materials, such as high-density polyethylene (HDPE) or borosilicate glass.[3] The container must be in good condition, free of cracks or defects, and equipped with a secure, leak-proof screw cap.[3][7]
-
Proper Labeling: The container must be clearly and accurately labeled. Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:
-
Avoid Overfilling: Leave a headspace of at least 10% of the container's volume.[3] This allows for potential vapor expansion, preventing pressure buildup and potential container failure.
Step 2: On-Site Accumulation and Storage
Waste containers must be stored safely and securely prior to pickup.
-
Designated Storage Area: Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area.[3][4] This area should be secure and clearly marked.
-
Secondary Containment: All liquid hazardous waste containers must be placed within secondary containment, such as a chemically resistant tray or tub.[5] This measure is designed to contain any potential leaks or spills from the primary container.
-
Maintain Closure: Keep waste containers tightly sealed at all times, except when actively adding waste.[5][7] This minimizes the release of vapors and prevents spills.
Step 3: Decontamination of Empty Containers
Trace amounts of chemicals in "empty" containers can still pose a hazard.
-
Rinsing Procedure: An empty container that once held this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste, as it will contain the highest concentration of residual chemical.[5] Subsequent rinses may be collected as well, depending on local institutional policy.
-
Final Disposal: Once properly rinsed and air-dried, the container can typically be disposed of or recycled according to your facility's procedures. Puncturing the container can prevent its reuse for other purposes.[1]
Step 4: Arranging for Final Disposal
The final step is to transfer the waste to qualified professionals.
-
Contact EHS: Schedule a waste pickup with your institution's EHS office or a licensed chemical waste disposal contractor.[3][4] Provide them with the full chemical name and any available safety information.
-
Regulatory Compliance: As the waste generator, your laboratory is responsible for ensuring the waste is accurately classified and managed in full compliance with local, state, and federal regulations.[6]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.[4]
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[4] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.
-
Collect: Carefully collect the absorbent material using non-sparking tools and place it into a sealable, properly labeled container for disposal as hazardous solid waste.[1][4]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Summary of Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | To prevent environmental contamination and ensure regulatory compliance.[4] |
| Solid Waste Container | Labeled, sealed, chemically compatible (e.g., HDPE) pail or drum. | To safely contain contaminated materials like gloves and wipes.[3] |
| Liquid Waste Container | Labeled, sealed, chemically compatible (e.g., glass or HDPE) bottle with secondary containment. | To prevent leaks and spills of chemical solutions.[3][5] |
| Labeling | "Hazardous Waste," full chemical name, concentration, and date. | For accurate identification, safe handling, and compliant disposal.[4] |
| On-site Storage | Designated, secure, ventilated area, away from incompatibles. | To prevent accidents, unauthorized access, and dangerous reactions.[3][4] |
| Prohibited Actions | Disposal in sinks or regular trash; mixing with incompatible chemicals. | To protect plumbing, wastewater systems, the environment, and prevent violent reactions.[3][6] |
| Final Disposal | Via licensed hazardous waste contractor or institutional EHS department. | To ensure waste is treated and disposed of in an environmentally sound and legal manner.[3] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing this compound from generation to final disposal.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. angenechemical.com [angenechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
A Strategic Guide to Personal Protective Equipment for Handling 1-(1-Ethoxyethyl)-1H-pyrazole
As researchers and drug development professionals, our work fundamentally involves navigating the interface between innovation and safety. The compound 1-(1-Ethoxyethyl)-1H-pyrazole, a member of the versatile pyrazole family, is a key building block in medicinal chemistry. However, its safe and effective use hinges on a robust understanding of its hazard profile and the implementation of meticulous safety protocols. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring that your focus remains on the science, secured by a foundation of safety.
Hazard Identification: The "Why" Behind the "What"
Common hazards associated with functionalized pyrazoles include skin irritation, serious eye irritation, and potential harm if inhaled or swallowed.[1][2] The precautionary statements for these chemicals universally mandate the use of protective gloves, clothing, and eye/face protection.[1][3] This is our starting point—not as a mere checklist, but as a directive grounded in the chemical's inherent properties.
Table 1: Consolidated Hazard Profile for Pyrazole Derivatives
| Hazard Statement | Classification | Implication for Handling |
| H315 | Causes skin irritation[1][2] | Direct skin contact must be avoided through proper glove and lab coat selection. |
| H319 | Causes serious eye irritation[1][2] | Chemical splash goggles are mandatory to prevent irreversible eye damage. |
| H332 / H335 | Harmful if inhaled / May cause respiratory irritation[1] | Operations must be conducted in a well-ventilated area, typically a certified chemical fume hood. |
| H302 | Harmful if swallowed | Reinforces the need for strict hygiene; no eating or drinking in the lab.[4] |
This data-driven approach moves us from simple rule-following to informed risk mitigation. We don't just wear gloves; we wear them because the molecule is a known skin irritant.
The Core PPE Protocol: A Multi-Layered Defense System
Effective protection is not about a single piece of equipment but an integrated system. Your PPE ensemble for handling this compound should be considered your secondary barrier, with primary engineering controls (like a fume hood) being the first.
Eye and Face Protection: A Non-Negotiable Barrier
Given the high risk of serious eye irritation, standard safety glasses are insufficient.[1][2]
-
Mandatory: Chemical splash goggles that form a seal around the eyes are required for all operations, including simple transfers, weighing, and solution preparation.
-
Best Practice: When handling larger quantities (>50 mL) or if there is a heightened risk of splashing, supplement goggles with a full-face shield. Eyeglasses do not provide adequate protection.[5]
Hand Protection: Selecting the Right Glove Material
The statement "wear protective gloves" is the beginning of the selection process, not the end. Glove material, thickness, and breakthrough time are critical variables. For N-substituted heterocyclic compounds like pyrazoles and the associated ether linkage, a multi-tiered glove strategy is advised.
-
For Incidental Contact (e.g., handling vials, quick transfers):
-
Nitrile Gloves: Nitrile is a robust choice for general use, offering good resistance to a wide range of chemicals, including alcohols, bases, and some solvents.[6] They provide an excellent barrier against the primary risks of skin irritation. Always use a minimum thickness of 4 mil (0.1 mm).
-
-
For Extended Contact or Immersion (e.g., cleaning glassware, managing a spill):
-
Butyl Rubber or Neoprene: These materials offer superior resistance to a broader range of organic solvents and corrosive materials.[6] If your procedure involves solvents in which the pyrazole is dissolved, consult a glove compatibility chart for that specific solvent.
-
Double Gloving: For critical operations, wearing two pairs of nitrile gloves is a practical and effective technique. If the outer glove is contaminated, it can be carefully removed, leaving a clean glove underneath.[7]
-
Table 2: Glove Selection Guide for this compound
| Task Scenario | Primary Glove Recommendation | Rationale & Best Practices |
| Weighing & Transfers | Nitrile (min. 4 mil) | Protects against incidental splashes and skin irritation. Inspect gloves for pinholes before use. |
| Solution Preparation | Nitrile (min. 4 mil), consider double-gloving | Provides a reliable barrier. If a solvent is used, verify its compatibility with nitrile. |
| Extended Handling / Synthesis | Butyl Rubber or Heavy-Duty Neoprene | Offers longer breakthrough times and resistance to a wider chemical spectrum.[6] |
| Spill Cleanup | Heavy-Duty Nitrile or Butyl Rubber | Ensures maximum protection during emergency response where contact is likely. |
Always remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the designated chemically contaminated waste bin.[8] Wash hands thoroughly after removing gloves.[4]
Skin and Body Protection
A standard flame-resistant laboratory coat is mandatory to protect against splashes on the skin and clothing. Ensure the coat is fully buttoned. For procedures with a significant splash risk, consider a chemically resistant apron made of Tychem or a similar material worn over the lab coat.[9] Full-length trousers and closed-toe shoes are required at all times in the laboratory.
Respiratory Protection
All handling of this compound that could generate vapors, mists, or aerosols must be performed within a certified chemical fume hood.[1] The fume hood is the primary line of defense for respiratory protection. If, under extraordinary circumstances (e.g., a large spill outside of containment), respiratory protection is required, a self-contained breathing apparatus (SCBA) is necessary. Use of cartridge respirators requires a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.[5]
Operational Plan: From Storage to Disposal
An effective PPE strategy is integrated into the entire lifecycle of the chemical in the laboratory.
Receiving and Storage
-
Inspect: Upon receipt, inspect the container for damage or leaks within a fume hood.
-
Label: Ensure the container is clearly labeled with the chemical name and hazard pictograms.
-
Store: Keep the container tightly closed and store it in a cool, dry, well-ventilated area designated for organic compounds, away from oxidizing agents.[3][10]
Spill Management
In the event of a spill, your PPE is your most critical tool.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the lab.
-
Don PPE: Before addressing the spill, don the appropriate PPE: chemical splash goggles, a face shield, heavy-duty gloves (butyl rubber or thick nitrile), and a lab coat.
-
Contain: Use a spill kit with an inert absorbent material (e.g., vermiculite or sand) to absorb the spilled liquid.
-
Collect & Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Waste Disposal: A Critical Final Step
All materials contaminated with this compound are considered hazardous waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and absorbent pads must be placed in a designated, sealed hazardous waste container.[8]
-
Empty Containers: The original container, even if "empty," will contain residue and must be disposed of as hazardous waste. Do not rinse into the sewer system.[11]
-
Chemical Waste: Unused or waste quantities of the chemical and its solutions must be collected in a compatible, sealed, and clearly labeled hazardous waste container.[12] Never mix incompatible waste streams.[8]
Visualizing the Process: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the correct level of PPE based on the specific task.
Caption: PPE selection workflow based on task scale and aerosol risk.
By internalizing this structured approach to safety, you build a culture of trust and responsibility in the laboratory. This guide serves not as a set of restrictive rules, but as a framework for enabling your research to proceed confidently and securely.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Page loading... [guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. pppmag.com [pppmag.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 8. documents.uow.edu.au [documents.uow.edu.au]
- 9. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. odu.edu [odu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
